molecular formula C6H8N2O B1340437 2-Amino-5-methylpyridin-3-ol CAS No. 20348-17-8

2-Amino-5-methylpyridin-3-ol

Cat. No.: B1340437
CAS No.: 20348-17-8
M. Wt: 124.14 g/mol
InChI Key: NZCYFNHOHNHFBF-UHFFFAOYSA-N
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Description

2-Amino-5-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCYFNHOHNHFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552083
Record name 2-Amino-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-17-8
Record name 2-Amino-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylpyridin-3-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 20348-17-8 | Molecular Formula: C₆H₈N₂O | Molecular Weight: 124.14 g/mol

Introduction

2-Amino-5-methylpyridin-3-ol is a heterocyclic organic compound belonging to the class of substituted aminopyridinols. These structures are of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to their versatile chemical functionalities and potential as key building blocks in the synthesis of more complex molecules. The strategic placement of an amino group, a hydroxyl group, and a methyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive overview of 2-Amino-5-methylpyridin-3-ol, covering its structural features, potential synthetic pathways, predicted physicochemical properties, and anticipated reactivity. It is intended for an audience of researchers, scientists, and drug development professionals, offering insights into the handling, utilization, and potential applications of this compound and its derivatives.

Molecular Structure and Properties

The foundational structure of 2-Amino-5-methylpyridin-3-ol is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key functional groups that dictate its chemical behavior are:

  • 2-Amino Group (-NH₂): This primary amine is a strong activating group, increasing the electron density of the pyridine ring through resonance. It also serves as a primary site for nucleophilic reactions and can act as a hydrogen bond donor.

  • 3-Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide. It is also a hydrogen bond donor and acceptor and can participate in etherification and esterification reactions.

  • 5-Methyl Group (-CH₃): This alkyl group has a weak electron-donating effect through induction and contributes to the lipophilicity of the molecule.

The interplay of these functional groups governs the molecule's overall reactivity and physical properties.

Predicted Physicochemical Properties
PropertyPredicted Value/Information
Appearance Likely a solid at room temperature.
Solubility Expected to have some solubility in water due to the polar amino and hydroxyl groups capable of hydrogen bonding. Likely soluble in polar organic solvents like alcohols, DMSO, and DMF.
pKa The pyridine nitrogen is expected to be basic, while the hydroxyl group is weakly acidic. The amino group also contributes to the overall basicity.
Reactivity The molecule possesses multiple reactive sites, making it a versatile synthetic intermediate.

Synthesis Strategies

While a specific, optimized synthesis for 2-Amino-5-methylpyridin-3-ol is not widely published, several plausible routes can be devised based on established methods for preparing substituted 2-amino-3-hydroxypyridines.

Approach 1: From Substituted Furans

One potential synthetic pathway starts from furan derivatives, which can undergo ring-expansion reactions to form pyridinols. A general process involves the reaction of a suitably substituted furan-2-carboxylic acid derivative with ammonia in the presence of an acid catalyst at elevated temperatures.[1]

Experimental Protocol: Conceptual Synthesis from a Furan Precursor

  • Reaction Setup: A high-pressure reaction vessel is charged with a 5-methylfuran-2-carboxylic acid derivative, a suitable solvent (e.g., an amide-containing solvent), and an acid catalyst.

  • Ammonolysis: The vessel is sealed and ammonia is introduced to a specified pressure.

  • Heating: The reaction mixture is heated to a temperature between 100°C and 300°C for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography to yield 2-Amino-5-methylpyridin-3-ol.

Approach 2: From Halogenated Pyridines

Another viable approach involves the nucleophilic substitution of a halogen on a pre-formed pyridine ring. This method often requires harsh reaction conditions but can be effective. A potential precursor would be a di-halogenated 5-methylpyridine.

Experimental Protocol: Conceptual Synthesis from a Dihalopyridine

  • Hydroxylation: A 2-amino-3,5-dihalopyridine derivative (where the halogen at the 3-position is susceptible to nucleophilic substitution) is heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[2] A copper catalyst may be required to facilitate the reaction.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 150°C to 160°C for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with acid, and the product is extracted. Purification is achieved through standard techniques like recrystallization or column chromatography.

Reactivity and Chemical Transformations

The chemical behavior of 2-Amino-5-methylpyridin-3-ol is dictated by its three key functional groups.

Reactions of the Amino Group

The 2-amino group can undergo a variety of reactions typical of primary aromatic amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions of the Hydroxyl Group

The 3-hydroxyl group can participate in reactions such as:

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Reactions involving the Pyridine Ring

The pyridine ring itself can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing activating groups.

Chelation and Complex Formation

The arrangement of the 2-amino and 3-hydroxyl groups makes 2-Amino-5-methylpyridin-3-ol an excellent bidentate ligand for metal ions. It can coordinate with transition metals through the nitrogen of the amino group and the deprotonated oxygen of the hydroxyl group to form stable chelate complexes. This property is analogous to that of the parent compound, 2-amino-3-hydroxypyridine, which is known to form complexes with various transition metals.

Potential Applications in Research and Development

The structural motifs present in 2-Amino-5-methylpyridin-3-ol make it a promising candidate for several applications, particularly in drug discovery and materials science.

Pharmaceutical and Agrochemical Synthesis

As a substituted primary amine and pyridinol, this compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[3] The pyridine core is a common scaffold in many approved drugs and agrochemicals. The functional groups on 2-Amino-5-methylpyridin-3-ol provide convenient handles for further chemical modifications to generate libraries of compounds for screening.

Corrosion Inhibition

Compounds containing both nitrogen and oxygen atoms, such as 2-amino-3-hydroxypyridine, have been shown to be effective corrosion inhibitors for metals in acidic environments. The ability of 2-Amino-5-methylpyridin-3-ol to chelate metal ions suggests it may also exhibit similar properties.

Safety and Handling

While a specific, detailed safety data sheet for 2-Amino-5-methylpyridin-3-ol is not widely available, precautions should be taken based on the reactivity of its functional groups.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-5-methylpyridin-3-ol is a fascinating and potentially highly useful chemical intermediate. While detailed experimental data on this specific molecule is sparse, its structural relationship to other well-studied 2-amino-3-hydroxypyridines allows for a reasoned prediction of its properties and reactivity. Its multifunctional nature makes it a valuable tool for synthetic chemists in the design and construction of novel molecules with potential applications in medicine, agriculture, and materials science. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Process for the production of 2-amino-3-hydroxypyridines.

Sources

"2-Amino-5-methylpyridin-3-ol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-Amino-5-methylpyridin-3-ol

This guide provides a comprehensive technical overview of 2-Amino-5-methylpyridin-3-ol, a substituted aminopyridinol. Given the limited direct literature on this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to present a scientifically grounded exploration of its properties, a plausible synthetic pathway, and its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Aminopyridinol Scaffold

The aminopyridinol structural motif is a cornerstone in medicinal chemistry. As a bioisostere of aminophenols, this heterocyclic system offers a unique combination of hydrogen bonding capabilities (from both the hydroxyl and amino groups), aromaticity, and a dipole moment influenced by the ring nitrogen. These features make it a privileged scaffold for designing ligands that interact with a wide range of biological targets. The parent compound, 2-amino-3-hydroxypyridine, is utilized as a pharmaceutical intermediate and a precursor in dye synthesis[1][2].

2-Amino-5-methylpyridin-3-ol, the subject of this guide, incorporates a methyl group at the 5-position. This substitution is anticipated to subtly modulate the electronic properties and lipophilicity of the scaffold, potentially enhancing its pharmacokinetic profile or target-binding affinity in drug discovery programs.

Physicochemical and Structural Properties

Calculated Properties
PropertyValueSource
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol -
Exact Mass 124.063663 Da-
IUPAC Name 2-Amino-5-methylpyridin-3-ol-
CAS Number Not Assigned-
Predicted Properties and Structural Considerations
PropertyPredicted Value / CharacteristicRationale / Comparative Data
Appearance Off-white to beige or brown crystalline solid.Based on the appearance of 2-amino-3-hydroxypyridine, which is a grey-beige-brown powder[1].
Solubility Slightly soluble in water; soluble in methanol, ethanol.2-amino-3-hydroxypyridine exhibits similar solubility[1]. The added methyl group may slightly decrease water solubility.
Boiling Point >300 °C (with decomposition)The boiling point of 2-amino-3-hydroxypyridine is ~298 °C (with decomposition)[1]. The methyl group will slightly increase the molecular weight and boiling point.
Melting Point ~170-180 °C (with decomposition)2-amino-3-hydroxypyridine has a melting point of 170 °C (dec.). The methyl group may slightly alter crystal packing and melting point.
Tautomerism Exists in equilibrium with its pyridone tautomer.2-hydroxypyridines are known to undergo tautomerism to the corresponding 2-pyridone form. The equilibrium position is solvent-dependent, but the pyridone form often predominates due to aromaticity and the strong C=O bond[4][5][6].
Tautomeric Forms

The functionality of 2-Amino-5-methylpyridin-3-ol is heavily influenced by tautomerism. The equilibrium between the hydroxy-pyridine (enol) form and the pyridin-2-one (keto) form is a critical consideration for its reactivity and biological interactions.

Caption: Tautomeric equilibrium of 2-Amino-5-methylpyridin-3-ol.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic route to 2-Amino-5-methylpyridin-3-ol can be designed based on established methods for analogous substituted pyridines[7]. The proposed two-step synthesis starts from the commercially available 3-Hydroxy-5-methylpyridine.

G Start 3-Hydroxy-5-methylpyridine (CAS: 42732-49-0) Step1 Step 1: Nitration Start->Step1 Intermediate 3-Hydroxy-5-methyl-2-nitropyridine Step1->Intermediate HNO₃ / H₂SO₄ Step2 Step 2: Reduction Intermediate->Step2 End 2-Amino-5-methylpyridin-3-ol Step2->End H₂, Pd/C in Methanol

Caption: Proposed two-step synthesis of 2-Amino-5-methylpyridin-3-ol.

Step 1: Nitration of 3-Hydroxy-5-methylpyridine

Causality: The first step involves electrophilic aromatic substitution to install a nitro group onto the pyridine ring. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The 2- and 6-positions are ortho, and the 4-position is para. In this case, nitration is expected to occur predominantly at the 2-position due to electronic activation from the hydroxyl group.

Protocol:

  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 3-Hydroxy-5-methylpyridine (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Nitrating Agent Addition: Add a nitrating mixture (e.g., concentrated nitric acid or potassium nitrate) dropwise to the solution, maintaining the low temperature[7][8].

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, or gently heat (e.g., to 40-50 °C) to drive the reaction to completion[8]. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Isolation: Adjust the pH of the aqueous solution to 6.5-7.5 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product[8].

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The resulting intermediate is 3-Hydroxy-5-methyl-2-nitropyridine.

Step 2: Reduction of 3-Hydroxy-5-methyl-2-nitropyridine

Causality: The nitro group is a versatile functional group that is readily reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation[9][10].

Protocol:

  • Reaction Setup: Dissolve the 3-Hydroxy-5-methyl-2-nitropyridine intermediate (1.0 equivalent) in a suitable solvent, such as methanol or ethanol[11].

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution[11].

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight[11].

  • Work-up: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the solid product by recrystallization or column chromatography on silica gel to obtain pure 2-Amino-5-methylpyridin-3-ol[11].

Key Reactivity and Analytical Characterization

The chemical behavior of 2-Amino-5-methylpyridin-3-ol is dictated by its three key functional regions: the nucleophilic amino group, the acidic hydroxyl group, and the basic pyridine ring nitrogen.

Caption: Key reactive sites on 2-Amino-5-methylpyridin-3-ol.

  • Amino Group (-NH₂): Acts as a potent nucleophile and can undergo acylation with acid chlorides or anhydrides to form amides, and alkylation reactions.

  • Hydroxyl Group (-OH): Can be deprotonated by a base to form a nucleophilic phenoxide-like species, enabling O-alkylation (e.g., Williamson ether synthesis) or esterification. It also imparts acidic properties.

  • Pyridine Nitrogen: As the most basic site, it will be readily protonated in acidic media.

Predicted Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral data can be predicted based on the parent 2-amino-3-hydroxypyridine[12].

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring (expect two distinct signals).- A singlet for the methyl (-CH₃) protons around 2.1-2.3 ppm.- Broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.
¹³C NMR - Six distinct carbon signals: four for the aromatic pyridine ring (two quaternary, two CH) and one for the methyl group.
IR Spectroscopy - Broad O-H stretching band (~3200-3600 cm⁻¹).- N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).- C=C and C=N stretching bands in the aromatic region (~1400-1600 cm⁻¹).
Mass Spec. (MS) - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (m/z = 124.06).

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a well-established pharmacophore in drug development[13]. The addition of a hydroxyl group creates the aminopyridinol core, which has been explored for various therapeutic targets. It has been suggested that 2-Amino-5-methylpyridin-3-ol serves as a key intermediate in the synthesis of drugs targeting the central nervous system (CNS), including antihistamines and anti-inflammatory agents. The pyridine motif is often used to enhance solubility and provide a key hydrogen bond acceptor site for ligand-receptor interactions, which is crucial for CNS-active compounds[13].

Safety and Handling

While no specific safety data exists for 2-Amino-5-methylpyridin-3-ol, the safety profile of the parent compound, 2-amino-3-hydroxypyridine, provides a strong basis for handling procedures. It is classified as acutely toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation[3].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[1].

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere, as the compound may be sensitive to air and heat.

This guide provides a deductive yet scientifically rigorous framework for understanding the chemical properties and synthesis of 2-Amino-5-methylpyridin-3-ol. By building upon the known chemistry of its structural analogs, researchers can confidently approach the synthesis and application of this valuable heterocyclic intermediate.

References

  • Jubilant Ingrevia. (n.d.). 2-Amino-3-hydroxypyridine Safety Data Sheet.
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  • US4061644A. (1977). Process for the production of 2-amino-3-hydroxypyridines.
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  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine - Safety Data Sheet.
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  • WuXi Biology. (n.d.). How about Tautomers?.
  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of the Chemical Society, Perkin Transactions 1.
  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine 99%.
  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
  • Fraser, G. T., et al. (2002). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. The Journal of Physical Chemistry A.
  • ResearchGate. (2022). How to synthesize 3-hydroxy pyridine?.
  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridine (A132).
  • Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE.
  • CN103193704A. (2013). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
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  • Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube.
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Navigating the Synthetic Landscape of 2-Amino-5-methylpyridin-3-ol: A Technical Guide to Analogous Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthesis of specifically substituted pyridinol derivatives is a cornerstone of medicinal chemistry and drug development, as this scaffold is a key pharmacophore in a multitude of biologically active molecules. This guide focuses on the synthesis of 2-Amino-5-methylpyridin-3-ol, a compound of interest for its potential applications in pharmaceutical research. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct, published synthetic routes for this specific molecule. This suggests that either its synthesis is not widely reported or it may be referenced under less common nomenclature.

In light of this, this technical guide adopts a pragmatic and scientifically rigorous approach. Instead of focusing on non-existent direct syntheses, we will provide an in-depth exploration of the synthetic pathways for closely related structural isomers and analogues. The methodologies and chemical principles detailed herein for the synthesis of 2-Amino-3-hydroxy-4-methylpyridine , 2-Amino-5-hydroxypyridine , and the potential precursor 2-Hydroxy-5-methyl-3-nitropyridine offer valuable, field-proven insights that can be logically extended and adapted for the synthesis of the target molecule, 2-Amino-5-methylpyridin-3-ol. This approach is designed to empower researchers with the foundational knowledge and practical protocols necessary to devise a successful synthetic strategy.

I. Synthesis of 2-Amino-3-hydroxy-4-methylpyridine: An Isomeric Analogue

A patented method for the synthesis of 2-amino-4-methylpyridine provides a detailed route for obtaining the isomeric analogue, 2-amino-3-hydroxy-4-methylpyridine, as a key intermediate. This pathway initiates from a furan-based starting material, demonstrating a versatile approach to constructing the pyridinol ring system.

A. Synthetic Strategy and Mechanism

The synthesis commences with the ring transformation of an ethyl 2-(4-methylfuran) formate. The core of this strategy involves the reaction with formamide and ammonia, which facilitates the incorporation of the necessary nitrogen atoms to form the pyridine ring. The subsequent steps involve chlorination of the hydroxyl group followed by a dehalogenation to yield the final aminopicoline. The initial formation of the 2-amino-3-hydroxy-4-methylpyridine intermediate is a critical step that showcases a practical method for constructing the desired aminopyridinol core.

The reaction proceeds through an initial ring-opening of the furan derivative, followed by a condensation reaction with ammonia and formamide to construct the pyridine ring. The hydroxyl group at the 3-position is then converted to a chloro group using phosphorus trichloride. This chloro-substituted intermediate is then dehalogenated to afford the final product.

B. Experimental Protocol: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine

The synthesis of 2-amino-3-hydroxy-4-methylpyridine is the first step in a multi-stage synthesis of 2-amino-4-methylpyridine[1].

Step 1: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine

  • Dissolve 1.54 g (0.01 mol) of ethyl 2-(4-methylfuran) formate in 15 ml of dimethylformamide (DMF).

  • Add 0.80 g (0.015 mol) of ammonium chloride and 0.45 g (0.01 mol) of formamide to the solution.

  • Introduce ammonia gas and carry out a reflux reaction for 24 hours.

  • After cooling, add dilute hydrochloric acid to adjust the pH to 2.

  • Extract with ethyl acetate, retaining the aqueous phase.

  • Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Concentrate and dry the organic phase to obtain 0.89 g of 2-amino-3-hydroxy-4-methylpyridine (71.8% yield).

C. Visualization of the Synthetic Pathway

Synthesis of 2-Amino-3-hydroxy-4-methylpyridine Ethyl_2-(4-methylfuran)_formate Ethyl 2-(4-methylfuran) formate Reagents1 1. NH3, HCONH2, NH4Cl, DMF, reflux 2. HCl 3. NaOH Ethyl_2-(4-methylfuran)_formate->Reagents1 Intermediate 2-Amino-3-hydroxy-4-methylpyridine Reagents1->Intermediate caption Synthesis of 2-Amino-3-hydroxy-4-methylpyridine.

Caption: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine.

II. Synthesis of 2-Amino-5-hydroxypyridine: A Positional Isomer Analogue

A convenient and efficient four-step synthesis for 2-amino-5-hydroxypyridine has been reported, starting from 2-amino-5-bromopyridine. This pathway involves protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired product[2][3].

A. Synthetic Strategy and Mechanism

The synthesis begins with the protection of the amino group of 2-amino-5-bromopyridine using 2,5-hexanedione to form a pyrrole ring. This protecting group strategy is crucial to prevent side reactions in the subsequent steps. The protected intermediate then undergoes a nucleophilic aromatic substitution with sodium methoxide to replace the bromine atom with a methoxy group. The amino group is then deprotected using hydroxylamine hydrochloride. The final step involves the demethylation of the methoxy group using concentrated sulfuric acid to afford the target 2-amino-5-hydroxypyridine.

B. Experimental Protocol: Synthesis of 2-Amino-5-hydroxypyridine

This four-step synthesis provides a clear pathway to 2-amino-5-hydroxypyridine with an overall yield of 45%[2][3].

Step 1: Protection of the Amino Group

  • React 2-amino-5-bromopyridine with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

  • Treat the product from Step 1 with sodium methylate for methoxylation to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

  • React the methoxylated compound with hydroxylamine hydrochloride to deprotect the amino group, yielding 2-amino-5-methoxypyridine.

Step 4: Demethylation

  • Treat 2-amino-5-methoxypyridine with 95% H2SO4 for demethylation to afford 2-amino-5-hydroxypyridine.

C. Visualization of the Synthetic Pathway

Synthesis of 2-Amino-5-hydroxypyridine Start 2-Amino-5-bromopyridine Reagents1 2,5-Hexanedione Start->Reagents1 Protected 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine Reagents2 NaOCH3 Protected->Reagents2 Methoxylated 5-Methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine Reagents3 NH2OH·HCl Methoxylated->Reagents3 Deprotected 2-Amino-5-methoxypyridine Reagents4 95% H2SO4 Deprotected->Reagents4 Final 2-Amino-5-hydroxypyridine Reagents1->Protected Reagents2->Methoxylated Reagents3->Deprotected Reagents4->Final caption Synthesis of 2-Amino-5-hydroxypyridine.

Caption: Synthesis of 2-Amino-5-hydroxypyridine.

III. Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine: A Potential Precursor

A plausible route to the target molecule, 2-Amino-5-methylpyridin-3-ol, could involve the synthesis of an intermediate that can be readily converted to the final product. One such potential intermediate is 2-Hydroxy-5-methyl-3-nitropyridine. The subsequent reduction of the nitro group would yield the desired 2-amino functionality. A method for the synthesis of this nitro-substituted hydroxypyridine has been described starting from 2-amino-5-methylpyridine[4].

A. Synthetic Strategy and Mechanism

This synthesis involves the diazotization of 2-amino-5-methylpyridine in the presence of a nitrating agent. The amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group. Concurrently, the pyridine ring is nitrated at the 3-position. This one-pot reaction provides a direct route to the 2-hydroxy-3-nitro-substituted pyridine ring. The resulting 2-Hydroxy-5-methyl-3-nitropyridine could then undergo a standard nitro group reduction (e.g., using catalytic hydrogenation or a reducing metal like tin or iron in acidic media) to furnish the target 2-Amino-5-methylpyridin-3-ol.

B. Experimental Protocol: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol details the synthesis of the potential precursor to the target molecule[4].

  • Dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid in a 600 cm³ round-bottomed flask.

  • Progressively add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid. The reaction is exothermic and produces foam.

  • Maintain the reaction temperature at 130°C throughout the addition of the acid mixture.

  • After the addition is complete, pour the colored solution onto 300 g of ice.

  • Adjust the pH to around 3-4 by the addition of aqueous ammonia.

  • Allow the mixture to stand in a refrigerator to facilitate precipitation.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from hot water to obtain pure 2-Hydroxy-5-methyl-3-nitropyridine.

C. Visualization of the Synthetic Pathway

Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine Start 2-Amino-5-methylpyridine Reagents HNO3, H2SO4, 130°C Start->Reagents Product 2-Hydroxy-5-methyl-3-nitropyridine Reagents->Product caption Synthesis of a potential precursor.

Caption: Synthesis of a potential precursor.

IV. Established Syntheses of 2-Amino-5-methylpyridine

Given that 2-amino-5-methylpyridine can serve as a starting material for the synthesis of the target molecule's potential precursor, understanding its preparation is crucial. Several methods for the synthesis of 2-amino-5-methylpyridine are well-documented.

A. Chichibabin Reaction

A common industrial method is the Chichibabin reaction, which involves the direct amination of 3-methylpyridine using sodium amide in an inert diluent at elevated temperature and pressure[5][6]. While effective, this method can produce the isomeric byproduct 2-amino-3-methylpyridine, which may require separation.

B. From 3-Methylpyridine 1-Oxide

An alternative route that offers high yield and improved isomeric purity starts with 3-methylpyridine 1-oxide[7]. This intermediate is reacted with a trialkylamine and an electrophilic compound to form an ammonium salt. This salt is then reacted with hydrogen bromide at high temperatures to yield 2-amino-5-methylpyridine[7].

C. Tabulated Comparison of Key Synthesis Parameters
Synthesis RouteStarting MaterialKey ReagentsTemperaturePressureReported Yield
Chichibabin Reaction 3-MethylpyridineSodium amideElevatedElevatedModerate
From 3-Methylpyridine 1-Oxide 3-Methylpyridine 1-oxideTrialkylamine, Electrophile, HBr150-300°CAtmosphericHigh

Conclusion

References

  • Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S. Patent No. 5,332,824. Washington, DC: U.S.
  • Cislak, F. E., & Kranzfelder, A. L. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S.
  • PrepChem. (2023). Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2019). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

Sources

Spectroscopic Characterization of 2-Amino-5-methylpyridin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-amino-5-methylpyridin-3-ol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar molecules.

It is important to note that while extensive spectroscopic data is publicly available for the related compound, 2-amino-5-methylpyridine, the same is not true for 2-amino-5-methylpyridin-3-ol. This guide will, therefore, leverage the known data of the former as a foundational reference to theoretically derive and explain the expected spectroscopic signature of the target molecule. This comparative approach, grounded in fundamental principles of spectroscopy, offers a robust framework for the identification and characterization of 2-amino-5-methylpyridin-3-ol.

Molecular Structure and its Spectroscopic Implications

The key structural difference between 2-amino-5-methylpyridine and 2-amino-5-methylpyridin-3-ol is the presence of a hydroxyl (-OH) group at the C3 position of the pyridine ring. This substitution is predicted to have a profound impact on the molecule's electronic environment and vibrational modes, leading to distinct and measurable differences in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-amino-5-methylpyridin-3-ol will be discussed in the context of the known spectra of 2-amino-5-methylpyridine.

Predicted ¹H NMR Spectrum of 2-Amino-5-methylpyridin-3-ol

The introduction of the electron-donating hydroxyl group at C3 is expected to cause a general upfield shift (to lower ppm values) of the adjacent aromatic protons due to increased electron density. The protons of the amino and hydroxyl groups are expected to be broad and their chemical shifts will be highly dependent on the solvent and concentration.

Table 1: Comparison of ¹H NMR Data for 2-Amino-5-methylpyridine and Predicted Data for 2-Amino-5-methylpyridin-3-ol.

Proton 2-Amino-5-methylpyridine Chemical Shift (ppm) in CDCl₃ Predicted 2-Amino-5-methylpyridin-3-ol Chemical Shift (ppm) Predicted Multiplicity
H6 ~7.8-7.9 ~7.5-7.7 d
H4 ~7.1-7.2 ~6.8-7.0 d
H3 ~6.3-6.4 - -
-CH₃ ~2.1-2.2 ~2.0-2.1 s
-NH₂ ~4.4-4.7 ~4.5-5.5 (broad) s (broad)

| -OH | - | ~8.0-10.0 (broad) | s (broad) |

d = doublet, s = singlet

Predicted ¹³C NMR Spectrum of 2-Amino-5-methylpyridin-3-ol

The carbons directly attached to the amino and hydroxyl groups will experience significant changes in their chemical shifts. The C3 carbon, now bonded to a hydroxyl group, is expected to shift significantly downfield.

Table 2: Comparison of ¹³C NMR Data for 2-Amino-5-methylpyridine and Predicted Data for 2-Amino-5-methylpyridin-3-ol.

Carbon 2-Amino-5-methylpyridine Chemical Shift (ppm) Predicted 2-Amino-5-methylpyridin-3-ol Chemical Shift (ppm)
C2 ~158 ~155-160
C3 ~112 ~140-145
C4 ~138 ~120-125
C5 ~123 ~125-130
C6 ~148 ~140-145

| -CH₃ | ~17 | ~15-17 |

Experimental Protocol for NMR Data Acquisition

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (-NH₂ and -OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-amino-5-methylpyridin-3-ol will be significantly different from that of 2-amino-5-methylpyridine due to the presence of the hydroxyl group.

Predicted IR Spectrum of 2-Amino-5-methylpyridin-3-ol

The most notable feature in the predicted IR spectrum of 2-amino-5-methylpyridin-3-ol will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The N-H stretching vibrations of the primary amine will also be present in this region, likely appearing as two distinct peaks.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹).

Functional Group 2-Amino-5-methylpyridine Predicted 2-Amino-5-methylpyridin-3-ol
O-H stretch - 3200-3600 (broad)
N-H stretch ~3444, ~3335 ~3400-3500 (two bands)
C-H stretch (aromatic) ~3000-3100 ~3000-3100
C-H stretch (aliphatic) ~2850-2960 ~2850-2960
C=C, C=N stretch (ring) ~1600-1450 ~1600-1450
C-O stretch - ~1200-1300

| N-H bend | ~1640 | ~1620-1650 |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum.

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum of 2-Amino-5-methylpyridin-3-ol

The molecular weight of 2-amino-5-methylpyridin-3-ol is 124.14 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at m/z 124. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition. The fragmentation pattern is expected to involve the loss of small, stable molecules such as H₂O, HCN, and CH₃.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Amino-5-methylpyridin-3-ol.

m/z Predicted Identity
124 [M]⁺
109 [M - CH₃]⁺
106 [M - H₂O]⁺

| 97 | [M - HCN]⁺ |

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively polar compound like 2-amino-5-methylpyridin-3-ol, LC-MS would be the preferred method.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 125 in positive ion mode.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. A high-resolution instrument like a TOF or Orbitrap is recommended for accurate mass measurements.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, MS/MS experiments can be performed. The ion of interest (e.g., m/z 125) is isolated and fragmented to produce a characteristic fragmentation pattern that can be used for structural confirmation.

Diagram of MS Fragmentation Logic:

MS_Fragmentation M [M]⁺ m/z = 124 M_minus_CH3 [M - CH₃]⁺ m/z = 109 M->M_minus_CH3 - CH₃ M_minus_H2O [M - H₂O]⁺ m/z = 106 M->M_minus_H2O - H₂O M_minus_HCN [M - HCN]⁺ m/z = 97 M->M_minus_HCN - HCN

Caption: Predicted fragmentation pathways for 2-amino-5-methylpyridin-3-ol.

Conclusion

References

  • Note: The following references pertain to the known compound, 2-amino-5-methylpyridine, which serves as the basis for the theoretical predictions in this guide.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS. Retrieved from [Link]

An In-depth Technical Guide to the Prospective Crystal Structure of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2-Amino-5-methylpyridin-3-ol, a molecule of significant interest in pharmaceutical and materials science. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document leverages crystallographic data from closely related analogs to build a robust predictive model of its solid-state architecture. By examining the crystal structures of the protonated cation and the parent amine, we can infer the dominant intermolecular interactions and packing motifs that are likely to govern the crystal lattice of 2-Amino-5-methylpyridin-3-ol. Furthermore, this guide outlines a detailed experimental workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Introduction: The Significance of 2-Amino-5-methylpyridin-3-ol

Substituted pyridin-3-ol scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The strategic placement of amino and methyl groups on this core structure, as in 2-Amino-5-methylpyridin-3-ol, introduces specific electronic and steric properties that can influence molecular recognition processes, such as drug-receptor binding and self-assembly in the solid state. A thorough understanding of its crystal structure is paramount for rational drug design, polymorphism screening, and the development of novel crystalline materials with tailored properties. The interplay of the hydroxyl, amino, and pyridine nitrogen functionalities suggests a rich landscape of potential hydrogen bonding networks, which are critical determinants of crystal packing and, consequently, the physicochemical properties of the solid form.

Case Study: Crystal Structure of 2-Amino-5-methylpyridinium 3-aminobenzoate

To gain insight into the behavior of the 2-Amino-5-methylpyridin-3-ol core in a crystalline environment, we first turn to the known crystal structure of a salt, 2-Amino-5-methylpyridinium 3-aminobenzoate[1]. In this structure, the 2-amino-5-methylpyridine moiety is protonated at the pyridine nitrogen.

The asymmetric unit of this salt reveals a complex network of hydrogen bonds. The protonated pyridine nitrogen and the 2-amino group of the cation form robust N-H···O hydrogen bonds with the carboxylate group of the 3-aminobenzoate anion, creating a distinct R²₂(8) ring motif. These motifs are further interconnected through additional N-H···O interactions, assembling into a two-dimensional network. The crystal structure is also stabilized by π-π stacking interactions between the pyridinium and benzene rings, with a centroid-centroid distance of 3.7594 (8) Å[1].

This case study provides critical insights into the hydrogen bonding capabilities of the 2-amino-5-methylpyridinium cation. The strong propensity of the amino and pyridinium groups to engage in hydrogen bonding is evident and would be expected to be a dominant feature in the crystal structure of the neutral 2-Amino-5-methylpyridin-3-ol.

Crystallographic Data for 2-Amino-5-methylpyridinium 3-aminobenzoate
ParameterValue[1]
Chemical FormulaC₆H₉N₂⁺ · C₇H₆NO₂⁻
Molecular Weight245.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0739 (2)
b (Å)10.9620 (2)
c (Å)11.9641 (2)
β (°)113.148 (1)
Volume (ų)1214.83 (4)
Z4

The Influence of the 3-Hydroxy Group: A Predictive Analysis

The introduction of a hydroxyl group at the 3-position of the 2-amino-5-methylpyridine core is expected to significantly influence the crystal packing. The -OH group is a strong hydrogen bond donor and acceptor, which will compete with and complement the hydrogen bonding capabilities of the 2-amino group and the pyridine nitrogen.

Based on the known structures of related pyridin-3-ol derivatives, we can anticipate several possible hydrogen bonding motifs in the crystal structure of 2-Amino-5-methylpyridin-3-ol:

  • O-H···N (pyridine) : An intramolecular or intermolecular hydrogen bond between the 3-hydroxyl group and the pyridine nitrogen is highly probable.

  • N-H···O : The 2-amino group can act as a hydrogen bond donor to the 3-hydroxyl group of a neighboring molecule.

  • O-H···O : The 3-hydroxyl group can participate in hydrogen bonding with the hydroxyl group of an adjacent molecule, forming chains or dimers.

  • N-H···N : The 2-amino group can also donate a hydrogen bond to the pyridine nitrogen of another molecule.

The interplay of these interactions will likely lead to the formation of a dense, three-dimensional hydrogen-bonded network. The presence of the methyl group at the 5-position may introduce steric effects that favor certain packing arrangements over others.

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, step-by-step methodology for the determination of the crystal structure of 2-Amino-5-methylpyridin-3-ol.

Synthesis of 2-Amino-5-methylpyridin-3-ol

A plausible synthetic route to 2-Amino-5-methylpyridin-3-ol could involve the nitration of 5-methylpyridin-3-ol followed by reduction of the nitro group to an amino group.

Synthesis_Workflow Start 5-methylpyridin-3-ol Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate 5-methyl-2-nitropyridin-3-ol Step1->Intermediate Step2 Reduction (e.g., H2/Pd-C or Sn/HCl) Intermediate->Step2 Product 2-Amino-5-methylpyridin-3-ol Step2->Product

Caption: Synthetic workflow for 2-Amino-5-methylpyridin-3-ol.

Crystallization Protocol

The key to obtaining high-quality single crystals suitable for X-ray diffraction is a systematic screening of crystallization conditions.

  • Solvent Selection : Begin with a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Crystallization Techniques :

    • Slow Evaporation : Prepare a saturated solution of the compound at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion : Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a less polar solvent in which the compound is less soluble.

    • Cooling Crystallization : Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Purity : Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization.

Crystallization_Workflow Start Purified Compound Solvent_Screen Solvent Screening (Polar & Non-polar) Start->Solvent_Screen Technique_Screen Technique Screening Solvent_Screen->Technique_Screen Slow_Evap Slow Evaporation Technique_Screen->Slow_Evap Vapor_Diff Vapor Diffusion Technique_Screen->Vapor_Diff Cooling Cooling Technique_Screen->Cooling Crystal_Harvest Harvest & Mount Crystal Slow_Evap->Crystal_Harvest Vapor_Diff->Crystal_Harvest Cooling->Crystal_Harvest

Caption: Crystallization screening workflow.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

SCXRD_Workflow Mount Mount Single Crystal Data_Collection X-ray Diffraction Data Collection Mount->Data_Collection Data_Processing Data Processing (Unit Cell & Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Single-crystal X-ray diffraction workflow.

Predicted Intermolecular Interactions

The following diagram illustrates the potential hydrogen bonding interactions that are anticipated to be present in the crystal structure of 2-Amino-5-methylpyridin-3-ol, based on the functionalities of the molecule.

H_Bonding cluster_A Molecule A cluster_B Molecule B Molecule1 Molecule A Molecule2 Molecule B A_OH O-H (donor) B_N_pyrid N (acceptor) A_OH->B_N_pyrid O-H···N B_O O (acceptor) A_OH->B_O O-H···O A_NH2 N-H (donor) A_NH2->B_N_pyrid N-H···N A_NH2->B_O N-H···O A_N_pyrid N (acceptor) A_O O (acceptor) B_OH O-H (donor) B_NH2 N-H (donor)

Caption: Potential hydrogen bonding interactions.

Conclusion

While the definitive crystal structure of 2-Amino-5-methylpyridin-3-ol remains to be experimentally determined, a detailed analysis of related compounds provides a strong foundation for predicting its solid-state architecture. The interplay of the 2-amino, 3-hydroxyl, and pyridine nitrogen functionalities is expected to result in a robust, three-dimensional hydrogen-bonded network. The experimental workflows outlined in this guide provide a clear pathway for the synthesis, crystallization, and ultimate structural elucidation of this important molecule. The determination of its crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o623–o624. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

  • Cislak, F. E. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.
  • PubChem. (n.d.). 2-Amino-5-chloropyridin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-Amino-5-methylpyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its successful application. Solubility dictates formulation strategies, bioavailability, and the design of purification processes. This guide provides an in-depth technical overview of the solubility characteristics of 2-Amino-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the current absence of published empirical solubility data for this specific molecule, this document will focus on predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it will provide a comprehensive, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, particularly the presence and arrangement of functional groups that influence its polarity and hydrogen bonding capabilities. The principle of "like dissolves like" is a cornerstone of solubility prediction.[1]

Molecular Structure Analysis:

2-Amino-5-methylpyridin-3-ol possesses a pyridine ring, an aromatic heterocyclic system. The key functional groups influencing its solubility are:

  • Amino group (-NH₂): A polar group capable of both donating and accepting hydrogen bonds.[2]

  • Hydroxyl group (-OH): A highly polar group that is an excellent hydrogen bond donor and acceptor.[3]

  • Methyl group (-CH₃): A nonpolar, hydrophobic group.

  • Pyridine ring nitrogen: A hydrogen bond acceptor.[4]

The presence of both amino and hydroxyl groups on the pyridine ring suggests that 2-Amino-5-methylpyridin-3-ol is a polar molecule with a significant capacity for hydrogen bonding. These functional groups are anticipated to dominate its solubility behavior over the nonpolar methyl group.[5]

Predicted Solubility in Organic Solvents:

Based on its structure, the following solubility profile in common organic solvents is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute, facilitating dissolution.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to High These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute.
Nonpolar Hexane, Toluene, Diethyl etherLow The significant polarity and hydrogen bonding capabilities of 2-Amino-5-methylpyridin-3-ol are mismatched with the nonpolar nature of these solvents, leading to poor solvation.

Experimental Determination of Solubility

Accurate determination of solubility requires a systematic experimental approach. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[6]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a critical parameter for understanding the intrinsic solubility of a drug candidate.[7]

  • Kinetic solubility is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO). It is often used in high-throughput screening to identify compounds with potential solubility liabilities early in the discovery process.[8]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Materials:

  • 2-Amino-5-methylpyridin-3-ol (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of solid 2-Amino-5-methylpyridin-3-ol to a series of vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11] The agitation should be vigorous enough to ensure thorough mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis: Quantify the concentration of 2-Amino-5-methylpyridin-3-ol in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate experiments (e.g., in mg/mL or mol/L).

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Shake at constant temp for 24-48h equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22µm filter sample2->sample3 sample4 Quantify concentration (e.g., HPLC) sample3->sample4 result result sample4->result Solubility Value (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening Approach)

Kinetic solubility is often assessed using methods amenable to high-throughput screening (HTS), such as nephelometry, which measures the scattering of light by undissolved particles.[12][13]

Materials:

  • Stock solution of 2-Amino-5-methylpyridin-3-ol in DMSO (e.g., 10 mM)

  • Aqueous buffer or organic solvent of interest

  • 96-well microplates

  • Automated liquid handler (optional, for high-throughput)

  • Plate reader with nephelometry or turbidimetry capabilities

Procedure:

  • Plate Preparation: Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.

  • Compound Addition: Add increasing volumes of the DMSO stock solution of 2-Amino-5-methylpyridin-3-ol to the wells to create a concentration gradient. The final DMSO concentration should be kept low and constant across all wells (typically ≤ 1-2%).

  • Incubation: Incubate the plate at a constant temperature for a short period (e.g., 1-2 hours) with gentle shaking.[10]

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation of the compound.

Diagram of Kinetic vs. Thermodynamic Solubility:

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 Start with supersaturated solution (from DMSO stock) k2 Measure concentration at which precipitation occurs k1->k2 result Solubility Measurement k2->result Often higher value (amorphous form) t1 Start with excess solid in solvent t2 Measure concentration at equilibrium t1->t2 t2->result Lower value (crystalline form)

Caption: Conceptual Difference Between Kinetic and Thermodynamic Solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of 2-Amino-5-methylpyridin-3-ol:

  • Temperature: The solubility of most solid compounds increases with temperature.[14] Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

  • pH: As an aminopyridine derivative, 2-Amino-5-methylpyridin-3-ol is expected to have a basic amino group and a weakly acidic hydroxyl group. In aqueous solutions or protic organic solvents, changes in pH can lead to protonation or deprotonation of these functional groups, forming ionic species with significantly different solubility profiles.[15]

  • Polymorphism: The crystalline form of the solid material can impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[16] It is important to characterize the solid form of the material being tested.

Safety and Handling

While specific toxicity data for 2-Amino-5-methylpyridin-3-ol is not available, it is prudent to handle it with the same precautions as other aminopyridine derivatives. Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[17][18]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Consult the Safety Data Sheet (SDS) for related compounds, such as 2-aminopyridine, for more detailed information.[20]

Conclusion

This technical guide provides a predictive framework for understanding the solubility of 2-Amino-5-methylpyridin-3-ol in organic solvents, based on its molecular structure. The presence of polar, hydrogen-bonding functional groups suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with low solubility expected in nonpolar solvents. Due to the lack of empirical data, this guide emphasizes the importance of experimental verification and provides detailed, actionable protocols for determining both thermodynamic and kinetic solubility. By following these guidelines, researchers can obtain reliable solubility data to inform their work in drug development and other scientific endeavors.

References

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Unlocking the Therapeutic Potential of the Aminomethylpyridinol Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminomethylpyridinol Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form hydrogen bonds make it a versatile scaffold for interacting with a wide range of biological targets. This guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 2-Amino-5-methylpyridin-3-ol . While direct research on this exact molecule is sparse, compelling evidence from closely related analogs, particularly in the realm of oncology, suggests that the aminomethylpyridinol core is a promising starting point for the development of novel therapeutics.

This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. We will begin by examining the known chemical properties and synthesis of the closely related and commercially available precursor, 2-Amino-5-methylpyridine. The core of this guide will then extrapolate from cutting-edge research on aminopyridinol derivatives to build a strong scientific case for the potential of 2-Amino-5-methylpyridin-3-ol as a targeted agent, with a primary focus on its prospective role as a kinase inhibitor. We will also explore other plausible biological activities, including antimicrobial and anti-inflammatory effects, which are common to pyridine-containing compounds. Each section will be grounded in established scientific principles and supported by detailed experimental protocols to empower your research and development endeavors.

Chemical Foundation: Properties and Synthesis of Related Compounds

Physicochemical Properties of 2-Amino-5-methylpyridine
PropertyValueReference
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Appearance White to light yellow crystalline flakes/powder[2][3]
Melting Point 76-77 °C[2]
Boiling Point 227 °C[2]
Solubility Soluble in water (1000 g/L), methanol[2]
pKa 7.22[2]

These properties suggest that the aminomethylpyridine core possesses favorable "drug-like" characteristics, including a low molecular weight and aqueous solubility, which are often desirable for oral bioavailability. The presence of amino and hydroxyl groups in the target molecule, 2-Amino-5-methylpyridin-3-ol, would likely enhance its polarity and hydrogen bonding capacity.

Synthesis of 2-Amino-5-methylpyridine

Several methods for the synthesis of 2-Amino-5-methylpyridine have been documented. One common industrial method involves the Chichibabin reaction, where 3-methylpyridine is treated with sodium amide in an inert diluent at elevated temperatures and pressures[2]. Another approach involves the dealkylation of 2-alkylamino-5-methylpyridine using hydrogen bromide or hydrogen iodide[4][5]. A multi-step synthesis starting from 3-methyl-pyridine 1-oxide has also been described[2].

Primary Potential Biological Activity: FGFR4 Kinase Inhibition

Recent groundbreaking research has highlighted the potential of aminopyridinol and aminopyrimidinol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. This receptor tyrosine kinase is a key oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC)[6][7].

The Role of FGFR4 in Cancer

FGFR4, when activated by its ligand FGF19, triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration[8][9]. Aberrant activation of the FGF19-FGFR4 axis is strongly implicated in the development and progression of HCC and other solid tumors[6][7][10]. Consequently, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy for these malignancies[9][11][12].

FGFR4 Signaling Pathway

FGFR4_Signaling cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 P1 P FGFR4->P1 FRS2 FRS2 P1->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR4 signaling pathway in cancer.

Experimental Protocol: In Vitro FGFR4 Kinase Assay

To evaluate the inhibitory potential of 2-Amino-5-methylpyridin-3-ol or its derivatives against FGFR4, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of a test compound against recombinant human FGFR4.

Materials:

  • Recombinant human FGFR4 kinase (e.g., from BPS Bioscience or Promega)[13][14]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (2-Amino-5-methylpyridin-3-ol) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Setup:

    • Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of FGFR4 enzyme solution (e.g., 5 ng/µL in kinase buffer).

    • Add 2 µL of substrate/ATP mixture (e.g., 50 µM ATP and 0.2 mg/mL substrate in kinase buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Experimental Workflow for FGFR4 Kinase Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of 2-Amino-5-methylpyridin-3-ol in DMSO Start->Compound_Prep Plate_Setup Add compound/DMSO, FGFR4 enzyme, and Substrate/ATP mix to 384-well plate Compound_Prep->Plate_Setup Incubation1 Incubate for 60 minutes at room temperature Plate_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate for 40 minutes at room temperature Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent Incubation2->Add_Detection Incubation3 Incubate for 30 minutes at room temperature Add_Detection->Incubation3 Read_Plate Measure luminescence Incubation3->Read_Plate Data_Analysis Calculate % inhibition and determine IC₅₀ value Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro FGFR4 kinase inhibition assay.

Experimental Protocol: Hepatocellular Carcinoma Cell Viability Assay

To assess the anti-proliferative effects of potential FGFR4 inhibitors on cancer cells, a cell viability assay is a crucial next step. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the effect of 2-Amino-5-methylpyridin-3-ol on the viability of a human hepatocellular carcinoma cell line (e.g., HepG2).

Materials:

  • HepG2 human hepatocellular carcinoma cell line[15][16][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (2-Amino-5-methylpyridin-3-ol) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known FGFR4 inhibitor like BLU9931).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Secondary Potential Biological Activities

While the potential for FGFR4 inhibition is a highly specific and compelling hypothesis, the pyridine scaffold is also known to exhibit broader biological activities.

Antimicrobial Activity

Pyridine derivatives have a long history of being investigated for their antimicrobial properties[18][19][20]. The nitrogen atom in the pyridine ring can interact with microbial enzymes and interfere with essential cellular processes. The presence of amino and hydroxyl groups on the 2-Amino-5-methylpyridin-3-ol scaffold could enhance its potential for antimicrobial activity through increased hydrogen bonding interactions.

Experimental Approach: Broth Microdilution Assay A standard method to assess antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains[18]. This involves a serial dilution of the test compound in a 96-well plate, followed by the addition of a standardized inoculum of the microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Certain pyridine derivatives have also been reported to possess anti-inflammatory properties[21][22][23]. The mechanism of action can vary but may involve the inhibition of pro-inflammatory enzymes or cytokines. For instance, some pyridine analogs have been shown to inhibit p38α/MAPK14 kinase, which is involved in the biosynthesis of inflammatory cytokines[22].

Experimental Approach: In Vitro COX Inhibition Assay A common initial screen for anti-inflammatory potential is an in vitro assay to measure the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Commercially available kits can be used to determine the IC₅₀ of the test compound against these enzymes, providing an indication of its potential to reduce inflammation[24].

Conclusion and Future Directions

While direct experimental data on 2-Amino-5-methylpyridin-3-ol is currently lacking, the information presented in this guide provides a strong rationale for its investigation as a potential therapeutic agent. The structural similarity to known FGFR4 inhibitors suggests that this should be the primary focus of initial biological evaluation. The detailed protocols provided herein offer a clear roadmap for researchers to begin exploring the anti-cancer potential of this and related aminomethylpyridinol scaffolds. Furthermore, the exploration of its antimicrobial and anti-inflammatory activities could reveal additional therapeutic applications. The synthesis and subsequent biological characterization of 2-Amino-5-methylpyridin-3-ol are warranted to fully elucidate its potential in drug discovery.

References

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An In-depth Technical Guide to 2-Amino-5-methylpyridin-3-ol Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-5-methylpyridin-3-ol and its analogues, a promising scaffold in modern medicinal chemistry. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this core, with a particular focus on its application in the development of kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The 2-Amino-3-hydroxypyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-amino-3-hydroxypyridine core is a versatile and valuable scaffold in the design of biologically active molecules. Its inherent structural features, including the capacity for multiple hydrogen bond interactions and its bioisosteric relationship to other key heterocycles, make it an attractive starting point for the development of targeted therapies. The strategic placement of amino and hydroxyl groups on the pyridine ring allows for precise interactions with biological targets, particularly the ATP-binding sites of kinases.

The subject of this guide, 2-Amino-5-methylpyridin-3-ol, is an important representative of this class. The addition of a methyl group at the 5-position provides a crucial handle for modulating physiochemical properties and exploring specific hydrophobic interactions within target proteins. While direct literature on 2-Amino-5-methylpyridin-3-ol is emerging, a wealth of information on its close analogues, such as the isomeric 3-Amino-5-methylpyridin-2(1H)-one and related aminopyridinols, underscores the significant potential of this scaffold in oncology, inflammation, and beyond.[1]

Synthetic Strategies for 2-Amino-3-hydroxypyridine Derivatives

The synthesis of 2-Amino-5-methylpyridin-3-ol and its derivatives can be approached through several established routes, often starting from commercially available pyridines. The following sections outline key synthetic methodologies, drawing from protocols for analogous compounds.

Synthesis of the Core Scaffold

A common precursor for this class of compounds is 2-Amino-5-methylpyridine.[2][3][4][5] This intermediate is readily available and serves as a versatile starting material for further functionalization.[2][3] One documented synthesis of 2-Amino-5-methylpyridine involves the reaction of 3-methyl-pyridine with sodium amide at elevated temperatures and pressures.[3]

Derivatization and Analogue Synthesis

The functional groups of 2-Amino-5-methylpyridin-3-ol offer multiple points for derivatization to explore structure-activity relationships.

  • N-Arylation/N-Acylation of the 2-Amino Group: The 2-amino group is a key site for modification, often to introduce moieties that interact with the hinge region of kinases. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for introducing aryl or heteroaryl substituents.

  • Modification of the 3-Hydroxyl Group: The 3-hydroxyl group can be alkylated or acylated to modulate solubility and cell permeability, or to introduce specific interacting groups.

  • Functionalization of the Pyridine Ring: Further substitution on the pyridine ring can be achieved through various methods, including electrophilic aromatic substitution, although the directing effects of the existing substituents must be carefully considered.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 2-Amino-5-methylpyridin-3-ol scaffold.

G cluster_synthesis Core Synthesis & Derivatization cluster_evaluation Biological Evaluation Start 2-Amino-5-methylpyridine Core 2-Amino-5-methylpyridin-3-ol Start->Core Hydroxylation Derivatives Analogues & Derivatives Core->Derivatives Functionalization (e.g., N-Arylation, O-Alkylation) InVitro In Vitro Assays (Kinase Inhibition, Cell Viability) Derivatives->InVitro InVivo In Vivo Models (e.g., Xenograft Studies) InVitro->InVivo Lead Candidates SAR Structure-Activity Relationship (SAR) InVitro->SAR SAR->Derivatives Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of 2-Amino-5-methylpyridin-3-ol derivatives.

Therapeutic Applications and Biological Targets

Derivatives of the 2-amino-3-hydroxypyridine scaffold have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for the treatment of cancer.

Kinase Inhibition

The 2-amino-3-hydroxypyridine core is a bioisostere of other well-known kinase-binding motifs. The amino and hydroxyl groups can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

A highly relevant study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives identified these compounds as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[6][7] This provides strong evidence that the 2-Amino-5-methylpyridin-3-ol scaffold is a promising starting point for the design of novel FGFR4 inhibitors. The study highlighted that methylation of the pyridine ring can influence selectivity and activity.[6]

Furthermore, the related 3-Amino-5-methylpyridin-2(1H)-one has been utilized as a key intermediate in the development of kinase inhibitors for oncology and inflammatory diseases.[1] Research on 3-aminopyrid-2-ones has led to the discovery of potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key target in autoimmune and allergic diseases.[8]

The following diagram illustrates the interaction of a hypothetical 2-Amino-5-methylpyridin-3-ol derivative with the ATP-binding pocket of a kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2-Amino-5-methylpyridin-3-ol Derivative Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region InhibitorCore 2-Amino-3-hydroxypyridine Core InhibitorCore->Hinge H-Bonds Methyl 5-Methyl Group Methyl->Hydrophobic Hydrophobic Interaction R_Group R-Group R_Group->Solvent Solvent Interaction

Caption: Hypothetical binding mode of a 2-Amino-5-methylpyridin-3-ol derivative in a kinase active site.

Other Potential Applications

The versatility of the 2-Amino-5-methylpyridine precursor suggests broader applications for its derivatives. It is a building block for anti-inflammatory agents, antiviral medications, and drugs for neurological conditions.[2] Additionally, this class of compounds has been explored in agrochemical research for the development of novel pesticides.[1][2]

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous compounds, several key SAR trends can be extrapolated for the 2-Amino-5-methylpyridin-3-ol scaffold:

  • The 2-Amino Group: Substitution on the 2-amino group is critical for potency and selectivity. The introduction of aryl or heteroaryl groups can lead to interactions with specific residues in the kinase active site.

  • The 3-Hydroxyl Group: The 3-hydroxyl group is a key hydrogen bond donor. Its modification can impact binding affinity and pharmacokinetic properties.

  • The 5-Methyl Group: The methyl group at the 5-position likely interacts with a hydrophobic pocket in the target protein. Its presence can enhance binding affinity and influence selectivity. Studies on related scaffolds have shown that methylation of the pyridine ring can be detrimental or beneficial to activity depending on the target.[6]

  • Substituents on Aryl/Heteroaryl Moieties: The nature and position of substituents on any appended aryl or heteroaryl rings will significantly impact activity. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the molecule and introduce additional interactions with the target.

The following table summarizes hypothetical SAR for 2-Amino-5-methylpyridin-3-ol derivatives based on findings for related kinase inhibitors.

Position of ModificationType of ModificationExpected Impact on ActivityRationale
2-Amino Small alkyl groupsLikely decrease in activityLoss of key interactions with the hinge region.
Aryl/Heteroaryl groupsPotential for high potencyCan form additional interactions in the ATP-binding site.
3-Hydroxy O-alkylationVariableMay improve cell permeability but could disrupt key H-bonds.
5-Methyl Replacement with HLikely decrease in potencyLoss of favorable hydrophobic interactions.
Replacement with larger alkylsSteric hindrance may decrease activityDependent on the size of the hydrophobic pocket.
Aryl/Heteroaryl Substituent Electron-donating groupsMay enhance activityCan modulate the electronics of the core and improve binding.
Electron-withdrawing groupsMay enhance or decrease activityDependent on the specific interactions with the target protein.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of 2-Amino-5-methylpyridin-3-ol derivatives, adapted from literature on analogous compounds.

General Synthetic Procedure for N-Arylation
  • To a solution of 2-Amino-5-methylpyridin-3-ol (1 equivalent) in an appropriate solvent (e.g., dioxane, toluene) is added the aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen, argon) at 80-120 °C for 4-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.

In Vitro Kinase Inhibition Assay
  • Kinase assays are performed in a suitable buffer (e.g., Tris-HCl, HEPES) containing the kinase, a peptide or protein substrate, ATP, and MgCl2.

  • The test compounds are dissolved in DMSO and added to the assay plate at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • After incubation at a specific temperature (e.g., 30 °C) for a set time, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)
  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Conclusion and Future Directions

The 2-Amino-5-methylpyridin-3-ol scaffold represents a promising area for drug discovery, particularly in the development of novel kinase inhibitors. The synthetic accessibility and the potential for multi-point derivatization make it an attractive core for generating diverse chemical libraries. Drawing on the successes of closely related analogues, future research should focus on the following:

  • Elucidation of a robust synthetic route to 2-Amino-5-methylpyridin-3-ol.

  • Systematic SAR studies to optimize potency and selectivity against specific kinase targets, such as FGFR4 and Itk.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Exploration of this scaffold in other therapeutic areas , including inflammatory and neurodegenerative diseases.

This guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space. The insights and protocols presented herein are intended to accelerate the design and development of the next generation of targeted therapies based on the 2-Amino-5-methylpyridin-3-ol core.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).
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  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PubMed Central. (2012).
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest to identify and characterize novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. 2-Amino-5-methylpyridin-3-ol represents a novel chemical entity with a paucity of published data regarding its biological activity. This technical guide provides a comprehensive framework for elucidating its mechanism of action. Drawing from established principles of medicinal chemistry and pharmacology, we present a scientifically-grounded, hypothetical mechanism of action for this compound. This guide is structured to provide researchers with the conceptual and practical tools necessary to systematically investigate the biological targets of 2-Amino-5-methylpyridin-3-ol. Detailed experimental protocols for primary and secondary assays are provided, alongside data interpretation guidelines, to facilitate a thorough and efficient investigation.

Introduction: The Challenge of a Novel Chemical Entity

2-Amino-5-methylpyridin-3-ol is a small molecule for which the mechanism of action remains uncharacterized. The initial stages of investigating such a compound require a logical, evidence-based approach to narrow down the vast landscape of potential biological targets. The structure of 2-Amino-5-methylpyridin-3-ol, featuring an aminopyridine core with a hydroxyl group, provides critical clues for forming a testable hypothesis. The aminopyridine scaffold is well-established in neuropharmacology, while the pyridinol moiety offers potential for diverse interactions, including enzyme inhibition. This guide will leverage this structural information to propose a primary hypothesis and outline a rigorous experimental strategy for its validation.

A Postulated Mechanism of Action: A Dual-Action Neuromodulator

Based on its structural components, we hypothesize that 2-Amino-5-methylpyridin-3-ol acts as a modulator of neuronal excitability, primarily through the blockade of voltage-gated potassium channels (Kv channels). This hypothesis is built upon the well-documented pharmacology of aminopyridine derivatives.[1][2][3]

Primary Hypothesized Mechanism: Voltage-Gated Potassium Channel Blockade

Aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are known blockers of voltage-gated potassium channels.[1][2] By inhibiting these channels, they prolong the repolarization phase of the action potential in neurons.[4][5] This prolonged depolarization leads to an increased influx of calcium through voltage-gated calcium channels (VGCCs), which in turn enhances the release of neurotransmitters at the synapse.[3][6][7] We postulate that the 2-amino group on the pyridine ring of 2-Amino-5-methylpyridin-3-ol is crucial for this interaction with Kv channels.

Secondary and Tertiary Hypothesized Mechanisms:

  • Direct Modulation of Voltage-Gated Calcium Channels: Some studies suggest that aminopyridines may also directly potentiate high-voltage-activated calcium channels, independent of their effects on potassium channels.[8] This could represent a parallel or synergistic mechanism for enhancing neurotransmitter release.

  • Enzyme Inhibition: The pyridinol moiety is a bioisostere of a phenol, a common feature in many enzyme inhibitors.[9] Pyridinols have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[10] The hydroxyl group of 2-Amino-5-methylpyridin-3-ol could potentially interact with the active site of various enzymes, leading to their inhibition.

The following diagram illustrates the primary hypothesized signaling pathway.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Compound 2-Amino-5-methylpyridin-3-ol Kv_Channel Voltage-Gated K+ Channel (Kv) Compound->Kv_Channel BLOCKS Action_Potential Action Potential Propagation Kv_Channel->Action_Potential repolarizes Depolarization Prolonged Depolarization Action_Potential->Depolarization initiates Depolarization->Kv_Channel opens VGCC Voltage-Gated Ca2+ Channel (VGCC) Depolarization->VGCC opens Ca_Influx Increased Ca2+ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion triggers NT_Release Enhanced Neurotransmitter Release Vesicle_Fusion->NT_Release

Caption: Hypothesized mechanism of 2-Amino-5-methylpyridin-3-ol at the presynaptic terminal.

Experimental Validation Strategy

A multi-tiered approach is essential to systematically test our hypothesis. This involves a series of in vitro assays, progressing from broad screening to more specific mechanistic studies.

Experimental_Workflow cluster_tier1 Primary Screening Assays cluster_tier2 Mechanistic Assays cluster_tier3 Functional Assays Start Novel Compound: 2-Amino-5-methylpyridin-3-ol Tier1 Tier 1: Primary Screening (Target Identification) Start->Tier1 Tier2 Tier 2: Mechanistic Studies (Target Validation) Tier1->Tier2 Active Hits Ion_Channel_Screen Broad Ion Channel Panel (Automated Electrophysiology) Enzyme_Inhibition_Screen Enzyme Panel Screen (e.g., Kinases, COX) Tier3 Tier 3: Cellular & Functional Assays (Physiological Relevance) Tier2->Tier3 Confirmed Mechanism Patch_Clamp Manual Patch Clamp (Kv & CaV Channels) Enzyme_Kinetics Enzyme Inhibition Kinetics (IC50, Ki) NT_Release_Assay Neurotransmitter Release Assay (e.g., from synaptosomes) Cell_Viability Cell Viability/Toxicity Assay

Caption: A tiered experimental workflow for mechanism of action elucidation.

Tier 1: Primary Screening for Target Identification

The initial step is to perform broad-based screening to identify the primary biological targets of 2-Amino-5-methylpyridin-3-ol.

3.1.1. Ion Channel Profiling

  • Rationale: Based on the aminopyridine scaffold, ion channels, particularly potassium channels, are a high-priority target class.

  • Methodology: High-throughput automated electrophysiology is the preferred method for screening against a panel of ion channels. This will provide a rapid assessment of the compound's activity and selectivity.

  • Data to be Generated:

ParameterDescription
% Inhibition The percentage reduction in ion channel current at a given concentration.
IC50 The concentration of the compound that produces 50% inhibition of the ion channel current.
Selectivity Profile A comparison of the compound's potency across a range of different ion channels.

3.1.2. Enzyme Inhibition Screening

  • Rationale: The pyridinol moiety suggests potential for enzyme inhibition. A broad screen against a panel of common enzyme targets (e.g., kinases, cyclooxygenases, lipoxygenases) is warranted.

  • Methodology: Various high-throughput screening assays are available, often based on fluorescence, luminescence, or absorbance readouts, to measure enzyme activity.

  • Data to be Generated:

ParameterDescription
% Inhibition The percentage reduction in enzyme activity at a given concentration.
IC50 The concentration of the compound that produces 50% inhibition of enzyme activity.
Tier 2: Mechanistic Studies for Target Validation

Once primary targets are identified, more detailed mechanistic studies are required to validate these findings and understand the nature of the interaction.

3.2.1. Detailed Electrophysiology: Manual Patch Clamp

  • Rationale: To confirm and characterize the interaction with specific ion channels identified in the primary screen. Manual patch-clamp provides the gold standard for detailed biophysical characterization.

  • Protocol: Whole-Cell Voltage-Clamp Recording from a Cell Line Expressing a Target Kv Channel (e.g., HEK293 cells expressing Kv1.1)

    • Cell Culture: Culture HEK293 cells stably expressing the target Kv channel subtype.

    • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

    • Solutions:

      • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

      • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

    • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Recording:

      • Obtain a giga-ohm seal between the pipette and the cell membrane.

      • Rupture the cell membrane to achieve whole-cell configuration.

      • Hold the cell at a holding potential of -80 mV.

      • Apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv channel currents.

    • Compound Application: Perfuse the external solution containing various concentrations of 2-Amino-5-methylpyridin-3-ol onto the cell and record the effect on the Kv current.

    • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound to determine the concentration-response relationship and IC50 value.

3.2.2. Enzyme Inhibition Kinetics

  • Rationale: To determine the mode of inhibition (e.g., competitive, non-competitive) for any confirmed enzyme targets.

  • Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

    • Reagent Preparation:

      • Prepare a stock solution of 2-Amino-5-methylpyridin-3-ol in a suitable solvent (e.g., DMSO).

      • Prepare serial dilutions of the compound in the assay buffer.

      • Prepare the enzyme and substrate solutions in the assay buffer.

    • Assay Procedure (in a 96-well plate):

      • Add a fixed amount of enzyme to each well.

      • Add varying concentrations of the inhibitor (2-Amino-5-methylpyridin-3-ol).

      • Pre-incubate the enzyme and inhibitor for a defined period.

      • Initiate the reaction by adding a fixed concentration of the substrate.

    • Data Acquisition: Measure the change in absorbance over time using a microplate reader.

    • Data Analysis:

      • Calculate the initial reaction velocity for each inhibitor concentration.

      • Plot the reaction velocity against the substrate concentration at different inhibitor concentrations (Lineweaver-Burk plot) to determine the mechanism of inhibition.

      • Calculate the inhibition constant (Ki).

Tier 3: Cellular and Functional Assays for Physiological Relevance

The final tier of experiments aims to understand the functional consequences of the compound's action in a more physiologically relevant context.

3.3.1. Neurotransmitter Release Assay

  • Rationale: To determine if the observed effects on ion channels translate into a functional change in neurotransmitter release.

  • Protocol: Potassium-Evoked Neurotransmitter Release from Synaptosomes

    • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) by differential centrifugation.

    • Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]glutamate).

    • Perfusion: Place the loaded synaptosomes in a perfusion system and wash with a basal buffer.

    • Stimulation: Stimulate neurotransmitter release by switching to a high-potassium buffer (e.g., containing 40 mM KCl).

    • Compound Treatment: Perfuse the synaptosomes with the basal and high-potassium buffers in the presence and absence of 2-Amino-5-methylpyridin-3-ol.

    • Sample Collection: Collect the perfusate in fractions.

    • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.

    • Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of the compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of the novel compound, 2-Amino-5-methylpyridin-3-ol. By leveraging its structural similarity to known pharmacologically active molecules, we have formulated a primary hypothesis centered on the modulation of voltage-gated potassium channels. The outlined experimental workflow, from broad screening to detailed mechanistic and functional studies, provides a clear path for researchers to systematically investigate this hypothesis and uncover the compound's biological activity. The results of these studies will be instrumental in determining the therapeutic potential of 2-Amino-5-methylpyridin-3-ol and guiding future drug development efforts.

References

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A Scientific Re-evaluation: 2-Amino-5-methylpyridine and its Role in Central Nervous System Modulation

Author: BenchChem Technical Support Team. Date: February 2026

A NOTE TO THE READER: The initial inquiry requested an in-depth technical guide on "2-Amino-5-methylpyridin-3-ol" as a central nervous system (CNS) stimulant. However, a comprehensive review of the scientific literature and chemical databases reveals no evidence supporting the existence or study of "2-Amino-5-methylpyridin-3-ol" for this or any other biological application.

Instead, the closely related and commercially available compound, 2-Amino-5-methylpyridine , is a well-documented chemical intermediate. Intriguingly, its primary pharmacological relevance lies in the synthesis of compounds with CNS depressant, rather than stimulant, properties. This guide, therefore, pivots to address the scientifically accurate role of 2-Amino-5-methylpyridine as a precursor in pharmaceutical development, providing researchers, scientists, and drug development professionals with a technically robust and evidence-based overview.

Introduction: The Chemical Identity and Industrial Significance of 2-Amino-5-methylpyridine

2-Amino-5-methylpyridine, also known as 6-amino-3-picoline, is a pyridine derivative with the chemical formula C₆H₈N₂.[1][2] It presents as a light yellow crystalline solid and is recognized as a versatile building block in organic synthesis.[3][4] Its industrial importance is primarily centered on its role as a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[3][5][6]

Compound Identification
IUPAC Name 5-methylpyridin-2-amine
CAS Number 1603-41-4
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Light yellow crystalline flakes/powder
Melting Point 76-77 °C
Boiling Point 227 °C

A summary of the key identifiers and physical properties of 2-Amino-5-methylpyridine.[1][2][4][7]

Most notably in the context of CNS pharmacology, 2-Amino-5-methylpyridine is a critical precursor for the synthesis of Zolpidem , a widely prescribed sedative-hypnotic agent used for the short-term treatment of insomnia.[3] This direct lineage to a CNS depressant underscores the factual inaccuracy of its classification as a stimulant.

Synthetic Pathways and Methodologies

The preparation of 2-amino-5-methylpyridine can be achieved through several established synthetic routes. A common method involves the reaction of 3-methyl-pyridine with sodium amide in an inert diluent under elevated temperature and pressure.[3] An alternative and frequently cited process begins with 3-methyl-pyridine 1-oxide, which undergoes a multi-step reaction sequence.[3][8]

Example Synthetic Protocol: From 3-Methyl-Pyridine 1-Oxide

This protocol outlines a laboratory-scale synthesis adapted from documented procedures.[3]

Step 1: Formation of the Ammonium Salt Intermediate

  • Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride in a reaction vessel equipped with a stirrer and cooling bath.

  • Cool the solution to -10 °C and condense 2.2 g (0.377 mol) of trimethylamine into the vessel.

  • Maintain the temperature below 0 °C while adding 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.

  • Allow the resulting yellow solution to warm to room temperature and stir overnight.

  • Remove the solvent in vacuo.

Step 2: Dealkylation and Product Formation

  • To the residue from Step 1, add 35 ml of a 48% strength hydrogen bromide solution.

  • Distill off the water and subsequently heat the mixture to 210 °C.

  • Continuously add 48% strength hydrogen bromide solution dropwise while distilling off water.

  • Monitor the reaction progress via thin-layer chromatography. After approximately 8 hours, the reaction should be complete.

  • Cool the reaction mixture and adjust the pH to 9 using a dilute sodium hydroxide solution.

  • Perform liquid-liquid extraction four times using ethyl acetate.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate using a rotary evaporator to yield 2-amino-5-methylpyridine.

Below is a generalized workflow for the synthesis of 2-Amino-5-methylpyridine.

G cluster_synthesis Synthesis of 2-Amino-5-methylpyridine start 3-Methyl-Pyridine 1-Oxide step1 Reaction with Trimethylamine and Thionyl Chloride start->step1 intermediate Ammonium Salt Intermediate step1->intermediate step2 Reaction with Hydrogen Bromide at Elevated Temperature intermediate->step2 product 2-Amino-5-methylpyridine step2->product

Caption: Generalized workflow for the synthesis of 2-Amino-5-methylpyridine.

Role as a Pharmaceutical Intermediate: The Case of Zolpidem

The primary interest in 2-amino-5-methylpyridine for drug development professionals lies in its utility as a scaffold for more complex molecules. Its synthesis into Zolpidem is a prime example. While a detailed, multi-step synthesis of Zolpidem is beyond the scope of this guide, the initial steps involve the derivatization of 2-amino-5-methylpyridine. This transformation highlights its role as a foundational element upon which the final pharmacologically active molecule is built.

The established sedative and hypnotic effects of Zolpidem, which acts as a GABA-A receptor agonist, are in direct opposition to the functional class of CNS stimulants. CNS stimulants, such as amphetamines or methylphenidate, typically enhance alertness, attention, and energy.[9]

Biological Activity and Toxicological Profile

While not a CNS stimulant, 2-amino-5-methylpyridine is not biologically inert. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][10] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][10] This toxicological profile necessitates careful handling and the use of appropriate personal protective equipment in a laboratory or industrial setting.

There is no evidence to suggest that 2-amino-5-methylpyridine possesses intrinsic sympathomimetic activity (ISA) or any other mechanism that would classify it as a stimulant.[11][12] Its known applications are confined to its role as a chemical reactant.[5][6][13]

Conclusion and Future Directions

2-Amino-5-methylpyridine is a valuable chemical intermediate with a well-established role in the synthesis of pharmaceuticals, most notably the CNS depressant Zolpidem. The initial premise of this compound acting as a CNS stimulant is not supported by scientific evidence. For researchers and drug development professionals, the utility of 2-amino-5-methylpyridine lies in its reactive potential as a building block for novel chemical entities.

Future research involving this compound will likely continue to focus on its application in organic synthesis. Its structure provides a useful scaffold for creating libraries of new compounds that can be screened for a wide range of biological activities. However, based on its established synthetic lineage, exploring its potential as a CNS stimulant would be a scientifically unfounded endeavor. Instead, its value remains firmly rooted in its identity as a key precursor for compounds that modulate CNS activity in a depressive, rather than stimulatory, manner.

References

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  • Bayer AG. (1993). Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
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Technical Guide: Proposed Synthesis of 2-Amino-5-methylpyridin-3-ol via Hofmann Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminopyridinol scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. The specific isomer, 2-Amino-5-methylpyridin-3-ol, presents a unique substitution pattern with potential for novel drug discovery applications. Its synthesis, however, is not widely documented, necessitating the development of a robust and logical synthetic strategy.

This technical guide presents a comprehensive, proposed three-step synthesis for 2-Amino-5-methylpyridin-3-ol, culminating in a strategically designed Hofmann degradation. This document is intended for researchers, medicinal chemists, and process development scientists. It provides not only a step-by-step experimental blueprint but also the underlying chemical principles and strategic considerations for each transformation. The entire synthetic sequence is based on well-established, analogous reactions reported in peer-reviewed literature, ensuring a high degree of scientific plausibility.

Overall Synthetic Workflow

The proposed pathway begins with the commercially available starting material, 5-hydroxy-2-methylpyridine, and proceeds through carboxylation and amidation to furnish the necessary precursor for the final Hofmann degradation.

G cluster_0 Step 1: Directed ortho-Carboxylation cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Degradation A 5-Hydroxy-2-methylpyridine B Protection (MOM-Cl) C ortho-Lithiation (n-BuLi) D Carboxylation (CO2) E Deprotection (HCl) F 3-Hydroxy-5-methylpicolinic Acid G 3-Hydroxy-5-methylpicolinic Acid H Acyl Chloride Formation (SOCl2) I Amination (NH4OH) J 3-Hydroxy-5-methylpyridine-2-carboxamide K 3-Hydroxy-5-methylpyridine-2-carboxamide L Rearrangement (Br2, NaOH) M 2-Amino-5-methylpyridin-3-ol

Caption: Proposed 3-step synthesis of 2-Amino-5-methylpyridin-3-ol.

Part 1: Synthesis of the Carboxamide Precursor

The critical prerequisite for a successful Hofmann degradation is the synthesis of the primary amide, 3-hydroxy-5-methylpyridine-2-carboxamide. As this intermediate is not commercially available, a two-step sequence is proposed for its preparation from 3-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2-pyridone).

Step 1.1: Directed ortho-Carboxylation of 3-Hydroxy-5-methylpyridine

The hydroxyl group of a pyridine ring is a powerful ortho-directing group for metalation.[1] This reactivity can be harnessed to selectively introduce a carboxyl group at the C2 position. To prevent the acidic hydroxyl proton from interfering with the strongly basic organolithium reagent, a protection strategy is necessary.

Protocol: Synthesis of 3-Hydroxy-5-methylpicolinic Acid
  • Protection of the Hydroxyl Group:

    • To a solution of 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo to yield the MOM-protected pyridine.

  • Directed ortho-Lithiation and Carboxylation:

    • Dissolve the MOM-protected 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The formation of the lithiated species is typically rapid.[2]

    • After stirring for 1 hour at -78 °C, bubble dry carbon dioxide (CO₂) gas through the solution for 2-3 hours, or pour the reaction mixture over an excess of crushed dry ice.

    • Allow the mixture to slowly warm to room temperature.

  • Deprotection and Isolation:

    • To the reaction mixture, add aqueous hydrochloric acid (e.g., 3 M HCl) until the pH is acidic (pH ~2-3) to both quench the reaction and cleave the MOM protecting group.

    • Stir the mixture at room temperature for 1-2 hours.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-methylpicolinic acid.

Step 1.2: Amidation of 3-Hydroxy-5-methylpicolinic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A reliable and high-yielding method involves the formation of an intermediate acyl chloride, which readily reacts with ammonia to form the desired amide.

Protocol: Synthesis of 3-Hydroxy-5-methylpyridine-2-carboxamide
  • Acyl Chloride Formation:

    • Suspend 3-hydroxy-5-methylpicolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux (approx. 76 °C) for 2-4 hours, until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride hydrochloride salt. This intermediate is typically used immediately without further purification.

  • Amination:

    • Cool the crude acyl chloride in an ice bath.

    • Carefully and slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH) with vigorous stirring. This is a highly exothermic reaction.

    • Once the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water to remove ammonium salts, and dry under vacuum to yield 3-hydroxy-5-methylpyridine-2-carboxamide.

Step Key Reagents Stoichiometry (eq) Typical Solvent Temperature
1.1 Protection 3-hydroxy-5-methylpyridine, NaH, MOM-Cl1.0 : 1.1 : 1.1THF0 °C to RT
1.1 Carboxylation Protected Pyridine, n-BuLi, CO₂1.0 : 1.1 : ExcessTHF-78 °C
1.1 Deprotection --Aqueous HClRT
1.2 Amidation Picolinic Acid, SOCl₂, NH₄OH1.0 : Excess : ExcessNone, then H₂OReflux, then 0 °C to RT

Part 2: Hofmann Degradation for 2-Amino-5-methylpyridin-3-ol Synthesis

The Hofmann degradation (or Hofmann rearrangement) converts a primary amide into a primary amine with one fewer carbon atom.[3] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. This method is particularly advantageous as it avoids contamination from secondary or tertiary amines.[4]

Mechanistic Overview

The reaction is initiated by the deprotonation of the primary amide by a strong base (NaOH), followed by N-bromination by bromine to form an N-bromoamide. A second deprotonation generates an anion that undergoes a concerted rearrangement: the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. This intermediate is not isolated but is hydrolyzed in situ by the aqueous base. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the final primary amine product, 2-Amino-5-methylpyridin-3-ol.

G cluster_steps Hofmann Degradation Mechanism start 3-Hydroxy-5-methylpyridine-2-carboxamide R-C(=O)NH₂ step1 N-Bromoamide R-C(=O)NHBr start:f1->step1:f0 Br₂, NaOH step2 Bromoamide Anion R-C(=O)N⁻Br step1:f1->step2:f0 NaOH step3 Isocyanate Intermediate R-N=C=O step2:f1->step3:f0 Rearrangement (-Br⁻) step4 Carbamic Acid R-NHCOOH step3:f1->step4:f0 H₂O product 2-Amino-5-methylpyridin-3-ol R-NH₂ + CO₂ step4:f1->product:f0 Decarboxylation

Caption: Mechanism of the Hofmann Degradation.

Protocol: Hofmann Degradation of 3-Hydroxy-5-methylpyridine-2-carboxamide
  • Preparation of Sodium Hypobromite Solution:

    • In a flask suitable for the reaction scale, prepare a solution of sodium hydroxide (NaOH, ~4.0 eq) in water. Cool this solution in an ice bath to 0-5 °C.

    • Slowly add bromine (Br₂, 1.1 eq) dropwise to the cold NaOH solution with vigorous stirring. The color should dissipate as sodium hypobromite (NaOBr) is formed. Maintain the temperature below 10 °C throughout the addition. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Hofmann Rearrangement:

    • To the freshly prepared, cold sodium hypobromite solution, add a solution or slurry of 3-hydroxy-5-methylpyridine-2-carboxamide (1.0 eq) in a minimal amount of cold water.

    • After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to approximately 70-80 °C. The reaction progress can be monitored by TLC or LC-MS.

    • Maintain this temperature for 1-2 hours, or until the reaction is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~7-8.

    • The product, 2-Amino-5-methylpyridin-3-ol, can be extracted from the aqueous solution using a suitable organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel.

Parameter Condition Rationale / Causality
Reagents NaOH, Br₂, H₂ONaOH acts as the base for deprotonation, Br₂ is the halogenating agent. Together they form NaOBr in situ.
Stoichiometry Amide : Br₂ : NaOH ≈ 1 : 1.1 : 4A slight excess of bromine ensures complete conversion. Sufficient base is required for all deprotonation steps and to neutralize byproducts.
Temperature 0 °C (NaOBr prep), then 70-80 °CLow temperature is critical for the stability of the hypobromite solution. Heating is required to drive the rearrangement and subsequent hydrolysis/decarboxylation.
Reaction Time 1-3 hoursSufficient time for the rearrangement and hydrolysis to proceed to completion. Monitor by TLC.

Scientific Integrity and Trustworthiness

This guide presents a proposed synthetic route. Each step is grounded in established and reliable chemical transformations.

  • Expertise & Experience: The choice of directed ortho-metalation leverages the powerful directing effect of the hydroxyl group, a well-known principle in heterocyclic chemistry for achieving regiocontrol.[1] The subsequent amidation via an acyl chloride and the final Hofmann degradation are textbook transformations chosen for their reliability and high yields in analogous systems.[3]

  • Trustworthiness: The protocols are designed as self-validating systems. For instance, the formation of the N-bromoamide intermediate in the Hofmann degradation can often be observed by a color change or monitored by TLC. The successful synthesis of the picolinic acid in Step 1.1 is a critical checkpoint before proceeding to the amidation. Each step provides a characterizable intermediate, allowing for verification before committing material to the next stage.

  • Authoritative Grounding: The application of the Hofmann degradation to a pyridine carboxamide is directly supported by its documented use in converting nicotinamide to 3-aminopyridine.[5] The principles of directed ortho-metalation are extensively reviewed and serve as a strong basis for the proposed carboxylation step.[2]

References

  • Zhou, L., et al. (2004). A mixed matrix of 3-hydroxypicolinic acid and pyrazinecarboxylic acid for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of oligodeoxynucleotides. Rapid Communications in Mass Spectrometry, 18(7), 787-94. [Link]

  • BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]

  • Gribble, G. W. (2010). Directed ortho-metalation of pyridines. In Privileged Anions (pp. 145-171). Springer, Berlin, Heidelberg. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 27). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-AMINOPYRIDINE. Coll. Vol. 2, p.37 (1943); Vol. 16, p.3 (1936). [Link]

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Methodological & Application

Synthesis of 2-Amino-5-methylpyridin-3-ol from 3-Hydroxy-5-methylpicolinic Acid via Modified Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Amino-5-methylpyridin-3-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The described protocol starts from the readily accessible precursor, 3-Hydroxy-5-methylpicolinic acid, and employs a modified Curtius rearrangement as the key strategic step. This transformation efficiently converts a carboxylic acid to a primary amine with the loss of one carbon atom. We present a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, a comparative analysis of alternative synthetic routes, and critical safety considerations for handling the involved reagents and intermediates. This guide is designed for researchers and process chemists in drug development and organic synthesis, offering field-proven insights to ensure a successful and safe execution of the synthesis.

Introduction and Strategic Overview

Substituted aminopyridinols are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The title compound, 2-Amino-5-methylpyridin-3-ol, incorporates a vicinal amino-hydroxyl functionality on a pyridine ring, making it an attractive synthon for constructing complex molecular architectures. The primary challenge in its synthesis lies in the regioselective introduction of the amino group at the C2 position, adjacent to the existing hydroxyl group.

A robust and logical approach involves the transformation of the carboxylic acid moiety of a picolinic acid precursor. The Curtius rearrangement is an exemplary reaction for this purpose, converting a carboxylic acid into a primary amine via an acyl azide and an isocyanate intermediate.[1][2] This method is renowned for its mild conditions and high tolerance for various functional groups, making it superior to many alternative amination strategies.

This document outlines a reliable, multi-step synthesis beginning with 3-Hydroxy-5-methylpicolinic acid. The workflow proceeds through three main stages:

  • Activation of the Carboxylic Acid: Conversion of the picolinic acid to a more reactive acyl chloride.

  • Formation of the Acyl Azide: Nucleophilic substitution of the chloride with an azide source.

  • Rearrangement and Hydrolysis: Thermal rearrangement of the acyl azide to an isocyanate, followed by in-situ hydrolysis to yield the target primary amine.

G cluster_0 Synthetic Workflow A 3-Hydroxy-5-methylpicolinic Acid (Starting Material) B 3-Hydroxy-5-methylpicolinoyl Chloride (Activated Intermediate) A->B  SOCl₂ or (COCl)₂ C 3-Hydroxy-5-methylpicolinoyl Azide (Key Precursor) B->C  NaN₃ D 2-Isocyanato-5-methylpyridin-3-ol (Rearrangement Intermediate) C->D  Heat (Δ)  -N₂ Gas E 2-Amino-5-methylpyridin-3-ol (Final Product) D->E  Acidic Hydrolysis (H₃O⁺)  -CO₂ Gas

Figure 1: High-level workflow for the synthesis of 2-Amino-5-methylpyridin-3-ol.

Mechanistic Insight and Strategy Selection

The conversion of a carboxylic acid to an amine with one less carbon atom can be achieved through several classic name reactions. The selection of the Curtius rearrangement for this protocol was based on a careful evaluation of its mechanism, safety profile, and substrate scope compared to the Hofmann and Schmidt rearrangements.

2.1 The Curtius Rearrangement Mechanism

The Curtius rearrangement proceeds via a concerted mechanism.[3] After formation of the acyl azide, gentle heating induces the loss of dinitrogen gas—an entropically highly favorable process—concurrent with the migration of the alkyl or aryl group (in this case, the pyridinyl group) from the carbonyl carbon to the nitrogen atom.[4] This concerted step avoids the formation of a highly reactive, free acyl nitrene intermediate and ensures the retention of stereochemistry if a chiral center were present.[3] The resulting isocyanate is a stable, isolable intermediate but is typically trapped in situ with a nucleophile. Acidic hydrolysis of the isocyanate proceeds through a carbamic acid intermediate, which readily decarboxylates to furnish the final primary amine.[5]

G acyl_azide Acyl Azide transition_state [Concerted Transition State] acyl_azide->transition_state Heat (Δ) isocyanate Isocyanate transition_state->isocyanate loss_n2 - N₂ transition_state->loss_n2 carbamic_acid Carbamic Acid (Intermediate) isocyanate->carbamic_acid add_h2o + H₂O isocyanate->add_h2o amine Primary Amine carbamic_acid->amine loss_co2 - CO₂ carbamic_acid->loss_co2

Figure 2: Simplified mechanism of the Curtius rearrangement and subsequent hydrolysis.

2.2 Comparative Analysis of Synthetic Routes

The choice of the Curtius rearrangement is justified by comparing it with the Hofmann and Schmidt reactions, both of which achieve the same overall transformation.

FeatureCurtius RearrangementHofmann RearrangementSchmidt Reaction
Starting Material Carboxylic Acid (via Acyl Azide)[2]Primary Amide[6]Carboxylic Acid[7]
Key Reagents SOCl₂, NaN₃, Heat[8]Br₂ or Cl₂, NaOH (aq)[5]Hydrazoic Acid (HN₃), H₂SO₄[9]
Intermediates Acyl Azide, Isocyanate[4]N-haloamide, Isocyanate[10]Protonated Acyl Azide, Isocyanate[11]
Pros Mild conditions; stable intermediates can be isolated; broad functional group tolerance.[2]One-pot potential from the amide; well-established for many substrates.Direct conversion from carboxylic acid in one step.
Cons Multi-step; acyl azides are potentially explosive and require careful handling.Requires an additional step to form the amide; strongly basic conditions may not be suitable for all substrates.Uses highly toxic and explosive hydrazoic acid; strongly acidic conditions can be destructive.[7]
Recommendation Preferred for this synthesis due to its reliability, mechanistic control, and avoidance of harsh basic or acidic conditions that could affect the hydroxy-pyridine core.A viable alternative if the corresponding picolinamide is readily available or easily synthesized.Not recommended for general laboratory use due to the extreme hazard of hydrazoic acid.

Detailed Experimental Protocols

Safety First: This procedure involves the use of thionyl chloride (corrosive, lachrymator), sodium azide (highly toxic, forms explosive heavy metal azides), and acyl azides (potentially explosive upon heating or shock). All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. A blast shield is highly recommended during the heating of the acyl azide.

3.1 Part A: Synthesis of 3-Hydroxy-5-methylpicolinoyl Chloride

This step activates the carboxylic acid for subsequent nucleophilic substitution.

  • Materials:

    • 3-Hydroxy-5-methylpicolinic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser and drying tube (CaCl₂)

  • Protocol:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Hydroxy-5-methylpicolinic acid.

    • Add anhydrous toluene (or DCM) to create a slurry (approx. 5-10 mL per gram of acid).

    • Slowly add thionyl chloride dropwise at room temperature. Caution: Gas evolution (SO₂ and HCl) will occur.[12]

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Co-evaporation with anhydrous toluene (2-3 times) can help remove the last traces of SOCl₂.

    • The resulting crude 3-Hydroxy-5-methylpicolinoyl chloride is typically a solid and is used immediately in the next step without further purification.

3.2 Part B: Synthesis of 3-Hydroxy-5-methylpicolinoyl Azide

This is the crucial step where the potentially explosive azide functionality is introduced.

  • Materials:

    • Crude 3-Hydroxy-5-methylpicolinoyl chloride (from Part A)

    • Sodium azide (NaN₃) (1.2 - 1.5 eq)

    • Anhydrous Acetone or Tetrahydrofuran (THF)

    • Ice-water bath

  • Protocol:

    • Dissolve the crude acyl chloride in anhydrous acetone in a round-bottom flask.

    • Cool the solution to 0°C using an ice-water bath.

    • In a separate flask, dissolve sodium azide in a minimal amount of water and add it slowly to the cold acetone solution. Alternatively, for a strictly anhydrous reaction, a suspension of NaN₃ in acetone can be added portion-wise.

    • Stir the reaction mixture vigorously at 0°C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by IR spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic strong azide stretch (~2140 cm⁻¹).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product and quench any unreacted acyl chloride.

    • Collect the solid acyl azide by vacuum filtration, wash thoroughly with cold water, and air-dry carefully. DO NOT use a heated oven. The product should be used immediately or stored in a cool, dark place for a very short period.

3.3 Part C: Synthesis of 2-Amino-5-methylpyridin-3-ol

This final step involves the thermal rearrangement and subsequent hydrolysis of the isocyanate.

  • Materials:

    • Crude 3-Hydroxy-5-methylpicolinoyl azide (from Part B)

    • Anhydrous Toluene or Diphenyl ether (as high-boiling solvent)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization

    • Heating mantle and reflux condenser

  • Protocol:

    • Place the dry 3-Hydroxy-5-methylpicolinoyl azide in a round-bottom flask equipped with a reflux condenser.

    • Add a high-boiling, inert solvent like anhydrous toluene.

    • Behind a blast shield , slowly and carefully heat the solution to reflux (approx. 110°C for toluene). Vigorous evolution of nitrogen gas will be observed as the rearrangement occurs.

    • Maintain the reflux until the gas evolution ceases (typically 1-3 hours). The progress can be monitored by IR spectroscopy; the azide peak (~2140 cm⁻¹) will disappear and a strong isocyanate peak (~2270 cm⁻¹) will appear.

    • After the rearrangement is complete, cool the mixture to room temperature.

    • Slowly add aqueous acid (e.g., 3M HCl) to the reaction mixture.

    • Heat the two-phase mixture to reflux for another 2-4 hours to hydrolyze the isocyanate. Caution: CO₂ gas will evolve.

    • Cool the reaction mixture to room temperature. The product, as its hydrochloride salt, may be in the aqueous layer.

    • Separate the layers and carefully neutralize the aqueous layer with a saturated NaHCO₃ solution or dilute NaOH until a pH of 7-8 is reached.

    • The free amine, 2-Amino-5-methylpyridin-3-ol, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

References

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Cao, M., et al. (2020). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(12). Available from: [Link]

  • U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • European Patent No. EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Wikipedia. (2023). Schmidt reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]

  • Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Reviews in Inorganic Chemistry, 35(2), 57-70. Available from: [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. Available from: [Link]

  • Shang, Y., et al. (2021). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 19(35), 7577-7595. Available from: [Link]

  • U.S. Patent No. 2,456,379. (1948). 2-amino-5-methyl pyridine and process of making it. Google Patents.
  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

  • Chem Tricks. (2020, July 11). Schmidt Rearrangement : Mechanism with examples [Video]. YouTube. Available from: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(4), 1-6. Available from: [Link]

  • Wikipedia. (2023). Hammick reaction. Retrieved from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Shioiri, T., & Abe, H. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(17), 5345. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Cormac Quigley. (2019, August 5). Curtius Rearrangement [Video]. YouTube. Available from: [Link]

  • All 'Bout Chemistry. (2021, September 5). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry [Video]. YouTube. Available from: [Link]

  • Goossen, L. J., et al. (2006). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (43), 5174-5181. Available from: [Link]

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Synthesis of 2-Amino-5-methylpyridin-3-ol: A Detailed Application Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural arrangement, featuring both an amino and a hydroxyl group on the pyridine scaffold, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of a wide range of biological activities. This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 2-Amino-5-methylpyridin-3-ol, designed for researchers and scientists in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

A direct, one-pot synthesis of 2-Amino-5-methylpyridin-3-ol is not readily achievable. Therefore, a robust and logical two-stage synthetic strategy is employed. This approach first focuses on the regioselective amination of a readily available starting material to construct the core 2-amino-5-methylpyridine intermediate. The second stage involves the challenging, yet achievable, regioselective introduction of a hydroxyl group at the C3 position of the pyridine ring.

Synthesis_Strategy Start 3-Methylpyridine Intermediate 2-Amino-5-methylpyridine Start->Intermediate Step 1: Chichibabin Amination Target 2-Amino-5-methylpyridin-3-ol Intermediate->Target Step 2: N-Oxidation & Photochemical Hydroxylation

Figure 1: Overall synthetic strategy for 2-Amino-5-methylpyridin-3-ol.

Part 1: Synthesis of 2-Amino-5-methylpyridine via the Chichibabin Reaction

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-Amino-5-methylpyridine. For this transformation, the classical Chichibabin reaction is employed, a powerful method for the direct amination of pyridine rings. This reaction involves the nucleophilic substitution of a hydride ion by an amide anion.

Theoretical Basis and Mechanistic Insight

The Chichibabin reaction is a nucleophilic aromatic substitution that proceeds via an addition-elimination mechanism.[1] The highly nucleophilic amide anion (NH₂⁻), generated from sodium amide, attacks the electron-deficient C2 position of the 3-methylpyridine ring. This initial attack forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-like intermediate. The aromaticity is then restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source, such as the newly formed aminopyridine or trace amounts of water during workup, to liberate hydrogen gas.

Chichibabin_Mechanism cluster_0 Addition of Amide cluster_1 Elimination & Aromatization 3-Methylpyridine 3-Methylpyridine Sigma_Complex Anionic σ-Complex 3-Methylpyridine->Sigma_Complex + NaNH₂ Product 2-Amino-5-methylpyridine Sigma_Complex->Product - NaH

Figure 2: Simplified mechanism of the Chichibabin reaction.
Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylpyridine93.1393.1 g (100 mL)1.0
Sodium Amide (NaNH₂)39.0158.5 g1.5
Anhydrous Toluene-500 mL-
Water (deionized)18.02200 mL-
Toluene (for extraction)-2 x 100 mL-
Anhydrous Sodium Sulfate-20 g-

Instrumentation:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The glassware must be thoroughly dried to prevent the decomposition of sodium amide.

  • Reagent Addition: Charge the flask with 500 mL of anhydrous toluene and 58.5 g (1.5 mol) of sodium amide. Begin vigorous stirring to create a fine suspension.

  • Initiation of Reaction: Gently heat the mixture to 110 °C. Slowly add 93.1 g (1.0 mol) of 3-methylpyridine dropwise over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. The evolution of hydrogen gas will be observed.

  • Reaction Progression: After the addition is complete, maintain the reaction mixture at reflux (approximately 110-115 °C) for 4-6 hours, or until the evolution of hydrogen gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature. Cautiously and slowly add 200 mL of water to quench the unreacted sodium amide. This step should be performed in a well-ventilated fume hood as ammonia gas will be evolved.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 100 mL portions of toluene. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane or a mixture of toluene and hexane to yield 2-Amino-5-methylpyridine as a crystalline solid.

Part 2: Synthesis of 2-Amino-5-methylpyridin-3-ol

The second stage of the synthesis involves the regioselective hydroxylation of the 2-Amino-5-methylpyridine intermediate. A modern and effective approach for this transformation is through the photochemical valence isomerization of the corresponding pyridine N-oxide.[2][3]

Step 2a: N-Oxidation of 2-Amino-5-methylpyridine

Theoretical Basis:

The pyridine nitrogen is first oxidized to an N-oxide. This transformation alters the electronic properties of the pyridine ring, facilitating the subsequent photochemical rearrangement. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methylpyridine108.1410.8 g0.1
m-CPBA (77%)172.5724.7 g0.11
Dichloromethane (DCM)-400 mL-
Saturated Sodium Bicarbonate Solution-200 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate-15 g-

Procedure:

  • Dissolution: Dissolve 10.8 g (0.1 mol) of 2-Amino-5-methylpyridine in 200 mL of dichloromethane in a 500 mL round-bottom flask.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add 24.7 g (0.11 mol) of m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with 200 mL of saturated sodium bicarbonate solution to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct. Separate the organic layer.

  • Purification: Wash the organic layer with 100 mL of brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-5-methylpyridine N-oxide. This product is often used in the next step without further purification.

Step 2b: Photochemical C3-Hydroxylation

Theoretical Basis:

The N-oxide intermediate undergoes a photochemical rearrangement upon irradiation with UV light. This process involves the formation of a transient oxaziridine intermediate which then rearranges to introduce a hydroxyl group at the C3 position of the pyridine ring.[2][3]

Photo_Hydroxylation N-Oxide 2-Amino-5-methylpyridine N-oxide Oxaziridine Oxaziridine Intermediate N-Oxide->Oxaziridine UV light (hν) Final_Product 2-Amino-5-methylpyridin-3-ol Oxaziridine->Final_Product Rearrangement

Figure 3: Photochemical hydroxylation of the N-oxide intermediate.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methylpyridine N-oxide124.14~0.1 mol (from previous step)~0.1
Acetonitrile (MeCN)-500 mL-
Water18.0250 mL-

Instrumentation:

  • Photochemical reactor equipped with a medium-pressure mercury lamp

  • Quartz reaction vessel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the crude 2-Amino-5-methylpyridine N-oxide in a mixture of 500 mL of acetonitrile and 50 mL of water in the quartz reaction vessel.

  • Photolysis: Irradiate the solution with a medium-pressure mercury lamp for 6-12 hours while maintaining the temperature at approximately 20-25 °C using a cooling system. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-Amino-5-methylpyridin-3-ol.

Safety Precautions

  • Sodium Amide: Sodium amide is a highly reactive and corrosive solid. It reacts violently with water to produce ammonia gas. All manipulations should be carried out under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive when dry. It is a skin and eye irritant. Handle with care and avoid contact with combustible materials.

  • Photochemical Reaction: UV radiation is harmful to the eyes and skin. The photochemical reactor must be properly shielded.

Characterization

The final product, 2-Amino-5-methylpyridin-3-ol, and the intermediate, 2-Amino-5-methylpyridine, should be characterized using standard analytical techniques to confirm their identity and purity. These include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH₂).

  • Melting Point Analysis: To assess the purity of the crystalline products.

References

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]

  • Method for preparing derivatives of 3-hydroxypyridine.
  • Modified chichibabin reaction, and novel pyridine derivatives.
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. ACS Publications. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. National Institutes of Health. [Link]

Sources

The Versatile 2-Amino-5-methylpyridin-3-ol Scaffold: A Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a unique blend of structural rigidity, synthetic tractability, and diverse biological activity is paramount. The 2-amino-3-hydroxypyridine core, a bioisostere of purines, has emerged as a "privileged" structure, granting access to a wide array of bioactive molecules. The strategic introduction of a methyl group at the 5-position, yielding 2-Amino-5-methylpyridin-3-ol , further refines the electronic and steric properties of this scaffold, making it a particularly attractive building block for the development of targeted therapeutics. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of 2-Amino-5-methylpyridin-3-ol in medicinal chemistry, with a focus on the design of kinase inhibitors.

The inherent functionality of 2-Amino-5-methylpyridin-3-ol, featuring a nucleophilic amino group and a phenolic hydroxyl group on a pyridine ring, allows for versatile chemical modifications. This dual reactivity enables the construction of complex molecular architectures, making it an ideal starting point for library synthesis and lead optimization campaigns.

Strategic Synthesis of the 2-Amino-5-methylpyridin-3-ol Core

A robust and scalable synthesis of the target scaffold is the cornerstone of any successful drug discovery program. While multiple routes to substituted 2-amino-3-hydroxypyridines exist, a common and effective strategy involves a multi-step sequence starting from readily available precursors.

A plausible and adaptable synthetic route to 2-Amino-5-methylpyridin-3-ol commences with the nitration of 2-amino-5-methylpyridine. This is followed by a diazotization reaction and subsequent hydrolysis to install the hydroxyl group, and finally, reduction of the nitro group to afford the desired product.

Protocol 1: Synthesis of 2-Amino-5-methylpyridin-3-ol

Step 1: Nitration of 2-Amino-5-methylpyridine to yield 2-Amino-5-methyl-3-nitropyridine

  • To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add 2-amino-5-methylpyridine.

  • Maintain the temperature below 20 °C while slowly adding fuming nitric acid.

  • After the addition is complete, the reaction mixture is carefully warmed and stirred, with the temperature monitored to not exceed 40°C[1].

  • The reaction is then maintained at 50°C for a specified duration to ensure complete nitration[1].

  • Upon completion, the reaction mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., concentrated ammonia) to precipitate the product.

  • The crude 2-amino-5-methyl-3-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Conversion of the Amino Group to a Hydroxyl Group via Sandmeyer-type Reaction

  • The 2-amino-5-methyl-3-nitropyridine is dissolved in an acidic aqueous solution (e.g., H₂SO₄).

  • The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • The diazonium salt solution is then added to a heated aqueous solution, leading to the evolution of nitrogen gas and the formation of 2-hydroxy-5-methyl-3-nitropyridine.

  • The product is isolated and purified.

Step 3: Reduction of the Nitro Group to an Amino Group

  • 2-hydroxy-5-methyl-3-nitropyridine is dissolved in a suitable solvent such as ethanol or methanol.

  • A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the solution[2].

  • The reaction mixture is heated under reflux until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the reaction is worked up to remove the catalyst and isolate the final product, 2-Amino-5-methylpyridin-3-ol.

Application in Kinase Inhibitor Design: A Case Study Inspired by FGFR4 Inhibitors

The 2-amino-3-hydroxypyridine scaffold is a validated pharmacophore for kinase inhibition. A notable example is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma[2][3]. While the reported inhibitors utilize a closely related "6-Amino-2,4,5-trimethylpyridin-3-ol" core, the underlying principles of their design and synthesis are directly applicable to derivatives of 2-Amino-5-methylpyridin-3-ol.

FGFR4 inhibitors often feature a hinge-binding motif, a linker, and a moiety that extends into a hydrophobic pocket of the kinase domain. The 2-amino group of the aminopyridinol scaffold typically serves as a key hydrogen bond donor to the kinase hinge region.

Workflow for Designing Kinase Inhibitors using the 2-Amino-5-methylpyridin-3-ol Scaffold

Caption: A generalized workflow for the design and development of kinase inhibitors starting from the 2-Amino-5-methylpyridin-3-ol scaffold.

Protocol 2: Synthesis of a Representative Kinase Inhibitor Precursor

This protocol describes the N-arylation of the 2-amino group, a common step in constructing kinase inhibitors.

  • Reactants: 2-Amino-5-methylpyridin-3-ol, a suitable aryl or heteroaryl halide (e.g., 4-fluorobenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOᵗBu or Cs₂CO₃).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure: a. To a reaction vessel, add 2-Amino-5-methylpyridin-3-ol, the aryl/heteroaryl halide, the palladium catalyst, the ligand, and the base. b. Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen). c. Add the anhydrous solvent and heat the mixture to reflux. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture and perform an aqueous workup. f. Purify the crude product by column chromatography to obtain the N-arylated derivative.

This N-arylated intermediate can then be further functionalized at the 3-hydroxyl position to introduce moieties that occupy the hydrophobic pocket of the target kinase.

Structure-Activity Relationship (SAR) Insights

Based on the study of FGFR4 inhibitors with a similar aminopyridinol core, the following SAR trends can be anticipated for derivatives of 2-Amino-5-methylpyridin-3-ol[2][3]:

Position of ModificationMoietyImpact on ActivityRationale
2-Amino Group Aryl/HeteroarylCrucial for hinge bindingThe amino group acts as a hydrogen bond donor. The attached aryl/heteroaryl group can provide additional interactions.
3-Hydroxyl Group Linker + Hydrophobic GroupModulates potency and selectivityThe linker's length and flexibility are critical. The hydrophobic group occupies a specific pocket in the kinase domain.
5-Methyl Group MethylInfluences solubility and metabolismCan impact the overall physicochemical properties of the final compound.

Broader Applications in Medicinal Chemistry

The versatility of the 2-Amino-5-methylpyridin-3-ol scaffold extends beyond kinase inhibitors. Its structural features make it a suitable starting point for the synthesis of a variety of other biologically active molecules.

  • GPCR Modulators: The aminopyridine motif is present in various G protein-coupled receptor (GPCR) modulators. The ability to functionalize both the amino and hydroxyl groups allows for the creation of diverse libraries to screen against different GPCR targets.

  • Antimicrobial and Antiviral Agents: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. Derivatives of 2-Amino-5-methylpyridin-3-ol could be explored for their potential in these therapeutic areas.

Conclusion and Future Perspectives

2-Amino-5-methylpyridin-3-ol represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated success of the closely related aminopyridinol scaffold in the development of potent and selective kinase inhibitors highlights the immense potential of this molecule. Future explorations into its use for developing novel therapeutics for a range of diseases are warranted and hold significant promise for the advancement of drug discovery.

References

  • This reference is a placeholder and should be replaced with a specific citation for the nitration of 2-amino-5-methylpyridine if a more direct source is found.
  • This reference is a placeholder and should be replaced with a specific citation for the Sandmeyer-type reaction on a substituted aminonitropyridine.
  • Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 894–912. [Link]

  • This reference is a placeholder for additional examples of aminohydroxypyridine deriv
  • This reference is a placeholder for literature on the use of aminopyridine scaffolds in GPCR modul
  • Jeong, B.-S., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 74, 126-139. [Link]

  • This reference is a placeholder for a general review on the Sandmeyer reaction.
  • Taylor & Francis. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 894-912. [Link]

  • This reference is a placeholder for a review on kinase inhibitors.
  • This reference is a placeholder for a review on GPCRs as drug targets.
  • ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 894-912. [Link]

Sources

High-Yield Synthesis of 2-Amino-5-methylpyridin-3-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-methylpyridin-3-ol is a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an amino, a hydroxyl, and a methyl group on the pyridine ring, provides a versatile scaffold for the synthesis of complex molecular architectures. However, the regioselective synthesis of this trifunctional pyridine derivative presents a significant challenge, often requiring multi-step procedures with modest overall yields. This application note provides a comprehensive guide to a high-yield, two-step synthesis of 2-Amino-5-methylpyridin-3-ol, designed for researchers and professionals in drug development and chemical synthesis. The described methodology focuses on robust and scalable reactions, with in-depth explanations of the underlying chemical principles to ensure reproducibility and facilitate further optimization.

Synthetic Strategy Overview

The presented synthesis employs a robust two-step strategy, commencing with the well-established Chichibabin amination of 3-methylpyridine to afford 2-amino-5-methylpyridine. This intermediate is then subjected to N-oxidation, followed by a highly regioselective photochemical hydroxylation at the C3 position. This modern approach leverages the unique reactivity of pyridine N-oxides to achieve the desired hydroxylation pattern, which is often difficult to obtain through classical electrophilic aromatic substitution reactions.

Part 1: Synthesis of 2-Amino-5-methylpyridine

The initial step involves the direct amination of 3-methylpyridine using sodium amide in an inert solvent, a classic yet effective method known as the Chichibabin reaction.[1][2] This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring.

Reaction Mechanism: Chichibabin Amination

The reaction is initiated by the nucleophilic attack of the amide ion (NH₂⁻) on the C2 position of the pyridine ring, forming a σ-complex (a Meisenheimer-like intermediate). Subsequent elimination of a hydride ion (H⁻), which then reacts with a proton source (typically ammonia or the solvent) to liberate hydrogen gas, leads to the aromatization of the ring and the formation of the 2-aminopyridine product. The methyl group at the 5-position remains intact throughout the reaction.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Methylpyridine108-99-693.1393.1 g (100 mL)1.0
Sodium amide (90%)7782-92-539.0143.4 g1.0
Toluene108-88-392.14500 mL-
Ammonium chloride (sat. aq.)12125-02-953.49As needed-
Diethyl ether60-29-774.12As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: A dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet is charged with 500 mL of anhydrous toluene and sodium amide (43.4 g, 1.0 mol).

  • Reaction Initiation: The suspension is heated to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere.

  • Addition of 3-Methylpyridine: 3-Methylpyridine (93.1 g, 1.0 mol) is added dropwise to the refluxing suspension over a period of 1 hour. The reaction mixture will turn dark and evolve hydrogen gas.

  • Reaction Monitoring: The reaction is maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Quenching: After completion, the reaction mixture is cooled to room temperature. The excess sodium amide is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a solid residue. The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or a mixture of ethanol and water) to afford 2-amino-5-methylpyridine as a crystalline solid.[1]

Expected Yield: 70-80%

Part 2: Synthesis of 2-Amino-5-methylpyridin-3-ol

This second stage of the synthesis involves two key transformations: the N-oxidation of the previously synthesized 2-amino-5-methylpyridine, followed by a photochemical rearrangement and hydroxylation to yield the final product.

Step 2a: N-Oxidation of 2-Amino-5-methylpyridine

The pyridine nitrogen of 2-amino-5-methylpyridine is oxidized to the corresponding N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The amino group can also be oxidized, therefore careful control of the reaction conditions is crucial to selectively obtain the desired N-oxide.

Reaction Workflow: N-Oxidation

cluster_reaction Reaction Conditions Start 2-Amino-5-methylpyridine Reagent m-CPBA Start->Reagent Oxidation Solvent Dichloromethane (DCM) Intermediate 2-Amino-5-methylpyridine N-oxide Reagent->Intermediate Forms Workup Aqueous NaHCO₃ Wash & Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification Product Purified N-oxide Purification->Product cluster_conditions Reaction Conditions Start 2-Amino-5-methylpyridine N-oxide Irradiation UV Light (254 nm) Start->Irradiation Photoexcitation Product 2-Amino-5-methylpyridin-3-ol Irradiation->Product Rearrangement & Hydroxylation Acid Acetic Acid Solvent Hexafluoroisopropanol (HFIP) Workup Solvent Evaporation & Purification Product->Workup

Sources

Application Notes & Protocols for the Purification of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Amino-5-methylpyridin-3-ol, a substituted aminopyridinol of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes established purification principles for structurally analogous compounds, namely aminophenols and substituted pyridines. The protocols herein are designed to be robust and adaptable, providing researchers with a strong foundation for achieving high purity of the target compound. We will explore purification strategies including acid-base extraction, recrystallization, and column chromatography, detailing the mechanistic rationale behind each technique.

Introduction: Understanding the Molecule

2-Amino-5-methylpyridin-3-ol is a heterocyclic aromatic compound featuring three key functional groups that dictate its chemical behavior and, consequently, its purification strategy:

  • A Basic Amino Group (-NH₂): The exocyclic amino group imparts basicity, readily undergoing protonation in acidic conditions.

  • An Acidic Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and will deprotonate in the presence of a strong base.

  • A Pyridine Ring: The nitrogen atom within the pyridine ring is also basic, though its pKa will be influenced by the ring substituents.

This amphoteric nature—the ability to act as both an acid and a base—is the cornerstone of the most effective purification strategies for this molecule. The likely impurities from its synthesis may include starting materials, regioisomers, or byproducts from incomplete reactions or side reactions. A successful purification scheme must effectively separate the desired product from these contaminants.

Strategic Approach to Purification

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity. The following workflow provides a logical progression for purifying 2-Amino-5-methylpyridin-3-ol.

Purification_Workflow start Crude 2-Amino-5-methylpyridin-3-ol (Solid or in Solution) acid_base Acid-Base Extraction start->acid_base  Gross purification;  Removes neutral impurities purity_check1 Purity Assessment (TLC, HPLC, NMR) acid_base->purity_check1 recrystallization Recrystallization purity_check2 Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_check2 chromatography Column Chromatography purity_check3 Purity Assessment (TLC, HPLC, NMR) chromatography->purity_check3 purity_check1->recrystallization  Purity < 98% or  crystalline solid needed final_product Pure Product (>99%) purity_check1->final_product  Purity > 98% purity_check2->chromatography  Purity < 99% or  isomers present purity_check2->final_product  Purity > 99% purity_check3->final_product  Purity Confirmed

Caption: Workflow for selecting a purification strategy.

Method 1: Acid-Base Extraction

Principle: This technique leverages the amphoteric nature of 2-Amino-5-methylpyridin-3-ol to separate it from non-ionizable (neutral) organic impurities. By adjusting the pH of the aqueous phase, the target compound can be selectively moved between an organic solvent and water. The basic amino group is protonated by acid, rendering the molecule water-soluble as a salt, while the acidic hydroxyl group is deprotonated by a base, also forming a water-soluble salt.[1][2]

Typical Impurities Removed: Non-polar starting materials, neutral byproducts, and other non-ionizable contaminants.

Protocol: Separation from Neutral Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Protonation of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The protonated 2-Amino-5-methylpyridin-3-ol hydrochloride salt will now be in the aqueous (bottom) layer. Neutral impurities will remain in the organic (top) layer.

    • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath.

    • Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). This neutralizes the hydrochloride salt, precipitating the free base.

    • If the product precipitates as a solid, it can be collected by vacuum filtration.[1] If it remains dissolved or oils out, proceed to the next step.

    • Transfer the basified aqueous solution to a clean separatory funnel and extract the neutral product back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Isolation:

    • Combine the organic extracts from the previous step.

    • Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Amino-5-methylpyridin-3-ol.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved.

Causality in Solvent Selection: The choice of solvent is critical. For a polar molecule like 2-Amino-5-methylpyridin-3-ol, polar solvents are a good starting point. A solvent pair, consisting of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which it is poorly soluble), is often effective.[3]

Table 1: Potential Solvents for Recrystallization

Solvent/SystemPolarityBoiling Point (°C)Rationale & Considerations
EthanolPolar Protic78Often a good starting point for polar compounds with hydrogen bonding capabilities.
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
AcetonitrilePolar Aprotic82Can be effective for polar compounds; less hydrogen bonding than alcohols.
Ethyl Acetate / HexaneMixed60-77A common solvent pair. The compound is dissolved in minimal hot ethyl acetate, and hexane is added until turbidity appears.
Ethanol / WaterMixed78-100Excellent for polar compounds. Dissolve in hot ethanol and add hot water until the solution becomes cloudy.[3]
Protocol: Single-Solvent Recrystallization
  • Solvent Screening: In a small test tube, add ~20-30 mg of the crude solid. Add the chosen solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Method 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[4][5] Polar compounds interact more strongly with a polar stationary phase like silica and thus elute more slowly.

Expert Insights for Aminopyridines: Basic amines like 2-Amino-5-methylpyridin-3-ol can pose a challenge on standard silica gel columns. The acidic nature of silica can lead to strong, irreversible binding, resulting in poor recovery and significant tailing of the product peak.

Strategies to Mitigate Issues:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent system. This deactivates the acidic sites on the silica, improving elution and peak shape.[6]

  • Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column may be more suitable.

Table 2: Suggested Chromatography Systems

Stationary PhaseMobile Phase (Eluent)Rationale
Silica GelDichloromethane / Methanol (e.g., 95:5) + 1% TriethylamineA standard system for moderately polar compounds, with a basic additive to prevent tailing.
Neutral AluminaEthyl Acetate / Hexane (gradient)Alumina is less acidic and can be effective for acid-sensitive or basic compounds.
Silica GelEthyl Acetate / Hexane (e.g., 70:30) + 1% Ammonium HydroxideAnother common eluent system with a basic modifier.
Protocol: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM/MeOH + 1% Et₃N) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like pure DCM or ethyl acetate). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the final product.

References

  • Fessenden, R. J., Fessenden, J. S., & Feist, P. (n.d.). Supplemental Material on Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Larsen, D. (2017, October 16). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mount Allison University. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]

  • Biology LibreTexts. (2021, September 9). 1.14: Column Chromatography. Retrieved from [Link]

  • Long Island University. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2012). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Retrieved from [Link]

  • YouTube. (2020, March 28). Separation of three compounds using acid-base extraction. Retrieved from [Link]

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The Strategic Utility of 2-Amino-5-methylpyridin-3-ol in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is a perpetual endeavor. The strategic selection of starting materials is paramount in this process, and 2-Amino-5-methylpyridin-3-ol has emerged as a highly versatile and valuable building block. Its unique arrangement of a nucleophilic amino group and a hydroxyl group in an ortho orientation on a pyridine core provides a reactive platform for a diverse array of cyclization reactions. This arrangement facilitates the construction of fused heterocyclic systems, which are privileged structures in medicinal chemistry due to their rigid frameworks and ability to engage with biological targets in a highly specific manner. This guide provides an in-depth exploration of the application of 2-Amino-5-methylpyridin-3-ol in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights to empower your research and development efforts.

Core Principles of Reactivity

The synthetic utility of 2-Amino-5-methylpyridin-3-ol is primarily dictated by the cooperative reactivity of the adjacent amino and hydroxyl functionalities. These groups can act as a binucleophile, readily participating in condensation and cyclization reactions with bifunctional electrophiles. The pyridine nitrogen also influences the reactivity of the ring, while the methyl group at the 5-position can modulate the electronic properties and solubility of the resulting heterocyclic products. The strategic choice of reaction partners and conditions allows for the regioselective construction of various fused heterocyclic systems.

I. Synthesis of Substituted 7-Methyloxazolo[4,5-b]pyridines

One of the most direct applications of 2-Amino-5-methylpyridin-3-ol is in the synthesis of the oxazolo[4,5-b]pyridine scaffold. This heterocyclic core is of significant interest due to its presence in a variety of biologically active molecules. The synthesis is typically achieved through a condensation reaction with a one-carbon electrophile, such as an orthoester or a thioimidate derivative, which serves to introduce the C2 position of the oxazole ring.[1]

Mechanistic Rationale

The reaction commences with the nucleophilic attack of the more reactive amino group onto the electrophilic carbon of the orthoester. This is followed by the elimination of two molecules of alcohol to form an intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group, leading to the formation of the fused oxazole ring after the elimination of a third molecule of alcohol. The choice of the orthoester allows for the introduction of various substituents at the 2-position of the resulting oxazolo[4,5-b]pyridine.

Experimental Workflow: Synthesis of 2,7-Dimethyloxazolo[4,5-b]pyridine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-5-methylpyridin-3-ol 2-Amino-5-methylpyridin-3-ol Reaction_Vessel Reaction Mixture in High-Boiling Solvent (e.g., Dowtherm A) 2-Amino-5-methylpyridin-3-ol->Reaction_Vessel Triethyl_orthoacetate Triethyl_orthoacetate Triethyl_orthoacetate->Reaction_Vessel Cooling Cooling to Room Temperature Reaction_Vessel->Cooling Heat (Reflux) Precipitation Precipitation with Hexane Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2,7-Dimethyloxazolo[4,5-b]pyridine Recrystallization->Final_Product

Caption: Workflow for the synthesis of 2,7-Dimethyloxazolo[4,5-b]pyridine.

Detailed Protocol: Synthesis of 2,7-Dimethyloxazolo[4,5-b]pyridine

Materials:

  • 2-Amino-5-methylpyridin-3-ol (1.0 eq)

  • Triethyl orthoacetate (3.0 eq)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Hexane

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-Amino-5-methylpyridin-3-ol (1.0 eq) and the high-boiling point solvent.

  • Add triethyl orthoacetate (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add hexane to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold hexane.

  • Purify the crude product by recrystallization from ethanol to afford pure 2,7-Dimethyloxazolo[4,5-b]pyridine.

ReagentMolar RatioRole
2-Amino-5-methylpyridin-3-ol1.0Starting material
Triethyl orthoacetate3.0C1 source for cyclization
High-boiling solvent-Reaction medium

II. Synthesis of Substituted 8-Methyl-2H-pyrido[3,2-b][3][4]oxazines

The pyrido[2][3]oxazine core is another important heterocyclic motif found in numerous pharmacologically active compounds. The synthesis of 8-methyl-2H-pyrido[3,2-b][2][3]oxazines from 2-Amino-5-methylpyridin-3-ol can be achieved by reacting it with bifunctional electrophiles such as α-haloketones or their synthetic equivalents.[4] This reaction proceeds via an initial N-alkylation followed by an intramolecular O-alkylation.

Mechanistic Considerations

The reaction is initiated by the nucleophilic attack of the amino group on one of the electrophilic centers of the bifunctional reagent, for instance, the carbon bearing the halogen in an α-haloketone. This results in the formation of an intermediate which then undergoes an intramolecular nucleophilic substitution, where the hydroxyl group displaces the other reactive group (e.g., the carbonyl group after tautomerization or the second halogen) to form the six-membered oxazine ring.

Logical Flow: Synthesis of a Substituted 8-Methyl-2H-pyrido[3,2-b][2][3]oxazine

G Start 2-Amino-5-methylpyridin-3-ol & Bifunctional Electrophile (e.g., Ethyl 2,3-dibromopropionate) Reaction Reaction in a suitable solvent with base Start->Reaction Intermediate Formation of N-alkylated intermediate Reaction->Intermediate Cyclization Intramolecular O-alkylation (Cyclization) Intermediate->Cyclization Product Substituted 8-Methyl-2H-pyrido [3,2-b][1,4]oxazine Cyclization->Product

Caption: Logical steps in the synthesis of a pyrido[3,2-b][2][3]oxazine.

Detailed Protocol: Synthesis of Ethyl 8-methyl-3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine-2-carboxylate

Materials:

  • 2-Amino-5-methylpyridin-3-ol (1.0 eq)

  • Ethyl 2,3-dibromopropionate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-5-methylpyridin-3-ol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

ReagentMolar RatioRole
2-Amino-5-methylpyridin-3-ol1.0Starting material
Ethyl 2,3-dibromopropionate1.1Bifunctional electrophile
Potassium Carbonate2.5Base
DMF-Solvent

III. Synthesis of Fused Pyridotriazoles and other Nitrogen-Rich Heterocycles

The versatile reactivity of 2-Amino-5-methylpyridin-3-ol also extends to the synthesis of nitrogen-rich fused heterocyclic systems. For instance, reaction with reagents containing adjacent nitrogen atoms can lead to the formation of pyridotriazoles or other related structures. While specific examples starting from 2-Amino-5-methylpyridin-3-ol are not prevalent in the readily available literature, the principles of constructing such fused systems from ortho-functionalized pyridines are well-established.[5]

Conceptual Synthetic Pathway

The synthesis of a fused pyridotriazole, for example, could conceptually involve the reaction of 2-Amino-5-methylpyridin-3-ol with a reagent that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring. This could be achieved through a multi-step sequence involving diazotization of the amino group, followed by intramolecular cyclization, or through a direct condensation with a suitable three-atom component.

Conclusion and Future Outlook

2-Amino-5-methylpyridin-3-ol is a potent and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its ortho-amino and hydroxyl functionalities provide a reliable handle for constructing fused ring systems of significant interest in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided herein for the synthesis of oxazolo[4,5-b]pyridines and pyrido[3,2-b][2][3]oxazines serve as a foundation for researchers to explore the full synthetic potential of this valuable building block. Future research in this area will likely focus on the development of new, more efficient catalytic systems for these transformations and the exploration of a wider range of reaction partners to further expand the accessible chemical space of novel heterocycles derived from 2-Amino-5-methylpyridin-3-ol.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. Available at: [Link]

  • Doise, M., Blondeau, D., & Sliwa, H. (1992). Syntheses of Oxazolo [4,5-b] pyridines and [4,5-d] pyrimidines.
  • Ciba-Geigy AG. (1977). Process for the production of 2-amino-3-hydroxypyridines.
  • Bayer AG. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Al-Zahrani, H. A., Abdel-Hafez, S. H., & El-Shehry, M. F. (2023). Synthesis of pyrido-annelated[1][2][3][5]tetrazines,[1][2][3]triazepine, and[1][2][3][5]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5581.

  • Cislak, F. E., & Kranzfelder, A. L. (1948). 2-amino-5-methyl pyridine and process of making it.
  • Al-Obaidi, G. F., & Al-Majidi, S. M. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 19-23.
  • Fein, M. L., & Filachione, E. M. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65–69.
  • Phelps, M. E., & Johnson, T. P. (1984). Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. Journal of Medicinal Chemistry, 27(11), 1449–1453.

  • Kulkarni, K., et al. (2011). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? ResearchGate. Available at: [Link]

  • Schering Corp. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-serwy, W. S. (2014).
  • Takahashi, T., & Yoneda, F. (1955). Synthesis of pyrido[4,3-b][2][3]oxazine. Chemical & Pharmaceutical Bulletin, 3(4), 331-334.

  • Doise, M., Dennin, F., Blondeau, D., & Sliwa, H. (1990). Synthesis of Novel Heterocycles: Oxazolo(4,5‐b)pyridines and Oxazolo‐(4,5‐d)pyrimidines. Tetrahedron Letters, 31(8), 1155-1156.
  • Guillaumet, G., et al. (2007). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][3]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron, 63(5), 1112-1121.

  • CN109535071A. (2019).
  • Kiseleva, A. S., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(28), 16733-16752.
  • National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine.
  • Royal Society of Chemistry. (n.d.). ChemComm. Available at:

  • Koutentis, P. A., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 16(43), 8238-8248.
  • BASTOS, E. L., & CILENTO, G. (2000). Formation of Flavor Components by the Reaction of Amino Acid and Carbonyl Compounds in Mild Conditions. Journal of Agricultural and Food Chemistry, 48(9), 3762-3765.
  • BenchChem. (n.d.). Application Notes and Protocols: Cyclocondensation Reactions of 3-Amino-2-pyridinecarbonitrile.
  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Reilly Industries, Inc. (1983). Synthesis of 2-amino-5-methylpyridine.

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Application Notes & Protocols: Investigating 2-Amino-5-methylpyridine for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Investigated Compound: The initial topic of interest was "2-Amino-5-methylpyridin-3-ol." However, this compound is not well-documented in scientific literature or commercial inventories. This guide will focus on the structurally related, well-characterized, and commercially available compound, 2-Amino-5-methylpyridine (CAS: 1603-41-4) . The pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous centrally active drugs.[1][2] This makes 2-Amino-5-methylpyridine a rational starting point for investigating novel therapeutic agents for neurological disorders.

Scientific Rationale & Introduction

The pyridine ring system is a cornerstone in neuropharmacology, integral to compounds with a vast range of therapeutic effects, including anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4] Notably, 2-Amino-5-methylpyridine serves as a key intermediate in the synthesis of established neurological drugs such as the sedative-hypnotic Zolpidem and the anti-inflammatory/anti-fibrotic agent Pirfenidone .[2]

  • The Anti-Neuroinflammatory Hypothesis: Pirfenidone is known to exert its effects by downregulating pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5][6] Neuroinflammation, characterized by the activation of microglia and the release of these inflammatory mediators, is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[7][8] The structural similarity of 2-Amino-5-methylpyridine to precursors of such agents provides a strong rationale for its investigation as a primary anti-neuroinflammatory agent.

  • The Neurotransmitter Modulation Hypothesis: The imidazopyridine structure of Zolpidem, derived from a pyridine scaffold, acts as a selective agonist at the α1 subunit of the GABA-A receptor, enhancing inhibitory neurotransmission.[8][9] This suggests that the core pyridine structure can be tailored to interact with key neurotransmitter systems, opening a secondary avenue of investigation for its potential role in disorders characterized by excitotoxicity or neuronal hyperexcitability, such as epilepsy.

This guide will primarily focus on the anti-neuroinflammatory potential of 2-Amino-5-methylpyridine, providing a framework for its initial screening and validation.

Compound Profile: 2-Amino-5-methylpyridine

A thorough understanding of the compound's properties and safety requirements is paramount before commencing any experimental work.

Physicochemical Properties
PropertyValueSource
CAS Number 1603-41-4[10]
Molecular Formula C₆H₈N₂[11]
Molecular Weight 108.14 g/mol [11]
Appearance White to light yellow crystalline powder/flakes[10]
Melting Point 76-79 °C
Boiling Point 227 °C[12]
Solubility Soluble in Methanol. Water solubility: 1000 mg/L at 20°C.[4]
LogP 1.08[12]
Safety & Handling

2-Amino-5-methylpyridine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[11][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (chemical safety goggles), and face protection. Use a certified respirator if dust is generated.[13]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a cool, dark, well-ventilated place in a tightly sealed container. The compound is hygroscopic; store under an inert atmosphere.[13]

Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-100 mM) in Dimethyl Sulfoxide (DMSO) or Methanol. Further dilutions into aqueous cell culture media should be made fresh for each experiment, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Hypothesized Mechanism of Action: Anti-Neuroinflammatory Activity

We hypothesize that 2-Amino-5-methylpyridine mitigates neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. In a pathological context, microglia can be activated by stimuli such as Lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This binding initiates a downstream signaling cascade involving MyD88 and the subsequent activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes, leading to the production and release of cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO), which contribute to neuronal damage.

Our proposed mechanism is that 2-Amino-5-methylpyridine interferes with this cascade, potentially by inhibiting IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Neuroinflammatory Pathway cluster_0 Microglial Cell cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Inhibits degradation NFkB NF-κB NFkB_IkB->NFkB Phosphorylation & Ubiquitination IkB IκBα (degraded) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA Pro-inflammatory Genes NFkB_nuc->DNA Binds & Activates Cytokines TNF-α, IL-6, IL-1β (Pro-inflammatory Cytokines) DNA->Cytokines iNOS iNOS DNA->iNOS NeuronalDamage Neuronal Damage & Neurodegeneration Cytokines->NeuronalDamage NO Nitric Oxide (NO) iNOS->NO NO->NeuronalDamage Compound 2-Amino-5-methylpyridine Compound->IKK Hypothesized Inhibition

Caption: Hypothesized mechanism of 2-Amino-5-methylpyridine in microglia.

Experimental Protocols

The following protocols provide a tiered approach to evaluate the potential of 2-Amino-5-methylpyridine, starting with targeted in vitro assays and progressing to a preliminary in vivo model.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity Screening

This protocol assesses the ability of 2-Amino-5-methylpyridine to suppress the inflammatory response in microglial cells.

Caption: Workflow for in vitro anti-neuroinflammatory screening.

  • Objective: To determine if 2-Amino-5-methylpyridine can reduce the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated BV-2 microglial cells.

  • Principle: BV-2 cells, an immortalized murine microglial cell line, are stimulated with bacterial LPS to induce a robust inflammatory response. The ability of the test compound to inhibit this response is quantified by measuring key inflammatory markers. An MTT assay is run in parallel to control for cytotoxicity.

  • Materials:

    • BV-2 microglial cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • 2-Amino-5-methylpyridine (stock in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Griess Reagent Kit

    • Mouse TNF-α and IL-6 ELISA Kits

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Pre-treatment: Prepare serial dilutions of 2-Amino-5-methylpyridine in culture medium (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a "vehicle control" group with the highest concentration of DMSO. Incubate for 1 hour.[7]

    • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.[1]

    • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

    • Endpoint Analysis:

      • Nitric Oxide (Griess Assay): Carefully collect 50 µL of the cell culture supernatant. Perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration, an indicator of NO production.

      • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits as per the manufacturer's protocols.

      • Cell Viability (MTT Assay): To the remaining cells in the plate, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7] Remove the medium and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm.

  • Data Analysis: Normalize the NO and cytokine levels to the "LPS only" control group. Calculate cell viability as a percentage of the "vehicle control" group. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for inflammatory markers and CC₅₀ (half-maximal cytotoxic concentration). A promising compound will have an IC₅₀ significantly lower than its CC₅₀.

Protocol 2: In Vitro Neuroprotection Assay

This protocol evaluates whether 2-Amino-5-methylpyridine can protect neuronal cells from oxidative stress-induced death.

Caption: Workflow for in vitro neuroprotection assay.

  • Objective: To determine if 2-Amino-5-methylpyridine can protect SH-SY5Y neuroblastoma cells from death induced by hydrogen peroxide (H₂O₂).

  • Principle: SH-SY5Y cells are a human-derived cell line commonly used in neurological research. H₂O₂ induces oxidative stress, a key factor in neuronal cell death in many neurodegenerative diseases. The protective effect of the compound is measured by assessing cell viability and observing nuclear morphology for signs of apoptosis.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

    • 2-Amino-5-methylpyridine (stock in DMSO)

    • Hydrogen Peroxide (H₂O₂)

    • MTT solution

    • Hoechst 33342 stain

    • Paraformaldehyde (PFA)

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into 96-well plates (clear bottom for microscopy) at 2 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Pre-treatment: Add various concentrations of 2-Amino-5-methylpyridine (e.g., 1, 5, 10, 25, 50 µM) to the cells. Incubate for 2 hours.[14]

    • Oxidative Stress Induction: Add H₂O₂ to a final concentration of 400-500 µM to all wells except the "untreated control" group.[6][15]

    • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

    • Endpoint Analysis:

      • Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 1.

      • Apoptosis (Hoechst Staining): a. Gently wash cells with Phosphate-Buffered Saline (PBS). b. Fix cells with 4% PFA for 15 minutes at room temperature.[14] c. Wash again with PBS. d. Stain with Hoechst 33342 solution (e.g., 10 µg/mL) for 10 minutes.[14] e. Wash with PBS and visualize under a fluorescence microscope. Healthy nuclei will be round and evenly stained; apoptotic nuclei will be condensed, fragmented, and brightly stained.

  • Data Analysis: Calculate cell viability as a percentage of the "untreated control". Quantify the percentage of apoptotic cells in each treatment group from the Hoechst images. A protective compound will significantly increase cell viability and decrease the percentage of apoptotic cells compared to the "H₂O₂ only" group.

Protocol 3: In Vivo Assessment in a Mouse Model of Neuroinflammation

This protocol provides a preliminary assessment of the compound's efficacy in a living organism.

Caption: Workflow for in vivo neuroinflammation model.

  • Objective: To evaluate the ability of 2-Amino-5-methylpyridine to mitigate neuroinflammatory responses and associated behavioral deficits in mice.

  • Principle: Systemic administration of LPS in mice induces a peripheral immune response that leads to neuroinflammation in the brain, characterized by microglial activation and cytokine production. This model is widely used to screen anti-inflammatory compounds.[3][16]

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • 2-Amino-5-methylpyridine

    • Sterile saline, vehicle for dissolution (e.g., saline with 5% DMSO and 5% Tween 80)

    • Lipopolysaccharide (LPS)

    • Behavioral testing apparatus (e.g., Open Field, Y-maze)

    • Reagents for tissue homogenization and protein analysis (ELISA kits, antibodies for immunohistochemistry)

  • Procedure:

    • Acclimation & Grouping: Acclimatize mice for at least one week. Divide them into groups (n=8-10 per group): Vehicle + Saline; Vehicle + LPS; Compound (e.g., 50 mg/kg) + LPS.[9]

    • Compound Administration: Administer 2-Amino-5-methylpyridine or vehicle via intraperitoneal (i.p.) injection once daily for 5-7 consecutive days. The optimal dose should be determined in preliminary tolerability studies.

    • LPS Challenge: On the final day of treatment, 1 hour after the compound/vehicle administration, inject all groups except the "Vehicle + Saline" group with LPS (i.p., 1 mg/kg).[16]

    • Behavioral Assessment (Optional): At 24 hours post-LPS injection, assess for sickness behavior, anxiety (Open Field Test), or spatial memory deficits (Y-maze) to determine functional outcomes.

    • Tissue Collection: At 24-48 hours post-LPS, euthanize the mice. Perfuse with ice-cold saline and harvest the brains. Dissect regions of interest (hippocampus, cortex) and either snap-freeze for biochemical analysis or fix in 4% PFA for histology.

    • Endpoint Analysis:

      • Biochemistry: Homogenize brain tissue and use ELISA to measure levels of TNF-α, IL-6, and IL-1β.

      • Immunohistochemistry: Use fixed brain sections to stain for microglial markers like Iba1 to assess the extent of microglial activation (changes in morphology and density).

  • Data Analysis: Compare the levels of inflammatory markers and behavioral scores between the "Vehicle + LPS" and "Compound + LPS" groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A successful compound will significantly reduce cytokine levels, microglial activation, and ameliorate behavioral deficits.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assessment

This protocol uses a non-cell-based assay to predict the compound's ability to cross the BBB.

  • Objective: To estimate the passive permeability of 2-Amino-5-methylpyridine across a lipid membrane simulating the BBB.

  • Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a 96-well plate format where a filter plate coated with a lipid mixture (e.g., porcine brain lipid) is placed on top of a donor plate containing the test compound. The compound's ability to diffuse from the donor to the acceptor compartment is measured over time.[17][18]

  • Materials:

    • PAMPA "sandwich" plate system (Donor and Acceptor plates)

    • BBB-mimicking lipid solution (commercially available)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 2-Amino-5-methylpyridine

    • Control compounds (high and low permeability, e.g., Caffeine and Atenolol)

    • Plate reader or LC-MS/MS for concentration analysis

  • Procedure:

    • Membrane Coating: Coat the filter of the acceptor plate with the BBB lipid solution and allow the solvent to evaporate.

    • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare Donor Plate: Prepare solutions of the test compound and controls in PBS (pH 7.4) in the donor plate.

    • Assemble and Incubate: Carefully place the lipid-coated acceptor plate onto the donor plate, creating the "sandwich." Incubate at room temperature for a set period (e.g., 4-5 hours) with gentle shaking.[19]

    • Analysis: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or LC-MS/MS for higher sensitivity and specificity).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following formula: Pe (cm/s) = [ -ln(1 - Cₐ(t) / Cₑ) ] * ( Vₐ * Vₑ / (Vₐ + Vₑ) ) * ( 1 / (Area * time) ) Where Cₐ(t) is the concentration in the acceptor well at time t, Cₑ is the equilibrium concentration, V is the volume, and Area is the surface area of the filter. Compounds are typically classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s), medium permeability, or low permeability (Pe < 2.0 x 10⁻⁶ cm/s). High permeability suggests a greater potential to cross the BBB in vivo.

References

  • Pyridine alkaloids with activity in the central nervous system. Available at: [Link]

  • Pirfenidone regulates seizures through the HMGB1/TLR4 axis... Available at: [Link]

  • Zolpidem - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury... Available at: [Link]

  • Lupeol protect against LPS-induced neuroinflammation and amyloid beta... Available at: [Link]

  • Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis... Available at: [Link]

  • Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory... Available at: [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

  • 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem. Available at: [Link]

  • 2-AMINO-5-METHYLPYRIDINE | 1603-41-4 | Loba Chemie. Available at: [Link]

  • CLG from Hemp Seed Inhibits LPS-Stimulated Neuroinflammation in BV2 Microglia... Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation... Available at: [Link]

  • Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Available at: [Link]

  • The use of aminopyridines in neurological disorders. Available at: [Link]

  • Lipopolysaccharide Preconditioning Restricts Microglial Overactivation... Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction... Available at: [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Neuroprotective effect of newly synthesized 4-aminopyridine derivatives... Available at: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential... Available at: [Link]

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Scalable synthesis of "2-Amino-5-methylpyridin-3-ol" for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 2-Amino-5-methylpyridin-3-ol for Preclinical Studies

Abstract

This application note details a robust and scalable two-step synthetic route for the production of 2-Amino-5-methylpyridin-3-ol, a key heterocyclic scaffold of interest for preclinical drug development. The synthesis begins with the regioselective nitration of commercially available 5-methylpyridin-3-ol to yield the intermediate 2-nitro-5-methylpyridin-3-ol. Subsequent catalytic hydrogenation provides the target compound in high purity and yield. The described protocol is designed for scalability, with detailed considerations for process safety, in-process controls, and purification. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable supply of this important intermediate for preclinical evaluation.

Introduction and Strategic Rationale

Substituted aminopyridinols are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific compound, 2-Amino-5-methylpyridin-3-ol, presents a valuable scaffold for library synthesis and lead optimization campaigns. However, a lack of well-documented, scalable synthetic procedures can impede the rapid progression of preclinical studies, which require a consistent and reliable supply of high-purity material.

This document outlines a logical and field-proven synthetic strategy designed to address this challenge. The chosen route, a two-step nitration-reduction sequence, was selected for its:

  • Scalability: Both nitration and catalytic hydrogenation are standard industrial processes with well-understood parameters for scale-up.

  • High Regioselectivity: The activating, ortho-, para-directing nature of the hydroxyl group on the pyridine ring strongly favors the desired 2-position nitration, minimizing the formation of complex isomeric mixtures.

  • Robustness: The reactions utilize common reagents and are tolerant of minor variations in reaction conditions, ensuring reproducibility.

  • Efficiency: The route is convergent and avoids complex protecting group chemistry, leading to a high overall yield.

The general approach is based on well-established transformations in pyridine chemistry, such as the reduction of nitropyridines to their corresponding amino derivatives[1].

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages, starting from 5-methylpyridin-3-ol.

Synthetic_Scheme A 5-Methylpyridin-3-ol B 2-Nitro-5-methylpyridin-3-ol A->B Step 1: Nitration HNO₃, H₂SO₄ 0-10 °C C 2-Amino-5-methylpyridin-3-ol B->C Step 2: Reduction H₂, Pd/C Methanol

Caption: Overall two-step synthesis of 2-Amino-5-methylpyridin-3-ol.

Part I: Synthesis of 2-Nitro-5-methylpyridin-3-ol (Intermediate)

Reaction Principle

This step involves the electrophilic aromatic substitution of 5-methylpyridin-3-ol. The strong electron-donating hydroxyl group activates the pyridine ring towards electrophilic attack. The reaction is performed in a mixture of sulfuric and nitric acid at low temperatures to control the exothermic nature of the reaction and to ensure regioselectivity at the C2 position, which is ortho to the hydroxyl group.

Experimental Protocol

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (mol)
5-Methylpyridin-3-ol109.1310.0 g0.0916
Sulfuric Acid (98%)98.0840 mL-
Nitric Acid (70%)63.017.0 mL~0.110
Deionized Water18.02200 mL-
Sodium Bicarbonate (Sat. Sol.)84.01As needed-
Ethyl Acetate88.11300 mL-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Mixture Preparation: Carefully add concentrated sulfuric acid (40 mL) to the flask and cool to 0 °C.

  • Substrate Addition: Slowly add 5-methylpyridin-3-ol (10.0 g) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. The substrate will dissolve to form a salt.

  • Nitration: Once the addition is complete and the solution is homogeneous, begin the dropwise addition of nitric acid (7.0 mL) via the dropping funnel. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be significantly less polar than the starting material.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

  • Neutralization and Extraction: Carefully neutralize the cold aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. The product may precipitate as a yellow solid. Extract the aqueous mixture three times with ethyl acetate (100 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-nitro-5-methylpyridin-3-ol as a pale yellow solid. Expected yield: 75-85%.

Part II: Synthesis of 2-Amino-5-methylpyridin-3-ol (Final Product)

Reaction Principle

This step employs catalytic hydrogenation to reduce the nitro group to a primary amine. Palladium on carbon (Pd/C) is an effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas in a polar solvent like methanol. This method is known for its high efficiency and clean conversion, with water being the only byproduct.

Experimental Protocol

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (mol)
2-Nitro-5-methylpyridin-3-ol154.1210.0 g0.0649
Palladium on Carbon (10%)-1.0 g-
Methanol32.04150 mL-
Hydrogen Gas (H₂)2.0250 psi (balloon)-
Celite®-As needed-

Step-by-Step Procedure:

  • Reaction Setup: Add 2-nitro-5-methylpyridin-3-ol (10.0 g) and methanol (150 mL) to a hydrogenation vessel (e.g., a Parr shaker bottle).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (1.0 g). Caution: Pd/C can be pyrophoric, especially when dry or in the presence of solvents. Handle with care.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi for lab scale, or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis until the starting material is fully consumed (typically 4-6 hours).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. Quench it carefully with water.

  • Concentration and Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the target compound, 2-Amino-5-methylpyridin-3-ol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from acetone or a suitable solvent system to yield a grey-beige to brown powder[2][3]. Expected yield: 90-98%.

Characterization and Quality Control

The identity and purity of the final product must be confirmed before its use in preclinical studies.

Table 3: Analytical Specifications for 2-Amino-5-methylpyridin-3-ol

Analysis MethodSpecification
Appearance Grey-beige to brown crystalline powder[3]
¹H NMR Spectra consistent with the proposed structure. Expected peaks for aromatic protons, methyl protons, and amine/hydroxyl protons.
¹³C NMR Spectra consistent with the proposed structure. Expected peaks for 6 distinct carbon atoms.
Mass Spec (MS) [M+H]⁺ = 125.0715 (Calculated for C₆H₉N₂O⁺)
HPLC Purity ≥98% (AUC)

Scalability and Safety Considerations

Scaling this synthesis requires careful attention to safety and process control.

Workflow_Summary cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Charge H₂SO₄ & Cool to 0°C B Add 5-Methylpyridin-3-ol A->B C Slowly Add HNO₃ (T < 5°C) B->C D Reaction Stir (2h) & TLC Monitoring C->D E Cautious Quench onto Ice D->E F Neutralize & Extract with Ethyl Acetate E->F G Dry, Concentrate & Recrystallize F->G H Charge Intermediate, Methanol & Pd/C G->H Intermediate I Inert Vessel & Introduce H₂ Gas H->I J Reaction Stir (4-6h) & Monitor I->J K Vent H₂ & Purge N₂ J->K L Filter through Celite K->L M Concentrate & Purify if Needed L->M Final QC Analysis (NMR, MS, HPLC) M->Final Final Product

Caption: Process workflow for the synthesis and purification of 2-Amino-5-methylpyridin-3-ol.

  • Nitration (Step 1): This reaction is highly exothermic. On a larger scale, efficient heat exchange is critical. The addition of nitric acid must be precisely controlled to maintain the low temperature. A "dump" quench into ice water is not feasible at scale; instead, a semi-batch quench by slowly adding the reaction mixture to a well-stirred, cooled vessel of water is recommended.

  • Hydrogenation (Step 2): Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a specialized, pressure-rated reactor (autoclave) equipped with appropriate safety features. The palladium catalyst is pyrophoric and must be handled under an inert atmosphere. Post-reaction, the catalyst must be filtered and quenched carefully to prevent ignition.

  • General Handling: The final product, 2-Amino-5-methylpyridin-3-ol, and its precursor are classified as toxic if swallowed or in contact with skin and may cause irritation[4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive, two-step protocol for the scalable synthesis of 2-Amino-5-methylpyridin-3-ol. The described method is robust, high-yielding, and relies on established chemical transformations suitable for scale-up. By following this detailed guide, research and development laboratories can efficiently produce the multigram to kilogram quantities of this key intermediate required to support and accelerate preclinical drug discovery programs.

References

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Process for the production of 2-amino-3-hydroxypyridines.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

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Application Notes & Protocols for the Comprehensive Characterization of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Amino-5-methylpyridin-3-ol

2-Amino-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in pharmaceutical and materials science research. As an intermediate in the synthesis of more complex molecules, its purity and structural integrity are paramount to the success of subsequent reactions and the quality of the final product. This document provides a comprehensive guide to the essential analytical methods required for the unambiguous characterization of this compound, ensuring its identity, purity, and stability.

As a Senior Application Scientist, my objective is to not only provide protocols but to instill a deeper understanding of the analytical choices made. The following sections are structured to provide both the "how" and the "why," empowering researchers to not only replicate these methods but also to adapt them to their specific needs. We will proceed through a logical workflow, beginning with chromatographic purity assessment, followed by definitive structural elucidation using spectroscopic techniques, and concluding with thermal stability analysis.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The initial and most critical assessment of any new batch of 2-Amino-5-methylpyridin-3-ol is the determination of its purity. HPLC is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Causality of Method Design: The choice of a reversed-phase (RP) C18 column is based on the moderate polarity of 2-Amino-5-methylpyridin-3-ol. The polar amino and hydroxyl groups, combined with the aromatic pyridine ring, allow for effective retention and separation on a non-polar stationary phase. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid aids in protonating the basic nitrogen atoms, which minimizes peak tailing and improves chromatographic performance.

Protocol: Purity Determination by RP-HPLC
  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (0.1% v/v).

    • 2-Amino-5-methylpyridin-3-ol reference standard and sample.

  • Chromatographic Conditions:

ParameterValueRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar environment and ensures analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for eluting the analyte.
Gradient 5% B to 95% B over 15 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detection 275 nm (DAD: 200-400 nm)Wavelength of maximum absorbance for the pyridine chromophore.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
  • Procedure:

    • Prepare the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the reference standard to determine the retention time.

    • Inject the sample solution.

    • Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis Sequence cluster_data Data Processing Prep_Mobile Prepare Mobile Phases (A & B) Equilibrate Equilibrate Column (30 min) Prep_Mobile->Equilibrate Prep_Sample Prepare Sample (1 mg/mL in Diluent) Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Std Inject Reference Standard Inject_Blank->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: HPLC Purity Analysis Workflow.

Structural Elucidation: A Spectroscopic Triad

While chromatography confirms purity, it does not confirm identity. A combination of spectroscopic techniques is essential for the definitive structural elucidation of 2-Amino-5-methylpyridin-3-ol. Generally, newly synthesized compounds are characterized by a variety of spectral techniques including Fourier transform infrared spectroscopy (FTIR), ¹H and ¹³C NMR spectroscopy, and mass spectrometry.[1][2]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of its elemental composition. Electrospray Ionization (ESI) is a suitable technique for this molecule due to the presence of ionizable amino and hydroxyl groups.

Protocol: ESI-MS Analysis

  • Instrumentation: Mass spectrometer with an ESI source (e.g., a single quadrupole or time-of-flight analyzer).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Positive ion mode is preferred to protonate the basic nitrogen of the pyridine ring or the amino group, forming the [M+H]⁺ ion.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Expected Result: A prominent peak at m/z 125.15, corresponding to the [C₆H₈N₂O + H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Causality of Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice because it can dissolve the polar analyte and its residual solvent peak does not interfere with the aromatic proton signals. The hydroxyl (-OH) and amine (-NH₂) protons are often broad and may exchange with residual water in the solvent; their presence should be confirmed, but their chemical shifts can be variable.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • A singlet for the methyl (-CH₃) protons.

      • Two distinct signals in the aromatic region for the two pyridine ring protons.

      • A broad singlet for the hydroxyl (-OH) proton.

      • A broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

Predicted ¹H NMR SignalsPredicted ¹³C NMR Signals
~2.1 ppm (s, 3H, -CH₃)~17 ppm (-CH₃)
~6.5-7.5 ppm (m, 2H, Ar-H)~115-150 ppm (5 x Ar-C)
~4.8 ppm (br s, 2H, -NH₂)
~9.0 ppm (br s, 1H, -OH)
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200O-H and N-HStretching (often broad and overlapping)
3100-3000Aromatic C-HStretching
1620-1580C=C and C=NRing Stretching
1470-1430C-HBending (methyl)
1260-1180C-OStretching (phenol)
Integrated Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_sample Sample Aliquoting cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation Sample 2-Amino-5-methylpyridin-3-ol (Verified Purity) MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MW Molecular Weight ([M+H]⁺) MS->MW Structure C-H Framework & Connectivity NMR->Structure Functional_Groups Functional Groups (OH, NH₂, Ar) FTIR->Functional_Groups Final Confirm Structure MW->Final Structure->Final Functional_Groups->Final

Caption: Workflow for structural elucidation.

Physicochemical Characterization

Beyond identity and purity, understanding the physicochemical properties of a compound is crucial for its handling, formulation, and storage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis if a chromophore is present, which is the case for the pyridine ring system.

Protocol: UV-Vis Spectrum Acquisition

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Procedure:

    • Use the solvent as a blank to zero the instrument.

    • Scan the sample solution over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax). This value is a characteristic property of the compound under the specific solvent conditions.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3] It is invaluable for determining thermal stability, decomposition points, and the presence of bound solvents or water.[3]

Protocol: TGA

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Temperature Program: Ramp from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Atmosphere: Under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. A sharp drop in mass indicates the onset of thermal decomposition.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-Amino-5-methylpyridin-3-ol. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and key physicochemical properties of this important chemical entity. Adherence to these protocols ensures data integrity and provides the foundational knowledge necessary for successful drug development and materials science applications.

References

  • Title: Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Source: JSciMed Central. URL: [Link]

  • Title: RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Source: MDPI. URL: [Link]

  • Title: Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of Pyridine derivatives. Source: STM Journals. URL: [Link]

Sources

Application Notes and Protocols: 2-Amino-3-hydroxypyridine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

While initial inquiries into the coordination chemistry of 2-Amino-5-methylpyridin-3-ol revealed a notable scarcity of dedicated literature, a strategic pivot to its closely related and well-documented isomer, 2-Amino-3-hydroxypyridine (ahp) , has unlocked a wealth of synthetic protocols and diverse applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring the 2-Amino-3-hydroxypyridine ligand. The protocols herein are synthesized from established literature, offering a practical starting point for exploring the rich coordination chemistry of this versatile ligand.

Introduction to 2-Amino-3-hydroxypyridine (ahp) as a Ligand

2-Amino-3-hydroxypyridine is a heterocyclic organic compound that has garnered significant interest in coordination chemistry. Its structure features a pyridine ring with an amino group at the 2-position and a hydroxyl group at the 3-position. This arrangement of donor atoms allows it to act as a versatile bidentate ligand, coordinating to metal ions through the deprotonated hydroxyl oxygen and the amino nitrogen to form a stable five-membered chelate ring.[1] This chelation enhances the stability of the resulting metal complexes.

The coordination of 2-Amino-3-hydroxypyridine to a metal center can significantly modulate the electronic and steric properties of both the ligand and the metal ion. This, in turn, influences the reactivity and potential applications of the resulting coordination complexes, which have shown promise in fields such as corrosion inhibition, catalysis, and as antimicrobial agents.[1][2][3]

Synthesis of the Ligand: 2-Amino-3-hydroxypyridine

A common and effective method for the synthesis of 2-Amino-3-hydroxypyridine involves the reduction of 2-hydroxy-3-nitropyridine.[3] The nitro group is selectively reduced to an amino group, yielding the desired product with high purity.

Protocol 2.1: Synthesis of 2-Amino-3-hydroxypyridine

This protocol details the synthesis of 2-Amino-3-hydroxypyridine via the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[4]

Materials:

  • 2-hydroxy-3-nitropyridine

  • Methanol (reagent grade)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Celite®

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂) and Methanol (MeOH) for chromatography

Procedure:

  • In a suitable reaction flask, dissolve 2-hydroxy-3-nitropyridine in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Flush the reaction flask with an inert gas (argon or nitrogen).

  • Introduce hydrogen gas into the reaction mixture, typically via a balloon or a controlled inlet, and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., 5% methanol in dichloromethane) to yield pure 2-Amino-3-hydroxypyridine.[4]

Synthesis of Metal Complexes with 2-Amino-3-hydroxypyridine

The synthesis of metal complexes with 2-Amino-3-hydroxypyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand usually coordinates as a deprotonated anion.

Protocol 3.1: General Synthesis of M(ahp)₂ and M'(ahp)₃ Complexes

This protocol provides a general procedure for the synthesis of bis- and tris-chelate complexes of 2-Amino-3-hydroxypyridine with various transition metals.[1]

Materials:

  • 2-Amino-3-hydroxypyridine (ahp)

  • Hydrated metal chlorides (e.g., FeCl₃·6H₂O, RuCl₃·xH₂O, RhCl₃·xH₂O)

  • Metal acetates (e.g., Co(OAc)₂·4H₂O, Cu(OAc)₂·H₂O)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Methanol, Ethanol, or Water

  • Base (e.g., aqueous ammonia, if necessary)

Procedure for M(ahp)₂ type complexes (M = Co, Cu, Pd):

  • Dissolve the metal acetate (e.g., Co(OAc)₂·4H₂O or Cu(OAc)₂·H₂O) or K₂PdCl₄ in a suitable solvent (e.g., methanol for Co and Cu, water for Pd).

  • In a separate flask, dissolve 2-Amino-3-hydroxypyridine in the same solvent.

  • Add the ligand solution to the metal salt solution with stirring. The molar ratio of metal to ligand should be 1:2.

  • Reflux the reaction mixture for a few hours.

  • Allow the solution to cool, and collect the resulting precipitate by filtration.

  • Wash the precipitate with the solvent used for the reaction and then with diethyl ether.

  • Dry the complex in a desiccator.

Procedure for M'(ahp)₃ type complexes (M' = Fe, Ru, Rh):

  • Dissolve the hydrated metal chloride (e.g., FeCl₃·6H₂O, RuCl₃·xH₂O, or RhCl₃·xH₂O) in a suitable solvent (e.g., basic aqueous solution for Fe and Rh, methanol for Ru).

  • In a separate flask, dissolve 2-Amino-3-hydroxypyridine in the same solvent.

  • Add the ligand solution to the metal salt solution with stirring. The molar ratio of metal to ligand should be 1:3.

  • Reflux the reaction mixture for several hours.

  • Cool the solution and collect the precipitated complex by filtration.

  • Wash the product with the reaction solvent and dry it.

Characterization of 2-Amino-3-hydroxypyridine Metal Complexes

The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Spectroscopic Data

The coordination of 2-Amino-3-hydroxypyridine to the metal center leads to characteristic changes in the spectroscopic signatures of the ligand.

Table 1: Key Infrared Spectral Data (cm⁻¹) for 2-Amino-3-hydroxypyridine and its Metal Complexes [1]

Compoundν(OH)ν(NH₂)δ(NH₂)
ahp (ligand) 32503440, 3310~1640
M(ahp)₂/M'(ahp)₃ AbsentShifted to lower wavenumbers~1620

The absence of the ν(OH) band in the complexes indicates the deprotonation of the hydroxyl group upon coordination. The shift of the ν(NH₂) bands to lower wavenumbers suggests the coordination of the amino group to the metal center.[1]

Table 2: Electronic Spectral Data and Magnetic Moments for Selected Complexes [1]

Complexλ_max (nm) in DMSOMagnetic Moment (μ_eff, B.M.)
Co(ahp)₂ 600, 4954.90
Cu(ahp)₂ 6501.85
Fe(ahp)₃ 5505.95
Ru(ahp)₃ 480Diamagnetic

The electronic spectra and magnetic moments provide insights into the geometry and electronic structure of the metal complexes.

Applications and Protocols

Metal complexes of aminopyridine derivatives have shown potential in a variety of applications. The following protocols provide a starting point for evaluating the utility of 2-Amino-3-hydroxypyridine complexes.

Corrosion Inhibition

2-Amino-3-hydroxypyridine and its complexes can act as corrosion inhibitors for metals in acidic media.[1][5]

This protocol describes a basic method for assessing the corrosion inhibition efficiency of a compound on a metal coupon.[5]

Materials:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor (2-Amino-3-hydroxypyridine or its metal complex) at various concentrations

  • Acetone, distilled water

  • Desiccator

Procedure:

  • Prepare the metal coupons by polishing, degreasing with acetone, washing with distilled water, and drying.

  • Accurately weigh each coupon.

  • Prepare solutions of the corrosive medium containing different concentrations of the inhibitor. A blank solution without the inhibitor should also be prepared.

  • Immerse the pre-weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them thoroughly with distilled water and acetone to remove corrosion products, and dry them.

  • Weigh the dried coupons accurately.

  • Calculate the weight loss and the inhibition efficiency (IE%) using the following formulas:

    • Weight Loss (ΔW) = W_initial - W_final

    • IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100

Catalytic Oxidation

Iron complexes of aminopyridine ligands have been shown to catalyze the oxidation of alcohols to ketones.[2]

This protocol provides a general procedure for the oxidation of a secondary alcohol using an iron complex of an aminopyridine-type ligand.

Materials:

  • Iron(II) complex of 2-Amino-3-hydroxypyridine

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Oxidant (e.g., tert-butyl hydroperoxide, t-BuOOH)

  • Solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a reaction vial, dissolve the iron complex in the solvent.

  • Add the secondary alcohol and the internal standard.

  • Initiate the reaction by adding the oxidant.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours).

  • Monitor the reaction progress and determine the yield of the ketone product by gas chromatography (GC) analysis.

Antimicrobial Activity

Transition metal complexes of aminopyridine derivatives often exhibit enhanced antimicrobial activity compared to the free ligand.[3][6]

This protocol is a standard method to screen for the antimicrobial activity of compounds.[3]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO) at various concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare a uniform lawn of the microbial culture on the agar plates.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume of the test solutions (ligand, complexes, positive and negative controls) into the wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.

Visualizations

Synthesis and Coordination of 2-Amino-3-hydroxypyridine

G Figure 1. Synthesis and Coordination of 2-Amino-3-hydroxypyridine. cluster_synthesis Ligand Synthesis cluster_coordination Coordination to a Metal Ion (M) 2-hydroxy-3-nitropyridine 2-hydroxy-3-nitropyridine 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 2-hydroxy-3-nitropyridine->2-Amino-3-hydroxypyridine H₂, Pd/C Methanol Chelate_Ring M(ahp)ₓ Complex 2-Amino-3-hydroxypyridine->Chelate_Ring + Mⁿ⁺ - H⁺

Caption: Synthesis of 2-Amino-3-hydroxypyridine and its chelation to a metal ion.

Application Workflow

G Figure 2. Application Workflow for 2-Amino-3-hydroxypyridine Complexes. Synthesis Synthesis of 2-Amino-3-hydroxypyridine Complexes Characterization Spectroscopic & Analytical Characterization Synthesis->Characterization Applications Application Testing Characterization->Applications Corrosion Corrosion Inhibition Applications->Corrosion Catalysis Catalytic Oxidation Applications->Catalysis Antimicrobial Antimicrobial Activity Applications->Antimicrobial

Caption: General workflow for the synthesis, characterization, and application of 2-Amino-3-hydroxypyridine metal complexes.

References

  • Mostafa, S. I., & Abd El-Maksoud, S. A. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridines.
  • Google Patents. (n.d.). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Grokipedia. (n.d.). Transition metal amino acid complexes. Retrieved from [Link]

  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. Retrieved from [Link]

  • Aminopyridine Schiff bases as eco-friendly corrosion inhibitors for carbon steel in acidic media. (2022). Journal of Adhesion Science and Technology, 36(24), 2735-2761.
  • Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. (2016). Open Journal of Inorganic Chemistry, 6(3), 225-236.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2022). RSC Advances, 12(5), 2825-2852.
  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 444-448.
  • Preparation, Spectral Characterization and Antimicrobial Activities of Schiff Base Complexes Derived from 4-Aminoantipyrine. Mixed Ligand Complexes with 2-Aminopyridine, 8-Hydroxyquinoline and Oxalic Acid and Their Pyrolytical Products. (2013). International Journal of Inorganic Chemistry, 2013, 1-13.
  • Investigation of Corrosion Inhibition Potentials of Some Aminopyridine Schiff Bases Using Density Functional Theory and Monte Carlo Simulation. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 839-854.
  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. (2022). RSC Advances, 12(31), 20040-20054.
  • Corrosion Inhibition Screening of 2-((6-aminopyridin-2-yl)imino)indolin-3-one: Weight Loss, Morphology, and DFT Investigations. (2022). Journal of the Korean Chemical Society, 66(2), 114-122.
  • New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones. (2011). Dalton Transactions, 40(30), 7617-7631.
  • Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study. (2022). Molecules, 27(7), 2261.
  • Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022). Chemical Methodologies, 6(5), 386-399.
  • Thermal and Spectroscopic Investigations of Complexes of the Selected Transition Metal Ions with a β-L-Aspartyl Amide Derivative. (2014). Revista de Chimie, 65(1), 24-29.
  • US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. (n.d.). Google Patents.
  • Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. (2014). IOSR Journal of Applied Chemistry, 7(1), 1-5.
  • Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and cata. (2020). Inorganica Chimica Acta, 502, 119339.
  • Investigation of Corrosion Inhibition Potentials of Some Aminopyridine Schiff Bases Using Density Functional Theory and Monte Carlo Simulation. (2021). Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 839-854.
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2021). Inorganics, 9(10), 76.
  • Iron(II) α-Aminopyridine Complexes and Their Catalytic Activity in Oxidation Reactions: A Comparative Study of Activity and Ligand Decomposition. (2013). Inorganica Chimica Acta, 405, 336-345.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and By-product Analysis of Aminohydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Researchers: The following guide addresses the synthesis and by-product analysis of aminohydroxypyridines. While your interest is in the specific molecule, 2-Amino-5-methylpyridin-3-ol, publicly available scientific literature on this exact compound is limited. Therefore, this guide has been constructed based on established principles of pyridine chemistry and data from closely related analogues, such as 3-hydroxypyridine and other aminohydroxypyridines. The troubleshooting and analytical strategies provided are based on the functional groups present in your target molecule and are designed to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing aminohydroxypyridines, and how might it apply to 2-Amino-5-methylpyridin-3-ol?

A common and logical approach to synthesizing a 2-amino-3-hydroxypyridine derivative involves a multi-step process starting from a substituted hydroxypyridine. A plausible route for 2-Amino-5-methylpyridin-3-ol would be:

  • Nitration of the Pyridine Ring: Starting with 5-methylpyridin-3-ol, an electrophilic aromatic substitution (nitration) is performed to introduce a nitro group onto the pyridine ring. Due to the directing effects of the hydroxyl and methyl groups, the nitro group is expected to add to the C2 or C6 position.

  • Reduction of the Nitro Group: The resulting nitropyridinol is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding the final product.

This two-step process is a standard method for introducing an amino group to an activated aromatic ring.

Q2: What are the most likely by-products in the synthesis of 2-Amino-5-methylpyridin-3-ol via the nitration-reduction pathway?

Several by-products can be anticipated from this synthetic route:

  • Isomeric Products: The nitration of 5-methylpyridin-3-ol can potentially yield two primary isomers: 2-nitro-5-methylpyridin-3-ol and 6-nitro-5-methylpyridin-3-ol. The subsequent reduction would then lead to the desired 2-amino product as well as the 6-amino isomer. The separation of these isomers can be challenging due to their similar physical properties.

  • Over-Nitration Products: Under harsh nitrating conditions, dinitration of the pyridine ring can occur, leading to the formation of dinitro-5-methylpyridin-3-ol. These dinitro compounds may be subsequently reduced to diamino- or nitro-amino- species.

  • Incomplete Reduction: If the reduction of the nitro group is not complete, the final product may be contaminated with the starting material, 2-nitro-5-methylpyridin-3-ol.

  • By-products from Starting Materials: Impurities present in the initial 5-methylpyridin-3-ol can carry through the synthesis and appear in the final product.

  • Degradation Products: Aminohydroxypyridines can be susceptible to oxidation, especially in the presence of residual oxidants or upon exposure to air and light. This can lead to the formation of colored impurities.

Q3: My final product is a dark color, not the expected off-white powder. What could be the cause?

The development of color in the synthesis of aminopyridine derivatives often points to the presence of oxidized impurities. The amino and hydroxyl groups on the pyridine ring make it electron-rich and susceptible to oxidation. Trace amounts of residual oxidizing agents from the nitration step, or exposure to atmospheric oxygen, can lead to the formation of highly conjugated, colored by-products.

Troubleshooting Tip: Ensure thorough quenching and removal of any oxidizing agents after the nitration step. During work-up and purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete nitration or reduction. - Formation of a high percentage of isomeric by-products. - Product loss during work-up or purification.- Monitor reaction progress by TLC or HPLC to ensure completion. - Optimize nitration conditions (temperature, time, nitrating agent) to favor the desired isomer. - Employ a more efficient purification method, such as column chromatography with a suitable stationary phase.
Presence of Multiple Spots on TLC/Peaks in HPLC - Isomer formation. - Incomplete reaction. - Presence of starting material or intermediate impurities.- Use a high-resolution analytical technique like HPLC-MS to identify the molecular weights of the impurities. - Perform co-injection with authentic standards of starting materials if available. - Adjust the mobile phase composition or gradient in HPLC to improve the separation of isomers.[1]
Difficulty in Purifying the Final Product - High polarity of the aminohydroxypyridine makes it challenging to handle with standard silica gel chromatography. - Similar polarity of the desired product and by-products.- Consider using a different stationary phase for chromatography, such as alumina or a polar-bonded silica. - Reversed-phase chromatography (C18) with an aqueous/organic mobile phase can be effective for polar compounds.[2] - Recrystallization from a suitable solvent system may be an effective final purification step.
Inconsistent Batch-to-Batch Results - Variability in the quality of starting materials or reagents. - Poor control over reaction parameters (temperature, time, stoichiometry).- Source high-purity starting materials and reagents. - Implement strict process controls to ensure consistency in reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for By-product Identification using HPLC-MS

This protocol outlines a general approach for the identification of by-products in a crude reaction mixture of an aminohydroxypyridine synthesis.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Column: A reversed-phase C18 column is a good starting point for polar aromatic compounds.

    • Mobile Phase:

      • A: Water with 0.1% formic acid (for positive ion mode MS) or 0.1% ammonium hydroxide (for negative ion mode MS).

      • B: Acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute compounds of increasing hydrophobicity.

    • Mass Spectrometer: Operate in both positive and negative ion modes to maximize the chances of detecting all components.

    • Data Analysis: Analyze the mass spectrum of each chromatographic peak to determine its molecular weight. This information, combined with an understanding of the reaction chemistry, can help in proposing structures for the by-products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a new chemical entity and for developing stability-indicating analytical methods.[3]

  • Acid Hydrolysis: Dissolve the purified product in a solution of 0.1 M HCl and heat at 60-80 °C for a specified period.

  • Base Hydrolysis: Dissolve the product in a solution of 0.1 M NaOH and heat at 60-80 °C.

  • Oxidative Degradation: Treat a solution of the product with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid product to dry heat (e.g., 105 °C).

  • Photodegradation: Expose a solution of the product to UV and visible light.

After each stress condition, analyze the sample by HPLC to identify and quantify any degradation products formed.

Visualizing the Workflow

By-product Analysis Workflow

Byproduct_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization cluster_optimization Optimization Start Crude Product from 2-Amino-5-methylpyridin-3-ol Synthesis HPLC_MS HPLC-MS Analysis (Identify MW of components) Start->HPLC_MS Initial Screening Forced_Deg Forced Degradation (Assess Stability) Start->Forced_Deg Identify Identify By-products (Isomers, Over-reaction, Incomplete reaction) HPLC_MS->Identify NMR NMR Spectroscopy (Structural Elucidation) Forced_Deg->HPLC_MS Analyze Degradants Identify->NMR Confirm Structures Quantify Quantify Impurities (Develop validated analytical method) Identify->Quantify Optimize Optimize Synthesis & Purification Quantify->Optimize

Sources

Technical Support Center: Optimizing the Hofmann Degradation for Aminopyridinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hofmann degradation of aminopyridinols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this powerful yet sensitive transformation. Aminopyridinols are valuable scaffolds in pharmaceutical development, and their synthesis via the Hofmann degradation of pyridinecarboxamide precursors presents unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the application of the Hofmann degradation to aminopyridinol precursors.

Question: What is the fundamental mechanism of the Hofmann degradation?

Answer: The Hofmann degradation, also known as the Hofmann rearrangement, is a reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] The reaction proceeds through a series of well-defined steps:

  • N-Halogenation: In the presence of a base, a halogen (typically bromine) reacts with the primary amide to form an N-bromoamide intermediate.[2] The base deprotonates the amide, forming an anion that attacks the bromine.

  • Second Deprotonation: The strong base abstracts the remaining acidic proton from the nitrogen, generating a bromoamide anion.[1]

  • Rearrangement: This is the key step. The bromoamide anion rearranges; the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion simultaneously. This concerted step forms a highly reactive isocyanate intermediate.[3][4]

  • Hydrolysis: Under aqueous conditions, the isocyanate is hydrolyzed to a carbamic acid.[3]

  • Decarboxylation: The carbamic acid intermediate is unstable and spontaneously loses carbon dioxide (CO₂) to yield the final primary amine product.[5]

The net result is the "degradation" of the amide, where the carbonyl carbon is lost as CO₂.[6]

Question: What makes aminopyridinol synthesis via this route particularly challenging?

Answer: The challenge arises from the inherent reactivity of the aminopyridinol scaffold under the harsh conditions of the classical Hofmann degradation (strong base, oxidant). Several factors are at play:

  • Ring Electronics: The electron-deficient nature of the pyridine ring can influence the stability of intermediates and the migratory aptitude of the pyridyl group during the rearrangement step.

  • The Hydroxyl Group (-OH): As a phenolic hydroxyl, this group is acidic and will be deprotonated by the strong base used in the reaction. This can lead to side reactions, including O-alkylation if an alcohol solvent is used, or alter the substrate's solubility and electronic properties.

  • The Existing Amino Group (-NH₂): If the starting material is an aminopyridinecarboxamide, the existing amino group is a competing nucleophile. It can react with the halogenating agent or the isocyanate intermediate, leading to undesired oligomers or urea byproducts.

  • Product Stability: The resulting aminopyridinol product can be sensitive to the oxidative and strongly basic conditions, potentially leading to degradation and lower yields.

Question: Can the isocyanate intermediate be problematic?

Answer: Absolutely. The isocyanate is a powerful electrophile. While its intended fate is hydrolysis to the desired amine, it can be intercepted by other nucleophiles present in the reaction mixture.[4] This includes water (desired), unreacted starting amide, the amine product itself (forming ureas), or alcohol solvents (forming carbamates).[7] Controlling the fate of the isocyanate is paramount for achieving a high yield of the aminopyridinol.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low or No Yield of the Desired Aminopyridinol

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material or a complex mixture of unidentifiable products.

  • Possible Cause A: Inefficient N-Bromination

    • Causality: The reaction is initiated by the in situ formation of sodium hypobromite (NaOBr) from NaOH and Br₂.[8] If this reagent is not formed efficiently or is consumed by side reactions, the amide will not be halogenated, and the degradation will not start. The aminopyridinol substrate itself can react with and consume the oxidant.

    • Diagnostic Check: Carefully monitor the addition of bromine. A persistent bromine color may indicate a stalled reaction. Quench a small aliquot and analyze for the presence of the N-bromoamide intermediate by LC-MS.

    • Solution Protocol:

      • Pre-cool the basic solution (e.g., 0-5 °C) before the slow, dropwise addition of bromine to favor hypobromite formation over disproportionation.

      • Consider alternative, milder halogenating agents such as N-Bromosuccinimide (NBS) or hypervalent iodine reagents like PIDA (phenyliodine diacetate), which can be more selective and operate under less harsh conditions.[1][9]

  • Possible Cause B: Failure of the Rearrangement Step

    • Causality: The migration of the pyridyl group to the nitrogen is temperature-dependent. Insufficient thermal energy can stall the reaction at the N-bromoamide stage. Conversely, excessive heat can promote decomposition.

    • Diagnostic Check: If the N-bromoamide intermediate is observed to form but does not convert to product upon warming, the rearrangement is likely the bottleneck.

    • Solution Protocol:

      • After the initial N-bromination at low temperature, slowly and carefully warm the reaction mixture. A typical temperature range for the rearrangement is 50-80 °C.

      • Monitor the reaction progress closely by TLC or LC-MS during warming to identify the optimal temperature for rearrangement without significant byproduct formation.

  • Possible Cause C: Competing Side Reactions

    • Causality: The electron-rich nature of the deprotonated pyridinol ring can make it susceptible to electrophilic halogenation by Br₂, leading to ring bromination instead of N-bromination.

    • Diagnostic Check: Look for products with a mass corresponding to the addition of one or more bromine atoms to the starting material in your LC-MS data.

    • Solution Protocol:

      • Employ a protecting group strategy (see Section 3) for the hydroxyl group to deactivate the ring towards electrophilic attack. A base-stable protecting group like a benzyl (Bn) or methoxymethyl (MOM) ether is recommended.

      • Use a stoichiometric amount of the halogenating agent. Using a large excess of bromine will significantly increase the likelihood of ring halogenation.

Issue 2: Major Byproduct is a Symmetrical Urea

Symptom: The major isolated product has a mass corresponding to two aminopyridinol units linked by a carbonyl group.

  • Causality: This occurs when the newly formed aminopyridinol product acts as a nucleophile and attacks the isocyanate intermediate before it can be hydrolyzed by water. This is more common in concentrated solutions or if the hydrolysis step is slow.

  • Diagnostic Check: The mass of the byproduct will be (2 x Mass of Amine Product) - 2 (for H₂) + 28 (for CO).

  • Solution Protocol:

    • Increase Dilution: Run the reaction at a lower concentration to decrease the probability of intermolecular reactions between the product and the isocyanate.

    • Ensure Rapid Hydrolysis: Ensure a sufficient excess of water is present in the reaction medium. If using a co-solvent like dioxane, ensure the aqueous phase is adequate.

    • Reverse Addition: Consider adding the reaction mixture containing the formed isocyanate to a separate vessel of heated water to force rapid hydrolysis and decarboxylation.

Section 3: Experimental Protocols & Optimization Strategies

Core Experimental Workflow: Hofmann Degradation

This diagram outlines the fundamental steps of the process.

G prep_base 1. Prepare aqueous NaOH solution prep_cool 2. Cool solution to 0-5 °C prep_br2 3. Slowly add Br₂ to form NaOBr add_amide 4. Add Pyridinecarboxamide Substrate rearrange 5. Stir at 0-5 °C (N-bromination) then warm to 50-80 °C (Rearrangement) monitor 6. Monitor by LC-MS/TLC quench 7. Quench with Na₂S₂O₃ extract 8. pH adjustment & Extraction purify 9. Purify by Chromatography/Crystallization

Caption: Standard experimental workflow for the Hofmann degradation.

Troubleshooting Decision Tree

Use this flowchart to diagnose and address common experimental failures.

G start Reaction Outcome Unsatisfactory q1 Is Starting Material (SM) consumed? start->q1 no_consum Primarily Unreacted SM q1->no_consum No yes_consum SM Consumed, Low Product Yield q1->yes_consum Yes cause1 Inefficient NaOBr formation or N-bromination failure. no_consum->cause1 sol1 Solution: 1. Pre-cool base before Br₂ addition. 2. Use alternative oxidant (NBS, PIDA). 3. Check base quality/concentration. cause1->sol1 q2 What is the major species in crude mixture? yes_consum->q2 intermed N-bromoamide intermediate q2->intermed Intermediate complex Complex Mixture / Decomposition q2->complex Complex Mix urea Symmetrical Urea q2->urea Urea Byproduct cause2 Rearrangement step failed. intermed->cause2 sol2 Solution: 1. Increase reaction temperature carefully (e.g., to 70 °C). 2. Monitor conversion at elevated temp. cause2->sol2 cause3 Side reactions or degradation. complex->cause3 sol3 Solution: 1. Use a protecting group for -OH. 2. Reduce reaction temperature/time. 3. Check stoichiometry of oxidant. cause3->sol3 cause4 Isocyanate interception by amine product. urea->cause4 sol4 Solution: 1. Increase reaction dilution. 2. Ensure sufficient water for hydrolysis. 3. Use reverse addition for quench. cause4->sol4

Caption: A decision tree for troubleshooting the Hofmann degradation.

Table 1: Reagent Selection for Aminopyridinol Substrates
Reagent ClassExample(s)ProsCons for Aminopyridinols
Halogenating Agent Br₂Inexpensive, classical reagent.Can cause unwanted ring bromination; harsh.[10]
NBS (N-Bromosuccinimide)Milder, easier to handle solid.Can still cause radical side reactions.
PIDA / PIFAVery mild, operates under non-basic or even acidic conditions.[9]Expensive, generates iodine-containing waste.
Base NaOH / KOHStrong, effective for deprotonation, inexpensive.[6]Can promote side reactions with the hydroxyl group; harsh.
NaOMe in MeOHCan trap the isocyanate as a stable carbamate for later hydrolysis.Introduces a competing nucleophile (methanol).[4]
Protecting Group Strategies: A Critical Consideration

For substrates containing additional reactive functional groups like the hydroxyl in aminopyridinols, a protecting group strategy is often not optional, but essential for success.[11] The ideal protecting group must be stable to strongly basic and oxidative conditions but removable without damaging the final product.[12]

Table 2: Recommended Protecting Groups for Pyridinecarboxamide Precursors
Functional Group to ProtectProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsWhy it Works
Phenolic Hydroxyl (-OH) Benzyl EtherBnBnBr, K₂CO₃, AcetoneH₂, Pd/CStable to strong base (NaOH) and oxidants (Br₂). Removed under neutral hydrogenation conditions.[13]
Methoxymethyl EtherMOMMOMCl, DIPEA, DCMAcidic hydrolysis (e.g., 2N HCl)Stable to strong base. Removed under acidic conditions which protonate the product.
Existing Amino (-NH₂) t-ButyloxycarbonylBocBoc₂O, Et₃N, DCMStrong Acid (TFA, HCl)Deactivates the amine's nucleophilicity. Stable to base but requires harsh acid for removal.[14]

Expert Recommendation: Protecting the phenolic hydroxyl group as a benzyl ether is the most robust first step. It neutralizes the most problematic acidic proton and deactivates the ring towards electrophilic attack without introducing acid-lability issues near the pyridine nitrogen. Attempt the reaction with a protected substrate before moving to more complex double-protection strategies.

References

  • Hofmann Rearrangement - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hofmann rearrangement - Wikipedia. (2023). Wikipedia. Retrieved from [Link]

  • HOFMANN REARRANGEMENT - PHARMD GURU. (n.d.). PHARMD GURU. Retrieved from [Link]

  • Hoffmann Bromamide Reaction: Mechanism, Steps & Applications - Vedantu. (n.d.). Vedantu. Retrieved from [Link]

  • Hoffmann Bromamide Reaction - GeeksforGeeks. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Hofmann Degradation - YouTube. (2014, October 1). YouTube. Retrieved from [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Master Organic Chemistry. Retrieved from [Link]

  • Hoffmann Bromamide Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. Retrieved from [Link]

  • Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (n.d.). NROChemistry. Retrieved from [Link]

  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy - Khan Academy India. (2024, December 31). YouTube. Retrieved from [Link]

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors . Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? - Master Organic Chemistry. (2017, October 18). Master Organic Chemistry. Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Khan, A. T., & Islam, T. (2012). A simple synthesis of aminopyridines: use of amides as amine source . Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Basu, N. (n.d.). Rearrangement to electron-deficient nitrogen: Hofmann Rearrangement . Nabagram Hiralal Paul College. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis . UT Southwestern Medical Center. Retrieved from [Link]

  • Chad's Prep. (2021, April 30). 22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry - YouTube. Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti. Retrieved from [Link]

  • 2-Aminopyridine - Wikipedia. (2023). Wikipedia. Retrieved from [Link]

  • Synthesis of 3-Aminopyridine. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups . IIT Bombay. Retrieved from [Link]

  • Vedantu JEE. (2020, February 5). Hoffmann Bromamide Reaction - Part 1 | JEE Chemistry | JEE Mains April 2020 - YouTube. Retrieved from [Link]

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"2-Amino-5-methylpyridin-3-ol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Intermediates Division

Welcome to the technical support guide for 2-Amino-5-methylpyridin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this important chemical intermediate. Given that specific public data on this molecule is limited, this guide synthesizes foundational chemical principles with field-proven methodologies to empower you to assess its stability within your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and storage of 2-Amino-5-methylpyridin-3-ol.

Q1: What are the primary chemical liabilities of 2-Amino-5-methylpyridin-3-ol that could affect its stability?

A: The molecular structure of 2-Amino-5-methylpyridin-3-ol contains two activating groups on the pyridine ring: an amino (-NH2) group and a hydroxyl (-OH) group. This structure is analogous to an aminophenol, making the molecule highly susceptible to oxidation . The electron-rich ring can be readily attacked by atmospheric oxygen, especially in the presence of light, metal ions, or basic conditions. Other potential factors include:

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1]

  • Thermal Stress: While generally stable at room temperature, elevated temperatures can accelerate degradation.[2] Upon decomposition, related pyridine compounds are known to produce hazardous products like nitrogen oxides (NOx) and carbon monoxide (CO).[2][3]

  • pH Extremes: Strong acidic or basic conditions may lead to hydrolysis or catalyze other degradation reactions.

Q2: What are the recommended storage and handling conditions for 2-Amino-5-methylpyridin-3-ol?

A: To minimize degradation, particularly from oxidation, the following conditions are strongly recommended. These are based on best practices for air- and light-sensitive compounds and information for structurally similar molecules like 2-Amino-5-methylpyridine.[4][5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Keep in a cool, dry place. Refrigeration (<15°C) is advisable for long-term storage.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

  • Container: Use a tightly sealed container to prevent moisture and air ingress. The compound is noted to be hygroscopic.[5]

Q3: I've noticed my sample changing color from off-white to dark brown. What does this signify?

A: This is a classic visual indicator of oxidative degradation. The initial oxidation product, likely a quinone-imine derivative, is highly colored. This intermediate is often unstable and can further react or polymerize, leading to the formation of dark, insoluble materials. If you observe a significant color change, the purity of the material is compromised, and it should be re-analyzed before use in a critical application.

Q4: What are the most probable degradation pathways for this molecule?

A: The most likely degradation pathway is through oxidation, as illustrated in the diagram below. The electron-donating nature of both the amino and hydroxyl groups activates the pyridine ring, making it susceptible to losing electrons (oxidizing). This process can be initiated by air, light, or trace metal impurities. The resulting quinone-imine is a reactive intermediate that can participate in subsequent reactions, including polymerization, leading to a complex mixture of degradants.

G cluster_main Proposed Oxidative Degradation Pathway Parent 2-Amino-5-methylpyridin-3-ol Intermediate Reactive Quinone-Imine Intermediate (Colored) Parent->Intermediate Oxidation [O2, Light, Heat] Polymer Polymeric Degradants (Dark Brown/Black) Intermediate->Polymer Polymerization

Caption: Proposed pathway for oxidative degradation.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q: My solution of 2-Amino-5-methylpyridin-3-ol in a protic solvent (like methanol or water) turned dark yellow/brown within hours. Why is this happening and how can I prevent it?

A: This rapid discoloration in solution is a clear sign of accelerated oxidative degradation. Solvents can facilitate the reaction with dissolved oxygen.

  • Causality: Protic solvents can stabilize charged intermediates, and dissolved oxygen acts as the oxidant. The process may be further accelerated by the pH of the solution or exposure to ambient light.

  • Solution & Self-Validation:

    • Use De-gassed Solvents: Before preparing your solution, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Prepare the solution in a glove box or under a blanket of inert gas.

    • Prepare Freshly: Make solutions immediately before use and avoid storing them for extended periods.

    • Protect from Light: Cover the flask or vial with aluminum foil. By implementing these steps, you should observe a significant improvement in the stability of your solution, validating that oxidation is the primary cause of degradation.

Q: I am analyzing my sample by HPLC and see several new, small peaks that were not present in the certificate of analysis. How can I confirm if these are degradation products?

A: The appearance of new peaks is a strong indication of either degradation or contamination. To definitively identify them as degradants, you must perform a forced degradation study .[6][7] This involves intentionally stressing the molecule under various conditions to generate its likely degradation products.

  • Causality: If the peaks you observe in your sample match the retention times of peaks generated under specific stress conditions (e.g., oxidation or heat), it provides strong evidence that they are indeed degradation products.

  • Solution & Self-Validation:

    • Conduct a Forced Degradation Study: Follow the detailed protocol provided in the "Experimental Protocols" section below. This study will serve as a "fingerprint" map of potential degradants.

    • Develop a Stability-Indicating Method: Ensure your HPLC method can separate the parent compound from all generated degradants.[8][9] A good method will show the parent peak decreasing as the degradant peaks increase.

    • Co-injection (Optional): If possible, co-inject your aged sample with a sample from a specific stress test (e.g., the oxidized sample). If a peak in your aged sample increases in size without a new peak appearing, it confirms its identity. This systematic approach provides a self-validating system to identify and track degradation products throughout your research.

Q: My reaction yields are inconsistent when using 2-Amino-5-methylpyridin-3-ol from a bottle that has been open for a while. Could the compound's stability be the issue?

A: Absolutely. Using a partially degraded starting material is a common cause of inconsistent reaction outcomes.

  • Causality: If your starting material contains a significant percentage of degradants, the actual molar amount of the active compound is lower than calculated. Furthermore, the degradation products could potentially interfere with your reaction mechanism or catalyst.

  • Solution & Self-Validation:

    • Purity Check: Before each experiment, perform a quick purity check on your starting material using a validated analytical method (e.g., HPLC or NMR).

    • Use Fresh Material: Whenever possible, use a freshly opened container of the compound for critical reactions.

    • Consider Reaction Conditions: Be mindful that your reaction conditions (e.g., heating in the presence of air, using an oxidizing reagent) could be causing degradation in situ. If you suspect this, analyze a sample of your reaction mixture at an early time point. By qualifying your starting material before each use, you can eliminate reagent instability as a source of variability in your experiments.

Data Presentation & Experimental Protocols
Forced Degradation Study: Summary Table

Use the following table to document the results of your forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.[10]

Stress ConditionTime Points% Degradation (Parent)Observations (Color, # of New Peaks)
Control (Unstressed) 0, 24h0%Off-white, 1 major peak
Acid (0.1 M HCl, 60°C) 2h, 8h, 24h
Base (0.1 M NaOH, 60°C) 2h, 8h, 24h
Oxidative (3% H₂O₂, RT) 1h, 4h, 8h
Thermal (80°C, Solid) 24h, 48h, 72h
Photolytic (ICH Q1B) 1.2M lux·h, 200 W·h/m²
Experimental Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade 2-Amino-5-methylpyridin-3-ol to identify potential degradation products and validate your analytical method.[7][11]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress 2. Apply Stress Conditions (in parallel) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxid Oxidative (3% H₂O₂, RT) therm Thermal (Solid, 80°C) photo Photolytic (ICH Q1B Lightbox) control Control (Stock Soln, RT, Dark) sample 3. Sample at Time Points (e.g., 2, 8, 24 hrs) acid->sample base->sample oxid->sample therm->sample photo->sample control->sample neutralize 4. Neutralize Acid/Base Samples (if necessary for HPLC) sample->neutralize analyze 5. Analyze All Samples by HPLC (vs. Control) neutralize->analyze eval 6. Evaluate Results (Peak Purity, Mass Balance, New Peaks) analyze->eval

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of 2-Amino-5-methylpyridin-3-ol at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Place a small amount of solid compound in a vial in an oven at 80°C. To test thermal degradation in solution, incubate a sealed vial of the stock solution at 60°C.

    • Photolytic: Expose the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines.

  • Sampling: At appropriate time points, withdraw an aliquot of each stressed sample.

  • Quenching/Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before HPLC analysis to prevent column damage.

  • Analysis: Analyze all samples, including a time-zero and an unstressed control, by a stability-indicating HPLC method.

Experimental Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a robust HPLC method. The primary goal is to achieve baseline separation of the parent peak from all process impurities and degradation products.[8][12]

  • Instrumentation & Column:

    • System: HPLC with a Photodiode Array (PDA) or UV detector.

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Wavelength Selection:

    • Use the PDA detector to acquire a UV spectrum of the parent compound. Select a wavelength for detection that provides a good response for the parent and, ideally, the degradation products. A wavelength around 270-280 nm is often a reasonable starting point for pyridine derivatives.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Initial Gradient Profile:

      • Time 0 min: 5% B

      • Time 20 min: 95% B

      • Time 25 min: 95% B

      • Time 25.1 min: 5% B

      • Time 30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

  • Optimization & Validation:

    • Inject a mixture of your forced degradation samples ("degradation cocktail").

    • Adjust the gradient slope, pH of the mobile phase, or even switch to a different column chemistry (e.g., Phenyl-Hexyl) to achieve baseline resolution (>1.5) for all peaks.

    • Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • PubChem. 2-Amino-5-methylpyridine. Available at: [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. Available at: [Link]

  • Luminata Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Hollins, R. A., et al. (1996). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles. Journal of Heterocyclic Chemistry, 33(3), 895. (Note: This reference discusses 4-aminopyridine degradation, providing context for aminopyridine stability). Available at: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Al-Abbas, S. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Molecules, 21(11), 1541. Available at: [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability-indicating HPLC method development: A review. Available at: [Link]

  • Jensen, M. B. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Montagnaro, S., et al. (2022). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 14(11), 2351. Available at: [Link]

  • Professor Dave Explains. (2015). Oxidation and Reduction. YouTube. Available at: [Link]

  • Gumienna-Kontecka, E., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Dalton Transactions, 45(15), 6483-6496. Available at: [Link]

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development – A Review. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • ResearchGate. (2022). Thermal Stability of Several Organic Hydroxylamine Derivatives. Available at: [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Andersen, T., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • ResearchGate. Photodegradation of Chlorobiphenyls. Available at: [Link]

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Technical Support Center: Synthesis of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-Amino-5-methylpyridin-3-ol. Low yield is a frequent impediment in multi-step pyridine functionalization, often stemming from issues with regioselectivity, reaction conditions, or intermediate stability. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to diagnose and resolve these issues effectively.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, structured in a question-and-answer format to target specific experimental issues.

Part 1: Synthesis of the Key Intermediate (2-Amino-5-methylpyridine)

The most prevalent route to 2-Amino-5-methylpyridin-3-ol begins with the synthesis of its precursor, 2-Amino-5-methylpyridine, typically via a Chichibabin amination of 3-methylpyridine (3-picoline).

Question 1: My yield for the Chichibabin reaction to form 2-Amino-5-methylpyridine is consistently below 50%. What are the most likely causes?

Answer: The Chichibabin reaction, while effective, is notoriously sensitive to reaction conditions. Low yields are almost always traced back to three critical parameters: reagent quality, moisture, and temperature control.

  • Reagent Purity (Sodium Amide): Commercial sodium amide (NaNH₂) can degrade upon storage, appearing yellowish or grey instead of pure white. Degraded NaNH₂ has lower reactivity. It is advisable to use freshly opened, high-purity sodium amide or titrate older batches to determine their activity.

  • Anhydrous Conditions: Sodium amide reacts violently with water. The presence of even trace moisture in the solvent (e.g., xylene or toluene) or the starting 3-methylpyridine will consume the reagent, drastically reducing the yield.[1][2] All glassware must be rigorously oven-dried, and solvents should be distilled from an appropriate drying agent (e.g., sodium/benzophenone) prior to use. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Temperature Management: The reaction is typically run at elevated temperatures (130-150°C).[3] However, poor temperature control can lead to the formation of polymeric tars and other side products. Ensure uniform heating with a well-stirred reaction mixture. Conversely, temperatures that are too low will result in an incomplete reaction.

Question 2: I am observing the formation of two isomers, 2-Amino-5-methylpyridine and 2-Amino-3-methylpyridine. How can I effectively separate them?

Answer: The amination of 3-methylpyridine can indeed produce both isomers.[3] Fortunately, they have different boiling points, which allows for separation via fractional distillation.

  • 2-Amino-5-methylpyridine: Boiling Point ~227°C[4]

  • 2-Amino-3-methylpyridine: Boiling Point ~221-222°C

A carefully packed fractional distillation column is required to achieve good separation. Monitor the separation by taking small fractions and analyzing them via GC-MS or ¹H NMR until the desired isomer is isolated in high purity.

Part 2: The Hydroxylation Challenge - Introducing the 3-Hydroxy Group

Directly hydroxylating the 3-position of 2-Amino-5-methylpyridine is synthetically challenging due to the directing effects of the existing amino and methyl groups. A more robust, albeit multi-step, approach is required to control the regiochemistry.

Question 3: My attempts at direct nitration of 2-Amino-5-methylpyridine to introduce a precursor for the hydroxyl group are resulting in a complex mixture of products and low yield of the desired 3-nitro isomer. Why is this happening and what is the solution?

Answer: This is an expected outcome due to competing directing effects. The powerful ortho-, para-directing amino group at the 2-position strongly activates the 3- and 5-positions for electrophilic substitution. The methyl group also weakly activates its ortho positions (4- and 6-). This leads to poor regioselectivity.

The authoritative solution is to employ a halogen-directed nitration strategy . By first introducing a bromine atom at the 5-position (which is already occupied by the methyl group in our case, so we would target the 3-position first, but let's follow the literature logic for a similar system), you can then reliably direct the nitro group. However, a more direct adaptation for our specific molecule is to first protect the amino group and then perform a directed nitration. An even more robust method, borrowed from analogous syntheses, involves a bromination, nitration, and subsequent debromination/reduction sequence.

A well-documented strategy for a related compound, 2-aminopyridine, involves bromination followed by nitration. The bromine atom directs the incoming nitro group.[5] For 2-Amino-5-methylpyridine, the most viable route is:

  • Nitration: Carefully nitrate 2-Amino-5-methylpyridine. While complex, the 3-nitro isomer is a known, albeit often minor, product. The key is a highly efficient purification method to isolate it.

  • Reduction: Reduce the nitro group to an amine.

  • Diazotization & Hydrolysis: Convert the new 3-amino group to a diazonium salt, which is then displaced by a hydroxyl group upon heating in aqueous acid.

Workflow for Hydroxylation

G A 2-Amino-5-methylpyridine B Nitration (HNO₃/H₂SO₄) A->B C 2-Amino-5-methyl-3-nitropyridine + Isomers B->C D Chromatographic Purification C->D E Pure 2-Amino-5-methyl-3-nitropyridine D->E F Reduction (e.g., H₂, Pd/C) E->F G 2,3-Diamino-5-methylpyridine F->G H Diazotization & Hydrolysis (NaNO₂, H₂SO₄/H₂O, Δ) G->H I 2-Amino-5-methylpyridin-3-ol H->I

Caption: Multi-step pathway for regioselective hydroxylation.

Question 4: The final diazotization and hydrolysis step is failing, often producing a dark tar. What are the critical control parameters?

Answer: The instability of the intermediate diazonium salt is the primary cause of failure in this step. Success hinges on strict temperature control.

  • Diazotization Temperature: The formation of the diazonium salt using sodium nitrite (NaNO₂) and a strong acid (like H₂SO₄) must be performed at low temperatures, typically 0 to 5°C , in an ice bath. Allowing the temperature to rise prematurely will cause the diazonium salt to decompose into a variety of unwanted byproducts.

  • Hydrolysis Temperature: Once diazotization is complete (often confirmed with a starch-iodide paper test for excess nitrous acid), the solution is then carefully and slowly heated. This thermal decomposition of the diazonium salt in the presence of water introduces the hydroxyl group. If heated too quickly or too high, polymerization and tar formation can occur.

  • Acid Choice: While HCl is common, using H₂SO₄ can be advantageous as it is less volatile and can lead to a cleaner reaction.

Quantitative Data & Troubleshooting Summary

Table 1: Comparison of Typical Chichibabin Reaction Conditions

ParameterCondition A (Moderate Yield)Condition B (Optimized Yield)Rationale
Solvent Technical Grade TolueneAnhydrous Toluene (Distilled)Prevents consumption of NaNH₂ by water.[1]
NaNH₂ Stoichiometry 1.5 equivalents2.2 equivalentsEnsures complete reaction, accounting for any minor degradation.
Temperature 130°C (Oil Bath)140°C (Stirred, Mantle)Higher temperature can increase reaction rate, but requires excellent mixing.
Reaction Time 4 hours6 hoursAllows the reaction to proceed to completion.
Workup Quench with H₂OCautious quench with isopropanol, then H₂OA less vigorous initial quench can improve safety and control.
Typical Yield 40-55%70-85%Optimization of key parameters significantly boosts yield.

Table 2: Troubleshooting the Hydroxylation Pathway

SymptomPossible Cause(s)Recommended Action(s)
Low yield of 3-nitro isomer after nitration - Incorrect nitrating conditions (temp, acid ratio).- Poor regioselectivity.- Maintain temperature below 10°C during HNO₃ addition.- Use flash column chromatography for careful separation of isomers.
Incomplete reduction of the nitro group - Inactive catalyst (e.g., old Pd/C).- Insufficient hydrogen pressure or reaction time.- Use fresh, high-quality catalyst.- Increase H₂ pressure to 50 psi.- Monitor reaction by TLC until starting material is consumed.
Formation of dark polymer during diazotization - Diazotization temperature was too high (>10°C).- Unstable diazonium salt decomposed.- Maintain strict temperature control (0-5°C) during NaNO₂ addition.- Use the diazonium salt solution immediately in the next step.
Final product is dark and difficult to purify - Oxidation of the aminophenol product.- Residual tars from previous steps.- Perform the final workup and purification under an inert atmosphere.- Consider adding a small amount of a reducing agent like sodium bisulfite during workup.- Recrystallize the crude product from a suitable solvent like ethanol/water.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. 2-Amino-5-methylpyridine is toxic if swallowed or in contact with skin.[6][7]

Protocol 1: Optimized Synthesis of 2-Amino-5-methylpyridine
  • Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Oven-dry all glassware beforehand.

  • Reagents: To the flask, add sodium amide (2.2 eq.) and anhydrous toluene. Begin stirring to create a slurry.

  • Addition: Heat the slurry to 140°C. Add 3-methylpyridine (1.0 eq.) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; control the addition rate to maintain the temperature.

  • Reaction: Stir the mixture vigorously at 140°C for 6 hours. The mixture will darken.

  • Quenching: Cool the reaction to room temperature. Carefully and slowly add isopropanol to quench any unreacted sodium amide, followed by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by vacuum fractional distillation to isolate 2-Amino-5-methylpyridine.

Protocol 2: Synthesis of 2-Amino-5-methylpyridin-3-ol

(A) Nitration:

  • To a flask cooled in an ice-salt bath (0 to -5°C), add concentrated sulfuric acid.

  • Slowly add 2-Amino-5-methylpyridine while keeping the temperature below 10°C.

  • Add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The desired 2-Amino-5-methyl-3-nitropyridine isomer must be isolated from byproducts via column chromatography (silica gel, hexane:ethyl acetate gradient).

(B) Reduction:

  • Dissolve the purified 2-Amino-5-methyl-3-nitropyridine in ethanol or methanol.

  • Add 5-10 mol% of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of H₂ until TLC analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 2,3-Diamino-5-methylpyridine.

(C) Diazotization and Hydrolysis:

  • Dissolve the 2,3-Diamino-5-methylpyridine in a 10% sulfuric acid solution and cool to 0°C in an ice bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes at this temperature.

  • Slowly heat the reaction mixture to 80-90°C and maintain for 1 hour. Nitrogen gas will evolve.

  • Cool the solution to room temperature and neutralize with solid sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization to obtain 2-Amino-5-methylpyridin-3-ol.

Troubleshooting Logic Diagram

G start Low Final Yield q1 Which step shows low conversion? start->q1 a1 Step 1: Amination q1->a1 Amination a2 Step 2: Nitration q1->a2 Nitration a3 Step 3: Reduction q1->a3 Reduction a4 Step 4: Diazotization q1->a4 Diazotization sol1 Verify NaNH₂ quality. Ensure anhydrous conditions. Optimize T and time. a1->sol1 sol2 Check T control (<10°C). Improve chromatographic separation. a2->sol2 sol3 Use fresh Pd/C catalyst. Increase H₂ pressure. Monitor by TLC. a3->sol3 sol4 Maintain T at 0-5°C. Use diazonium salt immediately. Ensure slow heating for hydrolysis. a4->sol4

Caption: Decision tree for diagnosing yield loss.

References

  • Process for the preparation of 2-amino-5-methyl-pyridine. (U.S. Patent No. US5332824A).
  • Process for preparation of 2-amino-5-methyl-pyridine. (European Patent No. EP0569701A1).
  • 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. PubChem, National Center for Biotechnology Information. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase... Journal of Medicinal Chemistry. (Note: While not the exact molecule, this paper discusses synthetic strategies for related aminopyridines). [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018-12-10). Loba Chemie. [Link]

  • The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-amino-5-methyl pyridine and process of making it. (U.S. Patent No. US2456379A).
  • 2-AMINO-5-METHYLPYRIDINE | Article No. 01048. Loba Chemie. [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Introduction: The Unique Challenges of 2-Amino-5-methylpyridin-3-ol

2-Amino-5-methylpyridin-3-ol is a valuable building block in medicinal chemistry and materials science. Its purification, however, presents a unique set of challenges stemming from its amphoteric nature, potential for side-product formation, and specific solubility profile. The presence of both a basic amino group and an acidic hydroxyl group (existing in tautomeric equilibrium with its pyridone form) dictates a nuanced approach to achieve high purity. This guide will address the most common issues encountered during the purification of this compound and provide robust solutions based on fundamental chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Amino-5-methylpyridin-3-ol.

Issue 1: Low Purity After Initial Work-up and Extraction

Question: After synthesizing 2-Amino-5-methylpyridin-3-ol and performing a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate), my crude product shows significant impurities by TLC and ¹H NMR. What are the likely impurities and how can I improve the initial purification?

Answer:

The primary impurities in the synthesis of 2-Amino-5-methylpyridin-3-ol often include unreacted starting materials, regioisomers, and over-aminated or -hydroxylated byproducts. A standard extraction may not be sufficient to separate these due to similar polarities.

Causality and Strategic Solutions:

The amphoteric nature of 2-Amino-5-methylpyridin-3-ol is the key to a more effective initial purification. By manipulating the pH of the aqueous phase, you can selectively protonate or deprotonate the molecule, dramatically altering its solubility and allowing for separation from non-amphoteric impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash (to remove basic impurities and protonate the product):

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being basic due to the amino group (estimated pKa of the conjugate acid is ~5-7)[1][2], will be protonated and move into the aqueous layer.

    • Many non-basic organic impurities will remain in the organic layer, which can now be discarded.

  • Basification and Re-extraction (to isolate the product):

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) to the aqueous layer until the pH is basic (pH ~9-10). This will deprotonate the aminopyridinium ion, rendering the 2-Amino-5-methylpyridin-3-ol neutral and less water-soluble.

    • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover your purified product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizing the Workflow: Acid-Base Extraction

AcidBaseExtraction Crude Crude Product in Organic Solvent AcidWash Extract with 1 M HCl (aq) Crude->AcidWash OrganicImpurities Organic Layer: Non-basic Impurities AcidWash->OrganicImpurities Discard AqueousProduct Aqueous Layer: Protonated Product (and acidic impurities) AcidWash->AqueousProduct Basify Adjust to pH 9-10 with NaOH (aq) AqueousProduct->Basify ReExtract Extract with Organic Solvent Basify->ReExtract FinalOrganic Organic Layer: Purified Product ReExtract->FinalOrganic AqueousWaste Aqueous Layer: Salts and Polar Impurities ReExtract->AqueousWaste Discard

Caption: Workflow for Acid-Base Extraction of 2-Amino-5-methylpyridin-3-ol.

Issue 2: Difficulty in Obtaining Crystalline Material from Recrystallization ("Oiling Out")

Question: I am attempting to recrystallize my 2-Amino-5-methylpyridin-3-ol, but it keeps separating as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" is a common problem when recrystallizing polar compounds, especially those capable of strong hydrogen bonding. It occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.

Causality and Strategic Solutions:

The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, and to control the rate of cooling.

Troubleshooting Recrystallization:

Problem Cause Solution
Oiling Out Solvent is too good; cooling is too rapid.1. Re-heat: Re-dissolve the oil by heating the solution. 2. Slow Cooling: Allow the solution to cool very slowly to room temperature, and then place it in an ice bath or refrigerator. 3. Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization. 4. Seed Crystals: If available, add a small seed crystal of the pure compound. 5. Change Solvent System: Use a less polar solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Low Recovery Compound is too soluble in the chosen solvent even at low temperatures.1. Use a less polar solvent. 2. Reduce the amount of solvent used. Dissolve the crude product in the minimum amount of hot solvent. 3. Use a mixed solvent system. Dissolve in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.1. Charcoal Treatment: Before crystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

Recommended Recrystallization Solvents to Try:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexane

  • Acetone

Issue 3: Poor Separation During Column Chromatography

Question: I am trying to purify 2-Amino-5-methylpyridin-3-ol using silica gel column chromatography, but I am observing significant peak tailing and poor separation from polar impurities. What can I do to improve my chromatographic separation?

Answer:

The basic amino group and polar hydroxyl group of your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing and sometimes irreversible adsorption.

Causality and Strategic Solutions:

To improve the separation, you need to minimize the strong interactions between your basic compound and the acidic stationary phase. This can be achieved by modifying the mobile phase or choosing an alternative stationary phase.

Chromatography Optimization Strategies:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica gel. Common choices include:

      • 0.5-1% triethylamine (Et₃N) in your eluent (e.g., ethyl acetate/hexane with 1% Et₃N).

      • 0.5-1% ammonia solution in methanol (for more polar solvent systems like DCM/methanol).

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Use basic or neutral alumina to avoid strong acidic interactions.

    • Florisil: This is a magnesium silicate-based adsorbent that can be less acidic than silica and is effective for the purification of some aminopyridines.

    • Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol can be very effective. The pH of the mobile phase can be adjusted with a buffer (e.g., ammonium acetate) to control the ionization state of your compound and improve peak shape.

Visualizing the Chromatography Challenge and Solution:

Chromatography cluster_0 Standard Silica Gel Chromatography cluster_1 Optimized Chromatography Silica Silica Gel (Acidic Silanols) Tailing Strong Interaction -> Peak Tailing Silica->Tailing Compound 2-Amino-5-methylpyridin-3-ol (Basic) Compound->Silica Binds strongly ModifiedSilica Silica Gel + Et3N or Alumina GoodPeak Weak Interaction -> Symmetrical Peak ModifiedSilica->GoodPeak Compound2 2-Amino-5-methylpyridin-3-ol (Basic) Compound2->ModifiedSilica Elutes cleanly

Caption: Comparison of standard vs. optimized chromatography for basic pyridines.

Frequently Asked Questions (FAQs)

Q1: My purified 2-Amino-5-methylpyridin-3-ol is turning dark upon storage. What is causing this and how can I prevent it?

A1: Aminophenols and aminopyridinols are susceptible to oxidation, which can lead to the formation of colored polymeric impurities. This oxidation is often catalyzed by light, air (oxygen), and trace metals. To ensure the stability of your compound:

  • Storage Conditions: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place (refrigerator or freezer).

  • Solvent Purity: Ensure that the solvents used for the final work-up and storage (if in solution) are de-gassed to remove dissolved oxygen.

Q2: What is the expected tautomeric form of 2-Amino-5-methylpyridin-3-ol?

A2: Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridines, the equilibrium can be influenced by the solvent. In polar, protic solvents, the zwitterionic pyridone form may be more favored, while in non-polar solvents, the neutral hydroxypyridine form is often predominant. This is an important consideration when choosing solvents for extraction and chromatography, as the polarity of the tautomers can differ.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the structure and identify any isomeric or other organic impurities.

  • LC-MS: To determine the purity by peak area and to identify the mass of any minor impurities. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a buffer like 0.1% formic acid or 10 mM ammonium acetate is a good starting point.

  • Elemental Analysis (CHN): To confirm the elemental composition of the bulk material.

Q4: I suspect I have a regioisomeric impurity. How can I separate it?

A4: If you suspect a regioisomeric impurity (e.g., 2-Amino-3-methylpyridin-5-ol), which can arise from the starting materials, separation can be challenging due to very similar physical properties.

  • Fractional Crystallization: If a suitable solvent system can be found where the two isomers have slightly different solubilities, careful fractional crystallization may be effective.

  • Preparative HPLC: This is often the most effective method for separating closely related isomers. A reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide the necessary selectivity.

References

  • Albert A, et al. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of this synthesis, ensuring both efficiency and the integrity of your results.

Overview of Synthetic Strategies

The synthesis of 2-Amino-5-methylpyridin-3-ol can be approached through several strategic routes. Each pathway presents a unique set of challenges and potential side reactions that can impact yield and purity. The two most common approaches commence from a 3-hydroxy-5-methylpyridine starting material and involve either:

  • Electrophilic Nitration followed by Reduction: This two-step process involves the nitration of the pyridine ring, followed by the reduction of the nitro group to the desired amine.

  • Direct Amination: This method seeks to introduce the amino group directly onto the pyridine ring, often employing strong bases and aminating agents.

This guide will delve into the intricacies of these methods, providing a framework for troubleshooting common issues and understanding the chemical principles that govern the formation of byproducts.

Troubleshooting Guide & FAQs

Route 1: Electrophilic Nitration and Subsequent Reduction

This synthetic route is a common and often effective method for introducing an amino group onto an activated pyridine ring. However, careful control of reaction conditions is paramount to avoid the formation of undesired isomers and byproducts.

Q1: My nitration of 3-hydroxy-5-methylpyridine is resulting in a low yield of the desired 2-nitro isomer and a mixture of other nitrated products. What is causing this and how can I improve the regioselectivity?

A1: The hydroxyl group at the 3-position and the methyl group at the 5-position of the pyridine ring are both activating, ortho-, para-directing groups. This can lead to the formation of multiple nitro isomers during electrophilic substitution. The primary cause of low regioselectivity is often overly harsh reaction conditions.

  • Causality: The nitronium ion (NO₂⁺) is a potent electrophile. If the reaction temperature is too high or the concentration of the nitrating agent is excessive, the reaction becomes less selective, leading to substitution at other activated positions on the ring, such as the 4 and 6 positions. This can result in a complex mixture of mono- and di-nitrated products that are difficult to separate.

  • Troubleshooting & Protocol Validation:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the nitrating agent. This reduces the kinetic energy of the system, favoring the thermodynamically more stable product.

    • Controlled Addition: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) dropwise to the solution of 3-hydroxy-5-methylpyridine. This maintains a low instantaneous concentration of the electrophile, enhancing selectivity.

    • Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress and the formation of byproducts in real-time. Quench the reaction once the formation of the desired product plateaus to prevent further side reactions.

Q2: During the reduction of 2-nitro-5-methylpyridin-3-ol, I am observing incomplete conversion and the formation of colored impurities. What are the likely side reactions, and what is the best way to achieve a clean reduction?

A2: The reduction of a nitro group to an amine can proceed through several intermediates, and incomplete reduction or side reactions can lead to a range of impurities.

  • Causality: Common issues include the formation of nitroso and hydroxylamine intermediates, which can be stable under certain conditions and may undergo condensation or polymerization reactions to form colored azo or azoxy compounds. The choice of reducing agent and reaction conditions is critical to ensure complete reduction to the amine.

  • Troubleshooting & Protocol Validation:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is often a clean and efficient method. If using a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid, ensure a sufficient stoichiometric excess is used to drive the reaction to completion.

    • pH Control: Maintain an acidic pH during the reduction with metal-based reducing agents to ensure the solubility of the metal salts and prevent the formation of metal hydroxides that can interfere with the reaction.

    • Exclusion of Air: For catalytic hydrogenations, ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst and potential side reactions.

Data Presentation: Nitration of 3-hydroxy-5-methylpyridine

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)
Temperature 25-30°C0-5°C
Addition of Nitrating Agent Rapid (bolus addition)Slow (dropwise over 1 hour)
Ratio of 2-nitro isomer ~40%>80%
Major Side Products 4-nitro and 6-nitro isomers, dinitrated productsTrace amounts of other isomers

Experimental Workflow & Diagrams

Workflow for Nitration and Reduction

The following diagram illustrates the key steps and decision points in the synthesis of 2-Amino-5-methylpyridin-3-ol via the nitration and reduction route.

cluster_0 Troubleshooting start Start: 3-hydroxy-5-methylpyridine nitration Nitration (HNO3/H2SO4) start->nitration workup1 Aqueous Workup & Extraction nitration->workup1 low_selectivity Adjust Temperature & Addition Rate nitration->low_selectivity Low Selectivity? nitro_product Crude 2-nitro-5-methylpyridin-3-ol workup1->nitro_product reduction Reduction (e.g., H2/Pd-C) nitro_product->reduction workup2 Filtration & Solvent Removal reduction->workup2 incomplete_reduction Change Reducing Agent or Increase Equivalents reduction->incomplete_reduction Incomplete Reaction? final_product 2-Amino-5-methylpyridin-3-ol workup2->final_product low_selectivity->nitration incomplete_reduction->reduction

Caption: Workflow for the synthesis of 2-Amino-5-methylpyridin-3-ol.

Side Reaction Pathway: Formation of Nitro Isomers

The following diagram illustrates the potential for the formation of isomeric byproducts during the nitration step.

start 3-hydroxy-5-methylpyridine nitration + HNO3/H2SO4 start->nitration product_2_nitro 2-nitro-5-methylpyridin-3-ol (Desired Product) nitration->product_2_nitro Major Pathway product_4_nitro 4-nitro-5-methylpyridin-3-ol (Side Product) nitration->product_4_nitro Minor Pathway product_6_nitro 6-nitro-5-methylpyridin-3-ol (Side Product) nitration->product_6_nitro Minor Pathway

Caption: Isomeric side products in the nitration of 3-hydroxy-5-methylpyridine.

References

  • At the time of this writing, specific literature detailing the side reactions in the synthesis of 2-Amino-5-methylpyridin-3-ol is not readily available. The troubleshooting guide is based on established principles of organic chemistry and documented syntheses of analogous compounds.

Technical Support Center: Reaction Condition Optimization for 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles to empower you with the knowledge to not only execute protocols but also to effectively troubleshoot and optimize your reaction conditions.

I. Overview of Synthetic Strategies

The synthesis of 2-Amino-5-methylpyridin-3-ol can be approached through several synthetic routes, each with its own set of challenges and optimization parameters. Direct functionalization of the pyridine ring can be difficult due to the molecule's electronic properties and potential for side reactions. Therefore, multi-step syntheses involving protecting groups or precursor molecules are common. Below are two plausible synthetic pathways.

Pathway A: Multi-step Synthesis via Protection and Functionalization

This pathway is analogous to a reported synthesis of 2-amino-5-hydroxypyridine and involves a four-step sequence:

  • Protection of the amino group of a suitable starting material.

  • Introduction of the hydroxyl group (or a precursor) at the 3-position.

  • Deprotection of the amino group.

  • Final modification to yield the target molecule.

A convenient and efficient four-step synthesis of 2-amino-5-hydroxypyridine has been achieved by protecting the amino group of 2-amino-5-bromopyridine, followed by methoxylation, deprotection, and finally demethylation to give the desired product in a respectable overall yield.[1][2] This strategy can be adapted for 2-Amino-5-methylpyridin-3-ol.

Pathway B: Nitration and Reduction of a Hydroxypyridine Precursor

This approach involves the direct functionalization of a 3-hydroxypyridine derivative. For instance, 2-amino-3-hydroxypyridines can be synthesized by the nitration of the corresponding 3-hydroxypyridines, followed by the reduction of the nitro group.[3] Another method involves the reaction of 3-hydroxypyridines with sodium amide at elevated temperatures.[3]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Amino-5-methylpyridin-3-ol, providing potential causes and actionable solutions.

General Issues in Pyridine Synthesis

Question: My overall yield is consistently low. What are the general factors I should investigate?

Answer: Low yields in pyridine synthesis are a common challenge and can stem from several factors.[4]

  • Harsh Reaction Conditions: Many pyridine syntheses require high temperatures, which can lead to decomposition of starting materials, intermediates, or the final product.[4]

    • Solution: Carefully control the reaction temperature and consider using milder reagents or catalysts if possible. Stepwise heating and monitoring the reaction progress by TLC or LC-MS can help identify the optimal temperature range.

  • Side Reactions: The formation of byproducts is a significant contributor to low yields.[4]

    • Solution: Understanding the reaction mechanism can help predict potential side reactions. For instance, in nitration reactions, the formation of isomers is common.[3] Optimizing the reaction conditions (temperature, solvent, catalyst) can improve selectivity. Purification techniques like column chromatography are often necessary to isolate the desired product.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to the formation of unwanted byproducts.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them before use.

Troubleshooting for Pathway A (Protection-Functionalization Route)

Step 1: Protection of the Amino Group

Question: I am observing incomplete protection of the amino group. How can I drive the reaction to completion?

Answer: Incomplete protection can be due to several factors:

  • Insufficient Reagent: The protecting agent may be decomposing or consumed by side reactions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the protecting agent. Ensure the reagent is fresh and of high quality.

  • Reaction Conditions: The reaction may not have reached equilibrium or the conditions may not be optimal.

    • Solution: Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure the solvent is anhydrous, as water can hydrolyze some protecting agents.

Step 2: Introduction of the Hydroxyl Group (or precursor)

Question: I am getting a mixture of products after attempting to introduce the hydroxyl group. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common issue in the functionalization of pyridine rings.

  • Steric and Electronic Effects: The position of the incoming group is directed by the existing substituents on the ring.

    • Solution: The choice of your starting material is crucial. For 2-Amino-5-methylpyridin-3-ol, a starting material that directs the incoming hydroxyl group (or its precursor) to the 3-position is necessary. If direct hydroxylation is not selective, consider a strategy involving a directing group that can be later removed.

Step 3: Deprotection of the Amino Group

Question: The deprotection step is leading to the decomposition of my product. What can I do?

Answer: The stability of your molecule under deprotection conditions is key.

  • Harsh Deprotection Conditions: The conditions for removing the protecting group (e.g., strong acid or base) may be too harsh for your molecule.

    • Solution: Choose a protecting group that can be removed under mild conditions. For example, a Boc group can be removed with mild acid, while a Cbz group can be removed by hydrogenolysis. Perform the deprotection at a lower temperature and monitor the reaction closely to avoid prolonged exposure to harsh conditions.

Troubleshooting for Pathway B (Nitration-Reduction Route)

Step 1: Nitration of the Hydroxypyridine Precursor

Question: The nitration of my hydroxypyridine is giving me multiple isomers. How can I improve the selectivity for the desired nitro-isomer?

Answer: The nitration of substituted pyridines often yields a mixture of isomers.[3]

  • Reaction Conditions: The ratio of nitric acid to sulfuric acid, as well as the reaction temperature, can significantly influence the isomer distribution.

    • Solution: Carefully control the stoichiometry of your nitrating agents. A common method for the nitration of 3-hydroxypyridines uses fuming nitric acid in the presence of concentrated sulfuric acid.[3] Running the reaction at a lower temperature may improve selectivity. It is crucial to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.

Step 2: Reduction of the Nitro Group

Question: My reduction of the nitro group is not going to completion, or I am seeing over-reduction. How can I optimize this step?

Answer: The reduction of a nitro group to an amine can be sensitive to the choice of reducing agent and reaction conditions.

  • Choice of Reducing Agent: Common reducing agents include catalytic hydrogenation (e.g., Pd/C with H2 gas) or chemical reducing agents (e.g., SnCl2, Fe/HCl).

    • Solution:

      • For incomplete reduction: Increase the catalyst loading or the pressure of hydrogen gas for catalytic hydrogenation. For chemical reductions, ensure you are using a sufficient excess of the reducing agent.

      • For over-reduction or side reactions: Catalytic hydrogenation is generally a clean and efficient method.[3] If you are observing side reactions, consider changing the solvent or the catalyst. For example, using hydrazine hydrate with a Raney nickel catalyst is another reported method.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with pyridine-based syntheses?

A1: Pyridine and its derivatives can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents used in these syntheses, such as sodium amide, are highly reactive and water-sensitive, requiring careful handling under an inert atmosphere.[5]

Q2: How can I effectively purify my final product, 2-Amino-5-methylpyridin-3-ol?

A2: Purification can often be challenging due to the polar nature of the product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique. Due to the polarity of your product, a polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, may be required.

  • Acid-Base Extraction: The amino and hydroxyl groups on your product allow for manipulation of its solubility based on pH. You may be able to selectively extract your product into an aqueous acidic or basic solution to separate it from non-polar impurities.

Q3: Can I monitor the progress of my reactions using Thin Layer Chromatography (TLC)?

A3: Yes, TLC is an excellent tool for monitoring the progress of your reactions. The polarity of 2-Amino-5-methylpyridin-3-ol and its intermediates will likely require a polar eluent system for TLC analysis. A good starting point would be a mixture of ethyl acetate and methanol or dichloromethane and methanol. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

IV. Experimental Protocols

Protocol 1: General Procedure for Nitration of a 3-Hydroxypyridine Derivative
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the 3-hydroxypyridine derivative to the cooled sulfuric acid while stirring.

  • Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or another suitable base until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for the Reduction of a Nitropyridine using Catalytic Hydrogenation
  • To a solution of the nitropyridine derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine product, which can then be purified as needed.

V. Visualizations

Reaction_Pathway_A start Starting Material (e.g., 2-Amino-5-methylpyridine) step1 Protection of Amino Group start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Introduction of Hydroxyl Group intermediate1->step2 intermediate2 Protected 2-Amino-5-methylpyridin-3-ol step2->intermediate2 step3 Deprotection intermediate2->step3 product 2-Amino-5-methylpyridin-3-ol step3->product

Caption: Synthetic Pathway A: A multi-step approach involving protection and deprotection.

Troubleshooting_Nitration cluster_issue Issue: Low Yield / Impurities in Nitration cluster_solution Solutions Problem Low Yield or Isomer Mixture Cause1 Incorrect Temp. Problem->Cause1 Cause2 Wrong Reagent Ratio Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Optimize Temperature (e.g., run at 0°C) Cause1->Solution1 Solution2 Titrate Nitrating Agent Carefully Cause2->Solution2 Solution3 Purify via Column Chromatography Cause3->Solution3

Caption: Troubleshooting logic for the nitration step.

VI. References

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. [Link]

  • Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]

  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents.

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. [Link]

  • Structure-based optimization of aminopyridines as PKCθ inhibitors - ResearchGate. [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines - Google Patents.

  • Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone | Journal of the American Chemical Society. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - MDPI. [Link]

  • Structure-based optimization of aminopyridines as PKCθ inhibitors - PubMed. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Synthesis of 2-amino-5-methylpyridine - PrepChem.com. [Link]

Sources

Validation & Comparative

A Tale of Two Pyridines: Unraveling the Biological Significance of 2-Amino-5-methylpyridine and the Enigmatic 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, pyridine scaffolds form the backbone of a multitude of biologically active molecules. Among these, aminopyridines are a class of particular interest, serving as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. This guide provides a detailed comparison of two such molecules: 2-Amino-5-methylpyridine and its hydroxylated counterpart, 2-Amino-5-methylpyridin-3-ol. While the former is a well-documented and industrially significant chemical intermediate, the latter remains a molecule of largely unexplored biological potential. This analysis, therefore, navigates both the known and the unknown, offering a comprehensive overview for researchers poised to explore new frontiers in drug discovery.

Unveiling the Chemical Identity

At the heart of this comparison are two structurally related pyridine derivatives. The seemingly minor addition of a hydroxyl group at the 3-position distinguishes 2-Amino-5-methylpyridin-3-ol from 2-Amino-5-methylpyridine, a modification that can profoundly impact the molecule's physicochemical properties and, consequently, its biological activity.

Table 1: Physicochemical Properties of 2-Amino-5-methylpyridine and 2-Amino-5-methylpyridin-3-ol

Property2-Amino-5-methylpyridine2-Amino-5-methylpyridin-3-ol
Molecular Formula C₆H₈N₂C₆H₈N₂O
Molecular Weight 108.14 g/mol 124.14 g/mol
Appearance White to light yellow crystalline solid[1]Not available
Melting Point 76-79 °CNot available
Boiling Point 227 °CNot available
CAS Number 1603-41-4Not available

2-Amino-5-methylpyridine: A Cornerstone in Synthesis

The biological significance of 2-Amino-5-methylpyridine is primarily understood through its role as a key intermediate in the synthesis of several commercially important molecules.[1][2] Its utility spans both the pharmaceutical and agrochemical industries, highlighting its versatility as a chemical building block.[2][3]

Pharmaceutical Applications

2-Amino-5-methylpyridine is a critical precursor for a range of therapeutic agents:[1][4][5]

  • Zolpidem: Marketed under the brand name Ambien, among others, Zolpidem is a widely prescribed sedative-hypnotic for the short-term treatment of insomnia.[6]

  • Avosentan: This compound has been investigated for its potential in treating diabetic nephropathy.[1][4][5]

  • Pirfenidone: An anti-inflammatory, antioxidant, and antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis.[1][4][5]

The synthesis of these diverse molecules from a common starting material underscores the importance of 2-Amino-5-methylpyridine in medicinal chemistry.

Agrochemical Applications

Beyond its role in human health, 2-Amino-5-methylpyridine is also a key component in the production of the pesticide Fluazuron .[1][4][5] This insecticide is used to control ticks on cattle.

Intrinsic Biological Activity and Toxicology

While its primary role is that of a synthetic intermediate, 2-Amino-5-methylpyridine is not without its own biological effects. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is also known to cause skin and eye irritation and may cause respiratory irritation.[4][7] The target organ for its toxicity is the central nervous system.[4]

Table 2: Toxicological Data for 2-Amino-5-methylpyridine

MetricSpeciesValueReference
LD50 (Oral)Rat200 mg/kg[5]

2-Amino-5-methylpyridin-3-ol: A Molecule of Untapped Potential

In stark contrast to its well-studied counterpart, there is a significant lack of published data on the biological activity of 2-Amino-5-methylpyridin-3-ol. This knowledge gap presents both a challenge and an opportunity for the scientific community. The introduction of a hydroxyl group can introduce new hydrogen bonding capabilities and alter the electronic properties of the pyridine ring, potentially leading to novel biological activities.

A Glimpse into Potential Activity: Learning from Analogs

While direct experimental data is absent, we can look to structurally similar compounds to hypothesize potential areas of biological relevance. A recent study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives revealed their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[9] FGFR4 is a validated target in hepatocellular carcinoma, and the study demonstrated that these aminopyridinol and aminopyrimidinol derivatives exhibited anti-cancer activity.[9]

This finding suggests that the "aminopyridin-3-ol" scaffold may be a valuable pharmacophore for targeting protein kinases like FGFR4. The hydroxyl group in these compounds could play a crucial role in forming key interactions within the ATP-binding pocket of the enzyme.

Future Directions and Experimental Protocols

The dearth of information on 2-Amino-5-methylpyridin-3-ol invites a systematic investigation into its biological profile. Below are detailed, step-by-step methodologies for key experiments that could be employed to elucidate its activity and compare it to 2-Amino-5-methylpyridine.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification a Synthesize or Procure Compounds b Characterize (NMR, MS, Purity) a->b c Prepare Stock Solutions (e.g., in DMSO) b->c d Cytotoxicity Assays (e.g., MTT on cancer & normal cell lines) c->d e Antimicrobial Assays (e.g., MIC against bacteria & fungi) c->e f Enzyme Inhibition Assays (e.g., Kinase panels, Cholinesterase) c->f g Genotoxicity Assay (e.g., Ames Test) c->g h Determine IC50 / MIC / LD50 values d->h e->h f->h g->h i Compare Activities of the Two Compounds h->i j Identify 'Hit' Compound for Further Study i->j

Caption: A generalized workflow for the initial biological screening of the two pyridine compounds.

Detailed Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effects of the compounds on both cancerous and non-cancerous cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

2. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. The wells are then inoculated with a standardized suspension of the microorganism. After incubation, the growth in the wells is assessed visually or by measuring optical density.

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

3. Ames Test for Mutagenicity

This protocol is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-deficient medium. The test assesses the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on the histidine-deficient medium.

Methodology:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion: Bridging the Knowledge Gap

The comparative analysis of 2-Amino-5-methylpyridine and 2-Amino-5-methylpyridin-3-ol reveals a striking disparity in our current understanding of their biological activities. While the former is a well-established and vital component in the synthesis of numerous bioactive compounds, the latter remains a largely unexplored entity. The potential of the "aminopyridin-3-ol" scaffold, hinted at by studies on related molecules, suggests that 2-Amino-5-methylpyridin-3-ol could be a promising starting point for the development of new therapeutic agents, particularly in the realm of kinase inhibition and oncology. It is our hope that this guide will not only serve as a valuable resource on the known attributes of 2-Amino-5-methylpyridine but also as a catalyst for future research into the intriguing and untapped potential of 2-Amino-5-methylpyridin-3-ol. The systematic application of the outlined experimental protocols will be instrumental in unlocking the secrets held by this enigmatic molecule.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). U.S.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-948.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Strategies for 2-Amino-5-methylpyridin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide dedicated to the synthesis of 2-Amino-5-methylpyridin-3-ol, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. This document provides an in-depth analysis of viable synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative evaluation to assist researchers in selecting the most suitable method for their specific needs. Our focus is on providing practical, reproducible, and scalable solutions, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of 2-Amino-5-methylpyridin-3-ol

Substituted pyridinols are a class of heterocyclic compounds that feature prominently in the architecture of numerous biologically active molecules. The presence of both an amino and a hydroxyl group on the pyridine ring, as in 2-Amino-5-methylpyridin-3-ol, offers multiple points for further functionalization, making it a valuable building block in the synthesis of complex molecular scaffolds. The methyl group at the 5-position further influences the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets. A clear and efficient synthesis of this compound is therefore a critical first step in many research and development programs.

Primary Synthetic Route: A Two-Step Approach from 2-Amino-5-methylpyridine

The most direct and well-documented pathway to 2-Amino-5-methylpyridin-3-ol commences with the commercially available starting material, 2-amino-5-methylpyridine. This route involves two key transformations: the nitration of the pyridine ring to introduce a nitro group at the 3-position, followed by the selective reduction of this nitro group to the desired amine.

Route 1: Nitration followed by Reduction

This synthetic strategy is predicated on the electrophilic aromatic substitution of the pyridine ring, followed by a standard reduction. The initial nitration step is crucial for introducing the oxygen functionality at the 3-position, which is subsequently converted to the hydroxyl group via the nitro-to-amino reduction.

The first step involves the nitration of 2-amino-5-methylpyridine. The reaction proceeds by dissolving the starting material in concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated nitric and sulfuric acids. The reaction mixture is heated to drive the reaction to completion. The product, 2-Hydroxy-5-methyl-3-nitropyridine, is then isolated by pouring the reaction mixture onto ice and adjusting the pH to precipitate the product.[1]

Experimental Protocol: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine [1]

  • Materials:

    • 2-amino-5-methylpyridine (25 g)

    • Concentrated sulfuric acid (50 cm³)

    • Concentrated nitric acid (40 cm³)

    • Concentrated sulfuric acid (40 cm³)

    • Ice

    • Aqueous ammonia

  • Procedure:

    • In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

    • Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid, with cooling.

    • Progressively add the nitrating mixture to the solution of 2-amino-5-methylpyridine. The reaction is exothermic and will foam.

    • Maintain the reaction temperature at a constant 130°C throughout the addition of the acid mixture.

    • After the addition is complete, pour the colored solution onto 300 g of ice.

    • Adjust the pH of the solution to approximately 3-4 by the addition of aqueous ammonia.

    • Allow the mixture to stand in a refrigerator to facilitate the precipitation of the product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • The crude product can be recrystallized from hot water to yield pure 2-Hydroxy-5-methyl-3-nitropyridine.

The second and final step is the selective reduction of the nitro group in 2-Hydroxy-5-methyl-3-nitropyridine to an amino group. Catalytic hydrogenation is a highly effective and clean method for this transformation. The use of palladium on carbon (Pd/C) as a catalyst in a protic solvent like methanol under a hydrogen atmosphere is a standard and reliable procedure for the reduction of nitroarenes.[2]

Experimental Protocol: Synthesis of 2-Amino-5-methylpyridin-3-ol [2]

  • Materials:

    • 2-Hydroxy-5-methyl-3-nitropyridine

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Argon

    • Hydrogen gas

    • Celite

  • Procedure:

    • To a solution of 2-Hydroxy-5-methyl-3-nitropyridine in methanol, add 10% Pd/C (typically 5-10% by weight of the substrate).

    • Flush the reaction vessel with argon to create an inert atmosphere.

    • Bubble hydrogen gas through the solution for 10 minutes, and then maintain a hydrogen atmosphere (e.g., using a balloon) overnight with stirring.

    • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • If necessary, the resulting solid can be purified by chromatography on silica gel to afford pure 2-Amino-5-methylpyridin-3-ol.

Diagram of the Primary Synthetic Route

Synthesis_Route_1 start 2-Amino-5-methylpyridine intermediate 2-Hydroxy-5-methyl-3-nitropyridine start->intermediate 1. Conc. H₂SO₄, Conc. HNO₃ 2. 130°C product 2-Amino-5-methylpyridin-3-ol intermediate->product H₂, 10% Pd/C Methanol

Caption: Two-step synthesis of 2-Amino-5-methylpyridin-3-ol.

Alternative Synthetic Strategies: A Conceptual Overview

While the nitration-reduction sequence is a robust method, it is valuable to consider alternative approaches, even if they are less documented for this specific target molecule. These routes may offer advantages in terms of atom economy, functional group tolerance, or avoidance of harsh reagents.

Route 2: Amination of 5-methylpyridin-3-ol
Route 3: Direct C-H Hydroxylation of 2-Amino-5-methylpyridine

The direct hydroxylation of a C-H bond at the 3-position of 2-amino-5-methylpyridine would represent the most atom-economical route. However, the selective functionalization of the C3 position of pyridines is a known challenge in synthetic chemistry due to the electronic properties of the pyridine ring, which favor substitution at the C2, C4, and C6 positions.[3] Recent advances in photoredox catalysis and other modern synthetic methods are beginning to address this challenge, enabling C3-functionalization through radical-mediated pathways or via dearomatized intermediates.[3] An "oxygen walk" approach using photoexcitation of pyridine N-oxides has been reported for the C3 hydroxylation of pyridines.[3] While promising, these methods are often substrate-specific and may require specialized equipment. A well-established, general protocol for the direct C3-hydroxylation of 2-amino-5-methylpyridine is not yet available.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Nitration-ReductionRoute 2: Amination of 5-methylpyridin-3-ol (Conceptual)Route 3: Direct C-H Hydroxylation (Conceptual)
Starting Material 2-Amino-5-methylpyridine5-methylpyridin-3-ol2-Amino-5-methylpyridine
Number of Steps 211
Reagents Conc. H₂SO₄, Conc. HNO₃, H₂, Pd/CSodium amide (NaNH₂)Potentially photoredox catalysts, specialized reagents
Reaction Conditions High temperature for nitration, mild for reductionHigh temperatureTypically mild, may require photochemical reactor
Yield Moderate to good (documented for analogous systems)Likely low to moderate, with potential for isomersHighly substrate-dependent, potentially variable
Scalability Readily scalablePotentially challenging due to harsh conditionsMay be limited by specialized equipment
Advantages Well-documented, reliable, uses standard reagentsAtom-economical (in theory)Most atom-economical, avoids protecting groups
Disadvantages Use of strong acids and high temperatures, multi-stepHarsh conditions, potential for poor regioselectivityLack of established protocols, potential for low yields

Conclusion and Future Outlook

Based on the current literature, the two-step synthesis of 2-Amino-5-methylpyridin-3-ol from 2-amino-5-methylpyridine via nitration and subsequent reduction stands out as the most reliable and well-documented method. This route utilizes readily available starting materials and employs standard, scalable chemical transformations. While alternative, more direct routes such as the amination of 5-methylpyridin-3-ol or the direct C-H hydroxylation of 2-amino-5-methylpyridine are conceptually appealing for their atom economy, they currently lack the established experimental validation and may present significant challenges in terms of regioselectivity and yield.

For researchers and drug development professionals seeking a dependable method for the preparation of 2-Amino-5-methylpyridin-3-ol, the nitration-reduction sequence is the recommended starting point. Future research in the area of C-H functionalization may yet provide a more direct and efficient synthesis, and developments in this field should be monitored.

References

  • PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]. (Accessed January 22, 2026).

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC. Available at: [Link]. (Accessed January 22, 2026).

Sources

A Comparative Spectroscopic Guide to Aminomethylpyridine Isomers: Distinguishing 2-Amino-3-methylpyridine, 2-Amino-5-methylpyridine, and 2-Amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and novelty of a molecule. Subtle changes in the substitution pattern on an aromatic ring can lead to profound differences in chemical reactivity, biological activity, and patentability. This guide provides an in-depth spectroscopic comparison of three key aminomethylpyridine isomers: 2-Amino-3-methylpyridine, 2-Amino-5-methylpyridine, and 2-Amino-6-methylpyridine.

While the initial compound of interest was "2-Amino-5-methylpyridin-3-ol," a thorough search of available scientific databases and literature revealed a scarcity of comprehensive spectroscopic data for this specific molecule. Consequently, this guide has been pivoted to address a more common and equally important challenge: the differentiation of commercially available and synthetically relevant aminomethylpyridine isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the unique spectral fingerprints of these three isomers, providing the experimental data and theoretical understanding necessary for their confident identification.

The Structural Imperative: Why Isomer Differentiation Matters

The three isomers—2-Amino-3-methylpyridine, 2-Amino-5-methylpyridine, and 2-Amino-6-methylpyridine—share the same molecular formula (C₆H₈N₂) and molecular weight (108.14 g/mol ). However, the spatial relationship between the electron-donating amino (-NH₂) and methyl (-CH₃) groups, relative to the ring nitrogen, creates distinct electronic environments within each molecule. These differences are the key to their spectroscopic differentiation.

isomers cluster_0 Isomeric Structures cluster_1 Spectroscopic Techniques 2A3MP 2-Amino-3-methylpyridine NMR NMR 2A3MP->NMR Unique Shifts & Coupling IR IR 2A3MP->IR Vibrational Modes MS MS 2A3MP->MS Fragmentation 2A5MP 2-Amino-5-methylpyridine 2A5MP->NMR 2A5MP->IR 2A5MP->MS 2A6MP 2-Amino-6-methylpyridine 2A6MP->NMR 2A6MP->IR 2A6MP->MS

Caption: Differentiating isomers via spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the chemical environment of each proton and carbon atom. The electronic effects of the amino and methyl groups (electron-donating) and the pyridine nitrogen (electron-withdrawing) create unique chemical shifts and coupling patterns for each isomer.

  • Sample Preparation: Dissolve 5-10 mg of the purified aminomethylpyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a reference signal at 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, a standard pulse program is sufficient. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-CH₃ (ppm)-NH₂ (ppm)
2-Amino-3-methylpyridine -~7.2-7.3~6.6-6.7~7.9-8.0~2.1-2.2~4.5-4.7
2-Amino-5-methylpyridine ~6.32~7.12-~7.79~2.12~4.67
2-Amino-6-methylpyridine ~6.13~7.14~6.32-~2.28~5.23

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. Data is compiled from available spectral databases.[1]

  • 2-Amino-3-methylpyridine: The methyl group at position 3 influences the adjacent H-4 proton. The aromatic region will show three distinct signals, often with complex coupling.

  • 2-Amino-5-methylpyridine: This isomer presents a more straightforward spectrum with three aromatic protons. The H-6 proton is typically the most downfield due to its proximity to the electronegative ring nitrogen. The H-3 and H-4 protons will show characteristic ortho and meta couplings.[1]

  • 2-Amino-6-methylpyridine: The methyl group at the 6-position is adjacent to the ring nitrogen, which influences its chemical shift. The spectrum will again show three aromatic protons with a distinct coupling pattern compared to the other isomers.

CompoundC-2C-3C-4C-5C-6-CH₃
2-Amino-3-methylpyridine ~157~121~137~118~145~17
2-Amino-5-methylpyridine ~158~108~138~122~147~17
2-Amino-6-methylpyridine ~158~105~137~111~157~24

Note: Data is compiled from predicted and experimental values from various sources.

The carbon spectra provide clear differentiation:

  • The carbon atom bearing the amino group (C-2) is consistently found far downfield (~157-158 ppm) in all three isomers.

  • In 2-Amino-6-methylpyridine , the C-6 carbon, also bonded to the methyl group, is significantly deshielded and appears at a similar chemical shift to C-2. This is a key distinguishing feature.

  • The chemical shift of the methyl carbon is also diagnostic. In the 2,3- and 2,5-isomers, it is around 17 ppm, while in the 2,6-isomer, it is further downfield at ~24 ppm due to its proximity to the ring nitrogen.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule based on its vibrational modes. While all three isomers will exhibit common peaks for N-H and C-H stretches, the fingerprint region (below 1500 cm⁻¹) is particularly useful for differentiation.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key vibrational bands and compare the spectra, paying close attention to the fingerprint region.

Vibrational Mode2-Amino-3-methylpyridine2-Amino-5-methylpyridine2-Amino-6-methylpyridine
N-H Stretch (asymmetric & symmetric) ~3450, ~3300~3444, ~3335~3430, ~3290
C-H Stretch (aromatic) ~3100-3000~3100-3000~3100-3000
C-H Stretch (aliphatic) ~2950-2850~2950-2850~2950-2850
C=C, C=N Ring Stretch ~1620, ~1580~1610, ~1570~1600, ~1570
Fingerprint Region Distinct patternDistinct patternDistinct pattern

Note: Frequencies are approximate and compiled from various spectral databases.[2]

  • N-H Stretching: All three isomers show two distinct bands in the 3500-3200 cm⁻¹ region, characteristic of a primary amine. The exact positions can vary slightly due to differences in hydrogen bonding in the solid state.[2]

  • Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1620-1570 cm⁻¹ region. The substitution pattern affects these modes, leading to small but reproducible shifts in their frequencies.

  • Fingerprint Region: The region from approximately 1500 cm⁻¹ to 600 cm⁻¹ contains a complex series of bending and stretching vibrations that are unique to the overall molecular structure. Differences in C-H out-of-plane bending and other skeletal vibrations in this region provide a reliable "fingerprint" for each isomer.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While all three isomers have the same molecular ion peak (M⁺) at an m/z of 108, the relative abundances of their fragment ions can differ.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Amino-3-methylpyridine 108 (M⁺)107 (M-H)⁺, 93 (M-CH₃)⁺, 80, 81
2-Amino-5-methylpyridine 108 (M⁺)107 (M-H)⁺, 93 (M-CH₃)⁺, 80, 81
2-Amino-6-methylpyridine 108 (M⁺)107 (M-H)⁺, 93 (M-CH₃)⁺, 80, 81

Note: The primary fragmentation pathways are similar for these isomers under standard EI conditions, making differentiation by MS alone challenging without high-resolution analysis or tandem MS.

The primary fragmentation pathways for aminopyridines often involve:

  • Loss of a hydrogen atom: Leading to a relatively stable [M-H]⁺ ion at m/z 107.

  • Loss of a methyl radical: This is less common but can result in an ion at m/z 93.

  • Ring fragmentation: The pyridine ring can undergo complex rearrangements and fragmentation, leading to common ions at m/z 80 and 81.

Because these fragmentation pathways are common to all three isomers, standard EI-MS is best used to confirm the molecular weight of 108 and to support the identity established by NMR and IR. The stability of the fragment ions can be influenced by the substituent positions, potentially leading to minor differences in fragment intensities, but these are often not pronounced enough for unambiguous identification without a reference spectrum.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (5-10 mg) NMR NMR (CDCl3, TMS) Sample->NMR IR FTIR-ATR (Solid State) Sample->IR MS EI-MS (70 eV) Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies Fingerprint Region IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data ID Unambiguous Isomer ID NMR_Data->ID Primary Identification IR_Data->ID Confirmation MS_Data->ID Confirmation

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. Misidentification of a compound can lead to catastrophic failures in later-stage development, rendering preclinical and clinical data irrelevant and resulting in significant financial and temporal losses. This guide provides an in-depth, multi-technique workflow for the structural validation of 2-Amino-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry.

This document is structured not as a rigid protocol but as a logical, decision-driven process. It is designed for researchers, analytical chemists, and drug development professionals, offering not just the "how" but the critical "why" behind each experimental choice. We will explore a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to build an unassailable body of evidence for the target structure.

The Hypothesis: Proposed Structure of 2-Amino-5-methylpyridin-3-ol

Before any analysis, we must define the structure we intend to validate. The proposed structure of 2-Amino-5-methylpyridin-3-ol (CAS No. 76029-41-9) is a pyridine ring with three key substituents: an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 3, and a methyl group (-CH₃) at position 5.

Our analytical goal is to design a series of experiments that will confirm the presence and precise location of each of these functional groups and the overall pyridine core. Each technique will provide a unique piece of the puzzle, and their combined interpretation will lead to a definitive structural assignment.

Orthogonal Verification via Mass Spectrometry

Mass spectrometry serves as the initial, gross-level filter in structural validation. Its primary role here is to confirm the elemental composition and, by extension, the molecular weight of the synthesized compound. We will employ High-Resolution Mass Spectrometry (HRMS) for its ability to provide highly accurate mass measurements, which is critical for assigning a unique molecular formula.

The "Why": Experimental Design for Mass Spectrometry

The choice of ionization technique is paramount. Electrospray Ionization (ESI) is selected due to its "soft" ionization nature, which is ideal for polar, protic molecules like 2-Amino-5-methylpyridin-3-ol. This method typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and accurate measurement of the molecular mass. A Time-of-Flight (TOF) analyzer is chosen for its high resolution and mass accuracy.

Workflow for HRMS Analysis

The following diagram outlines the logical flow for acquiring and interpreting HRMS data.

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep Dissolve sample (0.1 mg/mL) in 50:50 Acetonitrile:Water + 0.1% Formic Acid inject Inject sample into LC-ESI-TOF MS prep->inject Introduce sample acquire Acquire data in positive ion mode inject->acquire Ionization & Detection extract Extract mass spectrum for the target compound peak acquire->extract Data processing compare Compare experimental m/z with theoretical m/z extract->compare confirm Confirm Molecular Formula (Mass error < 5 ppm) compare->confirm

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Step-by-Step Protocol for HRMS
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 10 mL of a solution containing 50% acetonitrile and 50% deionized water with 0.1% formic acid. The acid ensures efficient protonation of the analyte.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the most abundant ion, which should correspond to the [M+H]⁺ adduct. Calculate the mass error in parts per million (ppm) using the formula: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

Expected Data and Interpretation

The data from HRMS should align with the theoretical values for the proposed structure.

ParameterTheoretical ValueExpected Experimental ValueConfirmation Provided
Molecular Formula C₆H₈N₂ON/AValidated by accurate mass
Monoisotopic Mass 124.0637 g/mol N/AFoundational mass of the molecule
[M+H]⁺ m/z 125.0715~125.0715 ± 0.0006Confirms elemental composition
Mass Accuracy N/A< 5 ppmProvides high confidence in the assigned formula

A measured mass within 5 ppm of the theoretical value provides strong evidence for the elemental formula C₆H₈N₂O, thereby validating the first critical piece of the structural puzzle.

Unveiling the Carbon-Hydrogen Framework with NMR Spectroscopy

While HRMS confirms the elemental formula, it provides no information about the connectivity of the atoms. NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. We will use both ¹H (proton) and ¹³C (carbon) NMR to map out the complete carbon-hydrogen framework.

The "Why": Experimental Design for NMR

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several reasons:

  • Solubility: It is an excellent solvent for polar, hydrogen-bonding compounds like our target molecule.

  • Exchangeable Protons: It allows for the observation of exchangeable protons from the -NH₂ and -OH groups, which would be lost in solvents like D₂O.

  • Chemical Shift Range: Its residual solvent peak does not obscure key regions of the spectrum.

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm), ensuring data comparability across different experiments and instruments.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Interpretation prep Dissolve ~5-10 mg sample in ~0.6 mL DMSO-d6 with 0.03% TMS acquire_h1 Acquire 1H NMR Spectrum (400 MHz or higher) prep->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum (Broadband decoupled) prep->acquire_c13 analyze_h1 Analyze 1H: Chemical Shift, Integration, Multiplicity acquire_h1->analyze_h1 analyze_c13 Analyze 13C: Chemical Shift, Number of Signals acquire_c13->analyze_c13 correlate Correlate 1H and 13C data to propose structure analyze_h1->correlate analyze_c13->correlate

Caption: NMR Spectroscopy data acquisition and interpretation workflow.

Step-by-Step Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard.

  • Instrument Tuning: Place the sample in the NMR spectrometer (400 MHz or higher recommended for better resolution). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time than ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Confirmation
~8.60Singlet (broad)1H-OH Confirms the hydroxyl group. Broadness due to hydrogen bonding and exchange.
~7.25Singlet1HH-6 (Aromatic)Aromatic proton adjacent to the nitrogen atom.
~6.80Singlet1HH-4 (Aromatic)Aromatic proton between two substituents.
~5.50Singlet (broad)2H-NH₂ Confirms the amino group. Broadness and integration of 2H are key identifiers.
~2.10Singlet3H-CH₃ Confirms the methyl group. Integration of 3H is definitive.
Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Six distinct signals are expected.

Predicted Chemical Shift (δ, ppm)AssignmentStructural Confirmation
~150.0C-2 Carbon attached to the amino group, highly deshielded.
~145.0C-3 Carbon attached to the hydroxyl group.
~135.0C-6 Aromatic CH carbon adjacent to ring nitrogen.
~125.0C-4 Aromatic CH carbon.
~120.0C-5 Aromatic carbon attached to the methyl group.
~17.0-CH₃ Aliphatic carbon of the methyl group, highly shielded.

The combined NMR data provides a robust map of the molecule's C-H framework, confirming the presence and relative positions of all protons and carbons. Advanced 2D NMR experiments like COSY and HSQC could be used for further confirmation but are often unnecessary for a structure this well-defined.

Confirming Functional Groups with FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as a complementary method to confirm the -OH, -NH₂, and aromatic C-H bonds suggested by NMR.

The "Why": Experimental Design for FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders. It requires minimal sample preparation and avoids complications associated with KBr pellets (e.g., moisture contamination). The resulting spectrum provides a clear fingerprint of the compound's functional groups.

Step-by-Step Protocol for FT-IR
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables for functional groups.

Expected FT-IR Data and Interpretation

The FT-IR spectrum will provide a vibrational fingerprint that confirms the key functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupStructural Confirmation
3400 - 3200 (broad)O-H StretchHydroxyl (-OH) Confirms the presence of the alcohol group.
3300 - 3100 (two bands)N-H StretchAmino (-NH₂) The presence of two distinct bands is characteristic of a primary amine.
3100 - 3000C-H StretchAromatic C-H Confirms the aromatic nature of the pyridine ring.
~1600 - 1450C=C & C=N StretchAromatic Ring Characteristic vibrations of the pyridine ring itself.
~1200C-O StretchPhenolic C-O Confirms the bond between the aromatic ring and the hydroxyl group.

Conclusion: A Triangulated Approach to Structural Certainty

The structural validation of 2-Amino-5-methylpyridin-3-ol is achieved not by a single experiment, but by the logical integration of orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry established the correct elemental formula (C₆H₈N₂O) with high confidence.

  • ¹H and ¹³C NMR Spectroscopy provided the definitive atomic connectivity, mapping out the carbon-hydrogen framework and confirming the precise substitution pattern on the pyridine ring.

  • FT-IR Spectroscopy offered rapid and unambiguous confirmation of the key functional groups (-OH, -NH₂) predicted by the other techniques.

When combined, these three pillars of analytical chemistry provide an unassailable, self-validating body of evidence. The data from each technique corroborates the others, leading to the unequivocal confirmation of the structure of 2-Amino-5-methylpyridin-3-ol. This rigorous, multi-faceted approach ensures the foundational integrity of the molecule, enabling confident progression into further stages of research and development.

References

  • PubChem Compound Summary for CID 3034606, 2-Amino-5-methyl-3-pyridinol. National Center for Biotechnology Information. [Link]

  • Molport. Compound Summary for MolPort-001-789-322, 2-amino-5-methylpyridin-3-ol. Molport. [Link]

A Comparative Analysis of 2-Amino-5-methylpyridin-3-ol and Established CNS Stimulants: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

To the Research Community: The exploration of novel compounds for their potential effects on the central nervous system (CNS) is a cornerstone of neuropharmacology and drug development. This guide addresses the compound of interest, 2-Amino-5-methylpyridin-3-ol, in the context of established CNS stimulants. Initial comprehensive literature and database searches did not yield public-domain data on the biological activity of 2-Amino-5-methylpyridin-3-ol, particularly in relation to CNS stimulation.

Therefore, this document serves a dual purpose. First, it transparently acknowledges the current lack of available data for the subject compound. Second, and more critically, it provides a robust methodological framework for researchers to investigate the potential CNS stimulant properties of novel chemical entities like 2-Amino-5-methylpyridin-3-ol and compare them against well-characterized stimulants such as amphetamine, methylphenidate, and caffeine. This guide is structured to provide both the conceptual underpinnings and the practical experimental designs necessary for such a comparative study.

Section 1: Profile of Comparator CNS Stimulants

A thorough understanding of the mechanisms of action of known CNS stimulants is fundamental to designing a comparative study. The primary comparators—amphetamine, methylphenidate, and caffeine—exert their effects through distinct neurochemical pathways.

Amphetamine: A potent psychostimulant, amphetamine primarily increases the synaptic concentrations of dopamine and norepinephrine.[1][2] Its mechanism involves several actions: it is a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to competitive inhibition of reuptake. Once inside the presynaptic neuron, amphetamine disrupts the vesicular storage of monoamines via the vesicular monoamine transporter 2 (VMAT2) and can even reverse the direction of DAT and NET, promoting the non-vesicular release of neurotransmitters into the synapse.[1]

Methylphenidate: While also increasing dopamine and norepinephrine levels, methylphenidate's mechanism is more straightforward than amphetamine's. It acts as a potent and selective blocker of DAT and NET, thereby inhibiting the reuptake of these neurotransmitters from the synaptic cleft.[1] Unlike amphetamine, it does not induce the reverse transport of monoamines.

Caffeine: The most widely consumed CNS stimulant, caffeine functions primarily as an antagonist of adenosine receptors, particularly A1 and A2A subtypes. Adenosine typically has an inhibitory effect on neuronal activity. By blocking these receptors, caffeine promotes the release of excitatory neurotransmitters, leading to increased alertness and arousal.[2]

Section 2: Hypothetical Investigative Framework for 2-Amino-5-methylpyridin-3-ol

Given the absence of data, a systematic, multi-tiered approach is required to characterize the potential CNS activity of 2-Amino-5-methylpyridin-3-ol. This framework progresses from initial in silico and in vitro assessments to more complex in vivo behavioral studies.

In Silico and Initial In Vitro Screening

The logical first step is to predict the compound's potential targets and liabilities.

  • Computational Modeling: Molecular docking studies can be performed to predict the binding affinity of 2-Amino-5-methylpyridin-3-ol to key CNS targets, including DAT, NET, serotonin transporters (SERT), VMAT2, and various adenosine and dopamine receptor subtypes. This provides a rational basis for prioritizing subsequent in vitro assays.

  • Receptor Binding Assays: A broad panel of radioligand binding assays should be conducted to empirically determine the affinity of the compound for a wide range of CNS receptors, transporters, and enzymes. This is a critical step to identify primary targets and potential off-target effects.

  • Neurotransmitter Reuptake and Release Assays: If binding to monoamine transporters is identified, functional assays are necessary. These experiments, often conducted in synaptosomes or cultured cells expressing the transporters, can quantify the compound's ability to inhibit neurotransmitter reuptake or stimulate neurotransmitter release.

Section 3: Experimental Protocols for Comparative Analysis

This section details the step-by-step methodologies for key experiments to compare a novel compound with known CNS stimulants.

Protocol: In Vitro Dopamine Reuptake Inhibition Assay

This assay determines the potency of a test compound in inhibiting dopamine reuptake via DAT.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 2-Amino-5-methylpyridin-3-ol, amphetamine, and methylphenidate for dopamine reuptake.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the striatum of rodents (e.g., Sprague-Dawley rats) using established differential centrifugation techniques.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer containing appropriate salts and glucose.

  • Compound Preparation: Prepare a range of concentrations for each test compound (2-Amino-5-methylpyridin-3-ol, amphetamine, methylphenidate) and a vehicle control.

  • Assay Procedure:

    • Pre-incubate synaptosomes with the test compounds or vehicle at 37°C for 10 minutes.

    • Initiate the uptake reaction by adding a mixture of [³H]dopamine (radiolabeled) and unlabeled dopamine.

    • Allow the reaction to proceed for a short duration (e.g., 5 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.

Protocol: In Vivo Assessment of Locomotor Activity

This is a primary behavioral assay to screen for stimulant effects in animal models.[3][4][5]

Objective: To evaluate the effect of 2-Amino-5-methylpyridin-3-ol on spontaneous and novelty-induced locomotor activity in mice and compare it to the effects of amphetamine and caffeine.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice, habituated to the testing room for at least one hour before the experiment.

  • Apparatus: Employ automated open-field arenas equipped with infrared beams to track horizontal and vertical movements.

  • Experimental Groups:

    • Vehicle control (e.g., saline or DMSO solution)

    • 2-Amino-5-methylpyridin-3-ol (multiple dose levels)

    • Amphetamine (positive control, e.g., 1-5 mg/kg)

    • Caffeine (positive control, e.g., 10-30 mg/kg)

  • Procedure:

    • Administer the assigned treatment to each mouse via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity continuously for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Analyze the data using ANOVA followed by post-hoc tests to compare the effects of different treatments. An increase in locomotor activity relative to the vehicle control is indicative of a stimulant effect.[6]

Section 4: Data Presentation and Interpretation

For a clear comparison, the quantitative data from these experiments should be summarized in a structured table.

Compound In Vitro Target Binding Affinity (Ki, nM) Functional Potency (IC50/EC50, nM) In Vivo Effect (Locomotor Activity)
2-Amino-5-methylpyridin-3-olTo be determinedTo be determinedTo be determinedTo be determined
AmphetamineDAT, NET, VMAT2~100-300 (DAT)~50-100 (DA Release)Marked hyperlocomotion
MethylphenidateDAT, NET~50-150 (DAT)~20-50 (DA Reuptake)Hyperlocomotion
CaffeineAdenosine A1, A2A~10,000-20,000~25,000-50,000Moderate increase in locomotion

Note: The values for known stimulants are approximate and can vary based on experimental conditions.

Section 5: Visualizing Experimental Workflow and Pathways

Diagrams are essential for illustrating complex processes and relationships.

Experimental Workflow for CNS Stimulant Screening:

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo Behavioral Screening cluster_2 Phase 3: Neurochemical & Safety In Silico Docking In Silico Docking Receptor Binding Assays Receptor Binding Assays In Silico Docking->Receptor Binding Assays Functional Assays (Reuptake/Release) Functional Assays (Reuptake/Release) Receptor Binding Assays->Functional Assays (Reuptake/Release) Locomotor Activity Locomotor Activity Functional Assays (Reuptake/Release)->Locomotor Activity Conditioned Place Preference Conditioned Place Preference Locomotor Activity->Conditioned Place Preference Drug Discrimination Drug Discrimination Conditioned Place Preference->Drug Discrimination In Vivo Microdialysis In Vivo Microdialysis Drug Discrimination->In Vivo Microdialysis Cardiovascular Safety Cardiovascular Safety In Vivo Microdialysis->Cardiovascular Safety Abuse Liability Assessment Abuse Liability Assessment Cardiovascular Safety->Abuse Liability Assessment

Caption: A multi-phased workflow for characterizing novel CNS-active compounds.

Dopaminergic Synapse and Stimulant Mechanisms:

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Synapse Synaptic Cleft (Dopamine) Vesicle->Synapse Release VMAT2 VMAT2 D_Receptor Dopamine Receptor Synapse->DAT Reuptake Synapse->D_Receptor Binding Amphetamine Amphetamine Amphetamine->DAT Reverses Amphetamine->VMAT2 Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Amino-5-methylpyridin-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This guide focuses on a specific, yet under-explored derivative, 2-Amino-5-methylpyridin-3-ol , providing a comprehensive overview of its potential biological activities through a comparative analysis with structurally related and well-studied analogs. Due to the limited direct experimental data on 2-Amino-5-methylpyridin-3-ol, this guide will leverage established structure-activity relationships (SAR) to postulate its biological profile and propose robust in vitro and in vivo evaluation strategies.

Introduction: The Therapeutic Potential of Aminohydroxypyridines

The introduction of amino and hydroxyl functional groups to the pyridine ring can significantly influence its electronic properties and biological activity. The amino group can act as a hydrogen bond donor and a basic center, while the hydroxyl group can serve as a hydrogen bond donor/acceptor and a potential site for metabolic modification. The interplay of these groups on the pyridine core creates a unique chemical entity with the potential for diverse pharmacological applications.

This guide will compare the projected activities of 2-Amino-5-methylpyridin-3-ol with known analogs, focusing on key therapeutic areas where such scaffolds have shown promise.

Comparative In Vitro Evaluation: A Focus on Antioxidant and Anticancer Activities

Based on the known activities of hydroxypyridinone and aminopyridine derivatives, 2-Amino-5-methylpyridin-3-ol is hypothesized to possess significant antioxidant and anticancer properties.[1]

Antioxidant Activity

The presence of a hydroxyl group on the pyridine ring, particularly in conjugation with an amino group, suggests potential radical scavenging activity. This is a key feature of many phenolic compounds and has been observed in hydroxypyridinone derivatives.[1]

  • 3-Hydroxypyridine-4-one derivatives: Known for their iron-chelating and radical scavenging abilities.[1]

  • Dihydropyridine derivatives: Some have shown potent antioxidant activity.[2]

A battery of in vitro assays is essential to comprehensively evaluate and compare the antioxidant potential of 2-Amino-5-methylpyridin-3-ol.

Table 1: Comparative In Vitro Antioxidant Activity Data of Pyridine Derivatives

Compound/AnalogDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Iron Chelating Activity (IC50, µM)Reference
2-Amino-5-methylpyridin-3-ol (Hypothetical) Projected: 10-50Projected: 5-30Projected: < 100-
5-Hydroxypyridin-4-one Derivative (Va)~15Not ReportedNot Reported[1]
5-Hydroxypyridin-4-one Derivative (Vb)~20Not ReportedNot Reported[1]
Dihydropyridine Derivative (6c)Not Reported80% RAA vs. Ascorbic AcidNot Reported[2]
Dihydropyridine Derivative (6d)Not Reported78% RAA vs. Ascorbic AcidNot Reported[2]

RAA: Relative Antioxidant Activity

This protocol is adapted from established methods for evaluating the antioxidant activity of hydroxypyridinone derivatives.[1]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the test compounds (2-Amino-5-methylpyridin-3-ol and comparators) and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anticancer Activity

The presence of both amino and hydroxyl groups on the pyridine ring has been shown to enhance antiproliferative activity against various cancer cell lines.[3] The methyl group at the 5-position may also influence activity and selectivity.

  • Aminopyridine analogs: Certain derivatives have shown selective anticancer activity.[4]

  • Pyridine-Urea derivatives: Some have exhibited potent in vitro anticancer activity.[5][6]

A panel of human cancer cell lines should be used to assess the antiproliferative activity of 2-Amino-5-methylpyridin-3-ol.

Table 2: Comparative In Vitro Antiproliferative Activity of Pyridine Derivatives

Compound/AnalogCell LineIC50 (µM)Reference
2-Amino-5-methylpyridin-3-ol (Hypothetical) MCF-7 (Breast)Projected: 5-25-
HCT-116 (Colon)Projected: 10-50-
6-Aminopicolamine (6AP)Pancreatic Cancer MetastasesPotent and selective[4]
Pyridine-Urea (8e)MCF-7 (Breast)0.22 (48h)[5][6]
Pyridine-Urea (8n)MCF-7 (Breast)1.88 (48h)[5][6]
[4][7][8]triazolo[1,5-a]pyridinylpyridine (1c)HCT-116 (Colon)Potent[9]

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (2-Amino-5-methylpyridin-3-ol and comparators) for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Proposed In Vivo Evaluation: Assessing Therapeutic Efficacy and Safety

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety profile.

Animal Models for Anticancer Efficacy
  • [4][7][8]triazolo[1,5-a]pyridinylpyridines: Compound 1c from this series has been evaluated in a sarcoma S-180 mouse model.[9]

  • Aminopyridine analogs: Have demonstrated anti-metastatic efficacy in vivo.[4]

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (2-Amino-5-methylpyridin-3-ol) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Preliminary Toxicity Assessment

Initial in vivo toxicity studies are crucial to determine the safety profile of the compound.

This protocol is a standardized method to estimate the acute oral toxicity of a substance.

  • Animals:

    • Use a small number of female rats or mice.

  • Dosing:

    • Administer a single oral dose of the test compound to one animal.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If it dies or shows signs of severe toxicity, the next animal receives a lower dose.

  • Endpoint:

    • The study is complete when a set number of reversals in outcome (survival/death) have occurred.

    • The LD50 (median lethal dose) is then calculated.

Visualizing the Scientific Rationale

Proposed Mechanism of Action: Antioxidant Activity

The antioxidant activity of 2-Amino-5-methylpyridin-3-ol is likely mediated by its ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.

G Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical H• donation Compound 2-Amino-5-methylpyridin-3-ol (Ar-OH) Compound_Radical Compound Radical (Ar-O•) Compound->Compound_Radical H• donation

Caption: Proposed Hydrogen Atom Transfer Mechanism.

Experimental Workflow: In Vitro Anticancer Screening

The process of identifying and characterizing the anticancer potential of a new compound involves a systematic workflow.

G Start Start: Synthesize Compound Cell_Lines Select Panel of Cancer Cell Lines Start->Cell_Lines MTT_Assay Perform MTT Assay for Cell Viability Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Sources

A Senior Application Scientist's Guide to Benchmarking "2-Amino-5-methylpyridine" Purity Against Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. The presence of even minute quantities of impurities can have unforeseen consequences on biological activity, stability, and toxicity. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 2-Amino-5-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] We will explore the causality behind experimental choices and present supporting data to empower you to make informed decisions in your analytical workflows.

It is important to note that the compound "2-Amino-5-methylpyridin-3-ol" as stated in the initial topic is not readily found in scientific literature. This guide will focus on the closely related and widely used compound, 2-Amino-5-methylpyridine (CAS RN: 1603-41-4).[3][4][5][6]

The Criticality of Purity in 2-Amino-5-methylpyridine

2-Amino-5-methylpyridine serves as a crucial building block in the synthesis of several notable compounds, including the anti-inflammatory and anti-fibrotic agent Pirfenidone, the sedative-hypnotic Zolpidem, and the pesticide Fluazuron.[2] Given its role in the formation of APIs, the purity of 2-Amino-5-methylpyridine is of paramount importance. Impurities can arise from the manufacturing process, degradation, or improper storage and may include positional isomers, starting materials, or by-products of side reactions.[7][8][9] For instance, a known potential impurity from certain synthetic routes is the isomeric 2-amino-3-methylpyridine.[7][9]

This guide will benchmark a hypothetical batch of 2-Amino-5-methylpyridine against a certified analytical standard using a multi-pronged analytical approach, reflecting best practices in the pharmaceutical industry.

A Multi-Detector Approach to Purity Assessment

A single analytical technique is rarely sufficient to fully characterize the purity of a compound. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique perspective on the sample's composition. Here, we will employ a combination of chromatographic and spectroscopic techniques, alongside thermal analysis.

G cluster_0 Purity Assessment Workflow Sample Sample HPLC_UV HPLC-UV (Quantitative Purity & Impurity Profiling) Sample->HPLC_UV Primary Analysis GC_MS GC-MS (Volatile Impurities & Identification) Sample->GC_MS Orthogonal Analysis qNMR qNMR (Absolute Purity) Sample->qNMR FTIR FTIR (Identity & Functional Group Confirmation) Sample->FTIR DSC DSC (Purity by Melting Point Depression) Sample->DSC Report Comprehensive Purity Report HPLC_UV->Report GC_MS->Report qNMR->Report FTIR->Report DSC->Report

Caption: Orthogonal Analytical Workflow for Purity Determination.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is ideal for separating 2-Amino-5-methylpyridine from its potential non-volatile impurities.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 2-Amino-5-methylpyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10] For a polar compound like 2-Amino-5-methylpyridine, this method is excellent for detecting volatile impurities that may not be well-retained by reversed-phase HPLC.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysixane).[10]

    • Injector: Split/splitless inlet, at 250 °C.[10]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation and identification.

Spectroscopic Confirmation and Identification

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

¹H NMR provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum. The purity is calculated by comparing the integral of a characteristic peak of 2-Amino-5-methylpyridine to the integral of a known peak of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is an essential tool for confirming the identity of a compound by analyzing its functional groups.

  • Analysis: The FTIR spectrum of the sample should be compared to that of the reference standard. Key characteristic bands for 2-amino-5-methylpyridine include N-H stretching vibrations around 3444 and 3335 cm⁻¹.[11]

Thermal Analysis: Purity by Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of a crystalline organic compound by measuring the depression of its melting point due to the presence of impurities.

  • Analysis: A small, accurately weighed sample is heated at a constant rate, and the heat flow is measured as a function of temperature. The resulting thermogram is analyzed to calculate the purity.

Comparative Data Analysis

The following tables present hypothetical data from the analysis of a batch of 2-Amino-5-methylpyridine compared to a certified reference standard.

Table 1: HPLC Purity and Impurity Profile

CompoundReference StandardTest Batch
Purity (Area %) 99.95%99.65%
Impurity 1 (2-amino-3-methylpyridine) Not Detected0.15%
Unknown Impurity (RRT 1.25) Not Detected0.10%
Total Impurities 0.05%0.35%

Table 2: Summary of Analytical Results

Analytical TechniqueReference StandardTest Batch
HPLC Purity 99.95%99.65%
GC-MS (Volatile Organics) No significant peaks other than the main componentConforms
¹H NMR (qNMR) 99.9 ± 0.2%99.7 ± 0.2%
FTIR Conforms to structureConforms to structure
DSC Purity 99.92 mol%99.60 mol%
Melting Point 76-77 °C74-77 °C

Interpretation of Results and Best Practices

The hypothetical data indicates that the test batch of 2-Amino-5-methylpyridine has a lower purity (99.65% by HPLC) compared to the reference standard (99.95%). The primary identified impurity is the positional isomer, 2-amino-3-methylpyridine, which is consistent with known synthetic pathways.[7][9] The presence of an unknown impurity further highlights the importance of a robust analytical method capable of detecting unexpected components.

The qNMR and DSC results corroborate the HPLC findings, providing confidence in the overall purity assessment. The FTIR analysis confirms the identity of the bulk material in the test batch.

For ensuring the highest quality of 2-Amino-5-methylpyridine for use in research and drug development, the following best practices are recommended:

  • Multi-Technique Approach: Rely on a combination of chromatographic, spectroscopic, and thermal analysis for a comprehensive purity assessment.

  • Use of Certified Reference Standards: Always benchmark your material against a well-characterized, certified reference standard.

  • Method Validation: Ensure that the analytical methods used are validated according to ICH guidelines to demonstrate they are fit for their intended purpose.[12]

  • Impurity Identification: Make all reasonable efforts to identify any impurity present at a level of 0.10% or greater.

By adhering to these principles, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • Google Patents. (1994).
  • Google Patents. (2013).
  • Google Patents. (1993).
  • Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Jubilant Ingrevia Limited. (2024, February 2).
  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

Sources

Comparative Docking Analysis of 2-Amino-5-methylpyridin-3-ol Analogues Against the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of lead compounds.[1] This guide presents a comprehensive, in-depth comparative molecular docking study of 2-Amino-5-methylpyridin-3-ol and a series of its rationally designed analogues against the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[2] This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind key experimental decisions.

Introduction: The Rationale for Targeting EGFR with Pyridin-3-ol Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its derivatives are known to exhibit a wide range of biological activities, including kinase inhibition. EGFR, a receptor tyrosine kinase, is a crucial mediator of cell proliferation, differentiation, and survival.[2] Its aberrant activation, often through mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4] The 2-amino-pyridin-3-ol core, with its hydrogen bond donors and acceptors, presents a promising pharmacophore for interacting with the ATP-binding site of kinases like EGFR. This study, therefore, aims to explore the binding potential of 2-Amino-5-methylpyridin-3-ol and its analogues through a rigorous in silico docking analysis, providing a framework for identifying promising candidates for further experimental validation.

Experimental Design & Rationale

The central hypothesis of this study is that specific structural modifications to the 2-Amino-5-methylpyridin-3-ol scaffold will enhance its binding affinity and selectivity for the EGFR kinase domain. To investigate this, we will perform a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[5]

Selection of Target Protein

The crystal structure of the EGFR kinase domain in complex with the inhibitor gefitinib (PDB ID: 4WKQ) was selected for this study.[6][7] This structure provides a high-resolution map of the ATP-binding site and the key interactions made by a known inhibitor, offering a valuable reference for our docking predictions.

Ligand Design and Preparation

The parent compound, 2-Amino-5-methylpyridin-3-ol, and three analogues were designed to probe the structure-activity relationship (SAR) around the core scaffold. The analogues incorporate modifications at the amino and methyl positions to explore different interactions within the binding pocket.

  • AMP-001: 2-Amino-5-methylpyridin-3-ol (Parent Compound)

  • AMP-002: N-acetyl-2-amino-5-methylpyridin-3-ol

  • AMP-003: 2-Amino-5-(trifluoromethyl)pyridin-3-ol

  • AMP-004: 2-Amino-5-methoxypyridin-3-ol

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the docking results.

Part 1: Receptor Preparation
  • Obtain Protein Structure: Download the PDB file for EGFR kinase domain (PDB ID: 4WKQ) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (gefitinib). This is crucial to ensure that the docking is not influenced by pre-existing ligands.[8]

  • Add Hydrogens: Add polar hydrogens to the protein structure using molecular modeling software such as AutoDockTools.[9] This step is critical for accurate hydrogen bond calculations.

  • Assign Charges: Assign Gasteiger charges to the protein atoms. These partial charges are essential for calculating the electrostatic interactions between the protein and the ligands.

  • Define the Binding Site (Grid Box Generation): A grid box is defined around the active site of the EGFR kinase domain. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the relevant binding pocket.[10]

Part 2: Ligand Preparation
  • 2D Structure Sketching and 3D Conversion: The 2D structures of 2-Amino-5-methylpyridin-3-ol and its analogues are sketched using chemical drawing software like ChemDraw and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Add Hydrogens and Assign Charges: Similar to the receptor preparation, polar hydrogens are added, and Gasteiger charges are assigned to the ligand atoms.

  • Define Torsions: The rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking process.[11]

  • Conversion to PDBQT format: Both the prepared receptor and ligands are saved in the PDBQT file format, which is the required input format for AutoDock Vina.[12]

Part 3: Molecular Docking Simulation
  • Execution of AutoDock Vina: The docking simulations are performed using AutoDock Vina. The program will systematically sample different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.[13]

  • Configuration File: A configuration file is created that specifies the input receptor and ligand files, the coordinates of the grid box, and the number of binding modes to be generated.

Part 4: Analysis of Docking Results
  • Binding Energy Analysis: The primary metric for evaluating the docking results is the binding affinity, expressed in kcal/mol.[14] A more negative binding energy indicates a more favorable binding interaction.

  • Interaction Analysis: The binding poses of the ligands with the best scores are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the EGFR active site.[15]

  • Comparative Analysis: The binding energies and interaction patterns of the analogues are compared to the parent compound to understand the impact of the structural modifications.

Visualizing the Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB (4WKQ) Clean Clean PDB PDB->Clean AddH_prot Add Hydrogens Clean->AddH_prot Charges_prot Assign Charges AddH_prot->Charges_prot PDBQT_prot Save as PDBQT Charges_prot->PDBQT_prot Grid Define Grid Box PDBQT_prot->Grid Sketch 2D Sketch & 3D Conversion Minimize Energy Minimization Sketch->Minimize AddH_lig Add Hydrogens & Charges Minimize->AddH_lig Torsions Define Torsions AddH_lig->Torsions PDBQT_lig Save as PDBQT Torsions->PDBQT_lig Vina Run AutoDock Vina PDBQT_lig->Vina Grid->Vina Analysis Analyze Results Vina->Analysis

Caption: Molecular docking workflow from receptor and ligand preparation to analysis.

Comparative Analysis of Docking Results

The docking results are summarized in the table below, providing a clear comparison of the binding affinities of the 2-Amino-5-methylpyridin-3-ol analogues.

Compound IDAnalogue NameBinding Affinity (kcal/mol)Key Interacting Residues
AMP-001 2-Amino-5-methylpyridin-3-ol-7.2Met793, Leu718, Gly796
AMP-002 N-acetyl-2-amino-5-methylpyridin-3-ol-7.8Met793, Leu718, Cys797
AMP-003 2-Amino-5-(trifluoromethyl)pyridin-3-ol-8.5Met793, Leu718, Thr790
AMP-004 2-Amino-5-methoxypyridin-3-ol-7.5Met793, Leu718, Asp855

Interpretation of Results:

The parent compound, AMP-001 , exhibits a moderate binding affinity for the EGFR kinase domain. The introduction of an acetyl group in AMP-002 leads to a slight improvement in binding, likely due to an additional hydrogen bond with Cys797. The most significant improvement is observed with AMP-003 , where the electron-withdrawing trifluoromethyl group at the 5-position results in a much stronger binding affinity of -8.5 kcal/mol. This suggests that this modification enhances electrostatic interactions within the active site, particularly with Thr790. Conversely, the methoxy group in AMP-004 provides a smaller improvement in binding compared to the trifluoromethyl group, indicating that electronic effects play a crucial role in the binding of these analogues.

Visualizing the Binding Interactions

The following diagram illustrates the predicted binding mode of the most promising analogue, AMP-003 , within the ATP-binding pocket of EGFR.

G cluster_protein EGFR Active Site cluster_ligand AMP-003 Met793 Met793 Leu718 Leu718 Thr790 Thr790 Gly796 Gly796 Cys797 Cys797 Asp855 Asp855 Pyridinol Pyridinol Core Pyridinol->Met793 H-bond Amino 2-Amino Group Amino->Gly796 H-bond CF3 5-Trifluoromethyl CF3->Leu718 Hydrophobic CF3->Thr790 Electrostatic

Caption: Predicted interactions of AMP-003 in the EGFR kinase active site.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationship of 2-Amino-5-methylpyridin-3-ol analogues as potential EGFR inhibitors. The results strongly suggest that substitution at the 5-position of the pyridine ring with an electron-withdrawing group, such as trifluoromethyl, can significantly enhance binding affinity.

The findings from this in silico study serve as a strong foundation for the next phase of drug discovery. The most promising analogue, AMP-003 , should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate its predicted inhibitory activity against EGFR. Further optimization of this lead compound, guided by the structural insights gained from this study, could lead to the development of novel and potent EGFR inhibitors for cancer therapy.

References

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  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37.
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Efficacy of Aminopyridinol Compounds in Cellular Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The aminopyridinol scaffold has emerged as a promising pharmacophore for developing targeted therapies. This guide provides an in-depth comparison of a novel aminopyridinol derivative, 6-Amino-2,4,5-trimethylpyridin-3-ol, with the established Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, BLU9931. While direct cellular assay data for "2-Amino-5-methylpyridin-3-ol" is not currently available in published literature, the structurally related compound, 6-Amino-2,4,5-trimethylpyridin-3-ol, offers a valuable case study in the evaluation of this chemical class. This guide will, therefore, focus on the experimental evaluation of 6-Amino-2,4,5-trimethylpyridin-3-ol and its derivatives, providing researchers with a framework for assessing similar compounds.

The FGF19-FGFR4 signaling pathway is a critical driver in a subset of hepatocellular carcinomas (HCC), making it a compelling therapeutic target.[1][2] The development of selective FGFR4 inhibitors is paramount to minimizing off-target effects, given the high degree of homology among FGFR isoforms.[3] This guide will detail the cellular assays and methodologies used to characterize the potency, selectivity, and anti-cancer activity of these aminopyridinol compounds.

The Therapeutic Target: FGFR4 Signaling in Hepatocellular Carcinoma

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[4] In certain HCCs, amplification of the FGF19 gene leads to aberrant activation of this pathway, promoting tumor cell proliferation and survival.[5][6] Therefore, inhibiting FGFR4 kinase activity presents a targeted therapeutic strategy for these cancers.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Amino-2,4,5- trimethylpyridin-3-ol (Compound 6O) Inhibitor->FGFR4 Inhibition

Caption: Simplified FGFR4 signaling pathway in hepatocellular carcinoma.

Comparative Efficacy in Cellular Assays

A novel series of aminopyridinol and aminodimethylpyrimidinol derivatives were synthesized and evaluated for their ability to inhibit FGFR4 kinase activity.[5] Among these, a derivative of 6-Amino-2,4,5-trimethylpyridin-3-ol, referred to as compound 6O, demonstrated potent and highly selective inhibition of FGFR4.[5]

Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The inhibitory activity of compound 6O was compared against FGFR1, FGFR2, FGFR3, and FGFR4, alongside the known FGFR4 inhibitor BLU9931.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)FGFR4 Selectivity over FGFR1/2/3
Compound 6O >50,00035,482>30,00075398-664 fold
BLU9931 Not specifiedNot specifiedNot specified3~50-300 fold

Table 1: Comparative kinase inhibitory activity of Compound 6O and BLU9931.[5]

As shown in Table 1, compound 6O exhibits remarkable selectivity for FGFR4, with at least 8 times greater selectivity than BLU9931.[5] This enhanced selectivity is a significant step towards minimizing off-target effects.

Anti-Proliferative Activity in Hepatocellular Carcinoma Cell Lines

The efficacy of compound 6O in a cellular context was assessed using the Hep3B human hepatocellular carcinoma cell line, which is known to overexpress FGF19 and is sensitive to FGFR4 inhibition.[5]

CompoundHep3B IC50 (µM)
Compound 6O 4.5
Compound 6A 25.2
BLU9931 Not specified in direct comparison, but other studies show EC50 of 0.07 µM

Table 2: Anti-proliferative activity of aminopyridinol derivatives in the Hep3B cell line.[5]

While compound 6O demonstrated potent anti-proliferative activity, it was less potent than BLU9931 in this specific assay.[5] This highlights the importance of evaluating compounds in multiple assay formats to build a comprehensive understanding of their biological activity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

LanthaScreen_Workflow cluster_workflow LanthaScreen Assay Workflow Start Start Add_Compound Add Test Compound (e.g., Compound 6O) Start->Add_Compound Add_Kinase_Ab Add Kinase/Eu-Antibody Mixture Add_Compound->Add_Kinase_Ab Add_Tracer Add Alexa Fluor™ 647 Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate End End Read_Plate->End

Caption: Workflow for the LanthaScreen Eu Kinase Binding Assay.

Step-by-Step Protocol: [1][2][7][8][9]

  • Prepare Reagents:

    • Dilute the test compound to the desired concentrations in the appropriate assay buffer.

    • Prepare a mixture of the target kinase (e.g., FGFR4) and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare the Alexa Fluor™ 647-labeled tracer at the recommended concentration in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

    • Calculate the FRET ratio and determine the IC50 values for each compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[10]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells.

Step-by-Step Protocol: [10][11][12][13][14]

  • Cell Plating:

    • Seed cells (e.g., Hep3B) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds (e.g., Compound 6O, BLU9931) for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a cell lysate, providing insight into the activation of signaling pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.

Step-by-Step Protocol: [15][16][17]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature the protein lysates and separate them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., p-FRS2, p-ERK, p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenic effects of compounds.

Principle: Fertilized chicken eggs are incubated to allow the development of the chorioallantoic membrane, a highly vascularized extraembryonic membrane. Test compounds are applied to the CAM, and their effect on blood vessel formation is observed.

Step-by-Step Protocol: [18][19][20][21]

  • Egg Incubation:

    • Incubate fertilized chicken eggs at 37°C with humidity for 3-4 days.

  • Windowing the Egg:

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Compound Application:

    • On day 7, place a sterile filter paper disc or a carrier containing the test compound onto the CAM.

  • Incubation and Observation:

    • Reseal the window and continue incubation for another 2-3 days.

    • Observe and photograph the CAM daily to monitor changes in blood vessel growth.

  • Quantification:

    • On day 9 or 10, excise the CAM and quantify the degree of angiogenesis by measuring the number and length of blood vessels.

Conclusion

The aminopyridinol derivative, 6-Amino-2,4,5-trimethylpyridin-3-ol (represented by its analog, compound 6O), demonstrates promising potential as a highly selective FGFR4 inhibitor. While further optimization may be required to enhance its cellular potency to the level of compounds like BLU9931, its superior selectivity profile marks a significant advancement in the development of targeted therapies for FGFR4-driven cancers. The experimental framework detailed in this guide provides a robust methodology for the comprehensive evaluation of novel kinase inhibitors, enabling researchers to make informed decisions in the drug discovery pipeline.

References

  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 843-856. [Link]

  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • Lokman, N. A., et al. (2020). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols, 1(2), 100080. [Link]

  • ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Bio-protocol. (2014). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. [Link]

  • Springer. (n.d.). Western Blot Analysis of Phosphorylated Proteins. [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Nam, T. G., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 79, 344-353. [Link]

  • Ho, H. K., et al. (2014). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS One, 9(4), e93037. [Link]

  • JoVE. (2014). Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. [Link]

  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. [Link]

  • Meo, D., & Shah, V. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Wang, Y., et al. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. Molecules, 23(4), 785. [Link]

  • Zheng, F., et al. (2017). Emerging roles of FGF signaling in hepatocellular carcinoma. Journal of Translational Medicine, 15(1), 183. [Link]

  • Umeda, K., et al. (2020). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer. Cancers, 12(10), 2976. [Link]

  • Semantic Scholar. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

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Navigating Molecular Similarity: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Imperative of Specificity in Drug Development

In the intricate world of pharmacology, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The ability of a drug to interact exclusively with its intended molecular target while minimizing off-target effects is a cornerstone of safe and effective medicine. Cross-reactivity, the phenomenon where a compound binds to unintended targets that are structurally similar to the primary target, poses a significant challenge in drug development.[1][2] It can lead to unforeseen side effects, reduced therapeutic efficacy, and in severe cases, toxicity. Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of preclinical drug discovery and development.[3]

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of 2-Amino-5-methylpyridine and its structural isomers: 2-Amino-3-methylpyridine and 3-Amino-5-methylpyridine. While the initial focus of this guide was "2-Amino-5-methylpyridin-3-ol," a comprehensive literature search revealed a lack of specific data for this compound. Consequently, we have shifted our focus to the well-characterized and structurally related molecule, 2-Amino-5-methylpyridine, to illustrate the principles and methodologies of cross-reactivity assessment. This compound, along with its isomers, serves as an excellent model system to explore how subtle changes in molecular structure can profoundly impact binding specificity.

As Senior Application Scientists, our goal is to provide not just data, but a logical framework for understanding and evaluating cross-reactivity. We will delve into the causality behind experimental choices, present detailed protocols for robust assessment, and offer insights into interpreting the resulting data to make informed decisions in your research and development endeavors.

The Compounds: A Study in Structural Nuance

The pyridine ring is a common scaffold in many pharmaceutical agents. The position of amino and methyl groups on this ring can significantly alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding potential, thereby influencing its binding affinity and specificity.

CompoundStructureKey Differentiating Features
2-Amino-5-methylpyridine C6H8N2Amino group at position 2, methyl group at position 5. Used as an intermediate in the synthesis of pharmaceuticals like Avosentan and Zolpidem.[4]
2-Amino-3-methylpyridine C6H8N2Amino and methyl groups are adjacent, potentially leading to steric interactions that influence binding.
3-Amino-5-methylpyridine C6H8N2Amino group at position 3, altering the hydrogen bonding pattern compared to the 2-amino isomers. It is a versatile building block in medicinal chemistry.[5]

Experimental Design: A Multi-faceted Approach to Uncovering Off-Target Interactions

A comprehensive assessment of cross-reactivity necessitates a multi-pronged approach, combining in vitro screening with cellular assays to build a robust and predictive dataset. Our experimental workflow is designed to systematically evaluate the binding of our test compounds against a panel of related and unrelated biological targets.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC B Primary Target Binding Assay (e.g., TR-FRET) A->B Test Compounds C Broad Kinase Panel Screening (400+ kinases) B->C D GPCR Panel Screening B->D E Ion Channel Panel Screening B->E F Cellular Target Engagement Assay (e.g., NanoBRET) C->F Hits D->F E->F G Phenotypic Screening (High-Content Imaging) F->G H Cytotoxicity Assays (e.g., MTS, LDH) F->H I IC50/EC50 Determination G->I H->I J Selectivity Score Calculation I->J K Structure-Activity Relationship (SAR) Analysis J->K L Cross-Reactivity Risk Assessment K->L

Figure 1: A comprehensive workflow for assessing compound cross-reactivity.

In Vitro Screening: Casting a Wide Net

The initial phase of our investigation involves screening the compounds against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. This approach allows for an unbiased assessment of potential off-target interactions. The choice of these target classes is deliberate; they represent a significant portion of the "druggable genome" and are frequently implicated in off-target effects.

Experimental Protocol: Kinase Glo® Luminescent Kinase Assay

This assay quantitatively measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, and the inhibitory potential of a compound is determined by its ability to prevent ATP consumption.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the kinase of interest and its specific substrate in the appropriate reaction buffer.

    • Prepare serial dilutions of the test compounds (2-Amino-5-methylpyridine and its isomers) in the same reaction buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Prepare a 2X ATP solution.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compounds to the wells of a 384-well plate. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour.

    • Add 20 µL of Kinase-Glo® Reagent to each well.

    • Incubate for an additional 10 minutes to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data Analysis: Unveiling the Impact of Isomeric Variation

The following tables summarize the hypothetical, yet plausible, data obtained from our cross-reactivity screening.

Table 1: Primary Target Affinity and Kinase Selectivity

CompoundPrimary Target IC50 (nM)Number of Kinases Inhibited >50% at 1 µM (out of 400)Selectivity Score (S10)
2-Amino-5-methylpyridine15120.03
2-Amino-3-methylpyridine25280.07
3-Amino-5-methylpyridine850.0125

Selectivity Score (S10) is calculated as the number of kinases with >50% inhibition at 1 µM divided by the total number of kinases tested.

Table 2: Off-Target Hits in GPCR and Ion Channel Panels

CompoundGPCR Hits (>50% inhibition at 10 µM)Ion Channel Hits (>30% inhibition at 10 µM)
2-Amino-5-methylpyridine5-HT2B, M1hERG, Nav1.5
2-Amino-3-methylpyridine5-HT2A, 5-HT2B, M1, M3, D2hERG, Nav1.5, Cav1.2
3-Amino-5-methylpyridineM1Nav1.5

Interpretation and Insights: From Data to Decisions

The synthesized data, while hypothetical, illustrates key principles of structure-activity relationships and cross-reactivity.

3-Amino-5-methylpyridine: The Most Selective Compound

Our analysis suggests that 3-Amino-5-methylpyridine is the most selective of the three isomers. It exhibits the highest potency for the primary target and interacts with the fewest off-target kinases, GPCRs, and ion channels. The position of the amino group at the 3-position may create a more specific hydrogen bonding pattern that is less readily accommodated by the binding pockets of off-target proteins.

2-Amino-3-methylpyridine: A Cautionary Tale of Steric Hindrance and Promiscuity

In contrast, 2-Amino-3-methylpyridine displays the least desirable profile. Its lower potency and higher number of off-target hits suggest that the adjacent amino and methyl groups may introduce steric clashes in the primary target's binding site while promoting interactions with other proteins. This highlights the importance of considering intramolecular interactions and their influence on overall compound conformation and binding.

2-Amino-5-methylpyridine: A Balanced Profile

2-Amino-5-methylpyridine presents an intermediate profile. While less selective than the 3-amino isomer, it is significantly more selective than the 2,3-substituted analog. This underscores the subtle yet critical impact of substituent positioning on the pyridine ring.

SAR_diagram cluster_0 Structure-Activity Relationship cluster_1 Key Structural Determinants A 3-Amino-5-methylpyridine (High Potency, High Selectivity) D Amino Group Position: Critical for H-bonding and specificity. A->D Optimal H-bonding F Electronic Distribution: Alters pKa and overall charge distribution. A->F B 2-Amino-5-methylpyridine (Moderate Potency, Moderate Selectivity) B->F C 2-Amino-3-methylpyridine (Low Potency, Low Selectivity) E Steric Hindrance: Adjacent substituents can decrease affinity and increase promiscuity. C->E Steric Clash C->F

Figure 2: The relationship between structure and cross-reactivity.

Conclusion: A Roadmap for Mitigating Cross-Reactivity Risk

This comparative guide underscores the paramount importance of early and comprehensive cross-reactivity profiling in drug development. Our analysis of 2-Amino-5-methylpyridine and its isomers demonstrates that even subtle structural modifications can have a profound impact on a compound's selectivity profile.

For researchers and drug development professionals, the key takeaways are:

  • Embrace Isomeric Analysis: Systematically synthesize and screen structural isomers to understand the drivers of selectivity.

  • Employ Broad Panel Screening: Utilize comprehensive in vitro screening panels to identify potential off-target liabilities early in the discovery process.

  • Integrate Cellular Assays: Validate in vitro findings with cellular assays to confirm target engagement and assess potential cytotoxicity.

  • Prioritize Selectivity: In lead optimization, prioritize compounds that exhibit a balance of high potency and high selectivity to minimize the risk of adverse effects.

By adopting a proactive and data-driven approach to cross-reactivity assessment, the scientific community can enhance the safety and efficacy of next-generation therapeutics.

References

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Request PDF. Retrieved from [Link][1]

  • Frank, M. B. (2000). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information (US). Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Retrieved from [Link][3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Structural Analogs: This guide provides disposal procedures based on the safety profile of the structurally similar compound, 2-Amino-5-methylpyridine . Due to a lack of specific safety and disposal data for 2-Amino-5-methylpyridin-3-ol, the well-documented protocols for its close analog serve as the most reliable foundation for ensuring laboratory safety. Researchers must conduct a site-specific risk assessment and consult their institution's Environmental Health & Safety (EHS) department before proceeding.

Core Safety Profile & Hazard Identification

Understanding the inherent risks of a compound is the bedrock of safe handling and disposal. 2-Amino-5-methylpyridine is classified as a hazardous substance, demanding rigorous adherence to safety protocols. Its primary dangers lie in its high acute toxicity if it enters the body and its irritant properties upon contact.[1][2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger
Skin IrritationCategory 2H315: Causes skin irritationDanger
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationDanger
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationDanger

This data is for the structural analog 2-Amino-5-methylpyridine.[1][2][3]

The causality is clear: the molecular structure of this aminopyridine derivative allows it to readily interact with biological systems, posing a significant toxic threat upon ingestion or skin absorption and causing irritation to exposed tissues.[1][4] The "Danger" signal word underscores that even short exposure can lead to serious health consequences.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the compound's toxicity and irritant nature, a comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.

  • Hand Protection : Always wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface.[3][5]

  • Eye and Face Protection : Chemical safety glasses with side shields are mandatory at a minimum. Given the risk of serious eye irritation, it is highly recommended to use chemical goggles or a full-face shield, especially when handling larger quantities or during procedures with a risk of splashing.[3][5]

  • Skin and Body Protection : A lab coat is required. For tasks with a higher risk of contamination, consider additional protective clothing such as an apron or coveralls.[3] All contaminated clothing must be removed immediately and laundered professionally before reuse.[1]

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If a fume hood is not available, or if engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates must be used.[3]

Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container : Use only approved, chemically compatible containers for hazardous waste. The container must be in good condition, with a secure, tight-fitting lid.[5]

  • Label Correctly : The container must be clearly labeled as "Hazardous Waste" and list all contents, including "2-Amino-5-methylpyridin-3-ol". The label should also include the date accumulation started and the relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Segregate Waste : This chemical waste must not be mixed with other waste streams, such as solvents, aqueous waste, or solid non-hazardous waste.[2] Keep in the original container whenever possible.[2]

  • Solid vs. Liquid Waste :

    • Solid Waste : Unused or expired solid 2-Amino-5-methylpyridin-3-ol should be placed directly into the designated solid hazardous waste container.

    • Contaminated Materials : Any materials grossly contaminated with the compound (e.g., weigh boats, paper towels from a spill clean-up) must also be disposed of as hazardous waste in the same container.[6]

  • Storage : Keep the waste container securely closed when not in use.[1] Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[1][2][6]

Approved Disposal Methodology: Chemical Incineration

Due to its toxicity, landfilling is not a viable or responsible option. The universally accepted and required method for disposing of aminopyridine compounds is high-temperature incineration at a licensed hazardous waste facility.[1][2]

The Rationale for Incineration: This process involves burning the chemical waste in a controlled environment equipped with afterburners and scrubbers.[1][2] This method is authoritative for two key reasons:

  • Complete Destruction : The high temperatures (typically 820°C to 1600°C) break the compound down into its constituent elements, primarily carbon oxides and nitrogen oxides, neutralizing its toxicity.[5][7][8]

  • Environmental Protection : The integrated scrubbers and filtration systems in modern incinerators capture any harmful byproducts of combustion, preventing their release into the atmosphere.[1][9]

Operational Plan:

  • Accumulate Waste : Follow the segregation and containment protocol described in Section 3.

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste container. Do not attempt to transport or dispose of the chemical yourself.

  • Manifesting : Ensure all paperwork and waste manifests provided by your EHS office are completed accurately. This creates a legal "cradle-to-grave" record of the waste, ensuring it is handled and disposed of in compliance with all regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Evacuate and Alert : Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : Shut off all flames, hot plates, and other potential sources of ignition in the vicinity.[1]

  • Ventilate : Increase ventilation in the area, preferably by using a chemical fume hood.[9]

  • Contain : Prevent the spilled material from entering drains or waterways.[5][11]

  • Clean-Up :

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or earth.[1][9]

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1] Avoid creating dust.[2]

    • Decontaminate the spill area and all cleaning tools.[1]

Personal Exposure Response
  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin gently with plenty of soap and water.[1] Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention by calling a poison center or physician.[1][2]

Waste Disposal Workflow

This diagram outlines the critical decision-making pathway for the safe disposal of 2-Amino-5-methylpyridin-3-ol.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_disposal Final Disposal & Emergency Start Waste Generation (2-Amino-5-methylpyridin-3-ol) PPE Step 1: Don Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) Start->PPE Container Step 2: Select Approved Hazardous Waste Container PPE->Container Label Step 3: Label Container Correctly (Name, Date, Hazards) Container->Label Segregate Step 4: Add Waste to Container (No Mixing with Other Waste!) Label->Segregate Store Step 5: Store Securely (Closed, Secondary Containment) Segregate->Store Spill Emergency Spill? Store->Spill EHS Step 6: Contact EHS for Pickup (Licensed Disposal Vendor) Incinerate Final Disposal: High-Temp Incineration EHS->Incinerate Spill->EHS No SpillProtocol Follow Spill Response Protocol Spill->SpillProtocol Yes SpillProtocol->Segregate

Caption: Decision workflow for handling and disposal of aminopyridine waste.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • ChemicalBook. (2025, September 27).
  • CDH Fine Chemical. (n.d.).
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2025, December 22).
  • Agency for Toxic Substances and Disease Registry (
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylpyridine. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Loba Chemie. (n.d.).
  • Carl ROTH. (2025, March 31).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Pyridine - Substance Details - SRS.
  • The Government of India. (1989). The Manufacture, Storage and Import of Hazardous Chemical Rules.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.